molecular formula C10H18N2O3 B1144102 (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate CAS No. 1228566-94-6

(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

Cat. No.: B1144102
CAS No.: 1228566-94-6
M. Wt: 214.26152
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Description

(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is a chiral piperidone derivative that serves as a versatile and high-value building block in advanced organic synthesis and drug discovery research. Its core structure incorporates a stereospecific carbon center and a protected amine, making it a critical intermediate for constructing complex molecules with specific three-dimensional architectures. In medicinal chemistry, this compound is primarily utilized as a chiral synthon for the development of pharmacologically active agents. Researchers employ this building block to introduce a stereochemically defined piperidine moiety, a common scaffold found in numerous therapeutic compounds. Its applications extend to the synthesis of peptide mimetics and other heterocyclic compounds where control of absolute stereochemistry is essential for biological activity. The Boc (tert-butoxycarbonyl) protecting group on the amine functionality allows for selective deprotection under mild acidic conditions, providing strategic flexibility in multi-step synthetic sequences. This reagent is strictly for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

tert-butyl N-[(3R)-6-oxopiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-5-8(13)11-6-7/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNSUMIBERIFIT-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1228566-94-6

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of (R)-tert-butyl (6-oxopiperidin-3-yl)carbamate, a key chiral intermediate in the synthesis of advanced pharmaceutical agents. The document is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and significant role in medicinal chemistry, particularly in the development of kinase inhibitors.

Chemical and Physical Properties

This compound is a chiral piperidinone derivative. The presence of both a carbamate protecting group and a lactam functionality makes it a versatile building block in organic synthesis. The (R)-stereochemistry at the 3-position is crucial for its application in the synthesis of stereospecific target molecules.

Table 1: Physicochemical Properties [1][2]

PropertyValue
CAS Number 1228566-94-6
Molecular Formula C₁₀H₁₈N₂O₃
Molecular Weight 214.26 g/mol
Purity >97%
Appearance Inquire with supplier
Storage Conditions 2-8°C

Table 2: Spectroscopic Data

While specific spectra are proprietary to suppliers, typical analytical characterization data for this compound would include:

AnalysisDescription
¹H NMR Spectra available from suppliers such as ChemicalBook.[3]
Mass Spectrometry Consistent with the molecular weight of 214.26 g/mol .
Infrared Spectroscopy Characteristic peaks for N-H, C=O (carbamate and lactam), and C-N bonds.

Role in Drug Discovery and Development

This compound is a critical intermediate in the synthesis of targeted therapies, most notably in the development of Bruton's tyrosine kinase (BTK) inhibitors.[4][5][6] BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for various B-cell malignancies and autoimmune diseases.[4][5]

This chiral building block is a precursor to the core structure of several BTK inhibitors, including the clinically approved drug Zanubrutinib.[7][8] The specific (R)-configuration of the piperidinone ring is essential for the high potency and selectivity of these inhibitors.

Experimental Protocols

Synthesis of this compound
Application in the Synthesis of Zanubrutinib (A BTK Inhibitor)

This compound is a key starting material in the multi-step synthesis of Zanubrutinib. The synthesis generally proceeds by reacting this intermediate with other heterocyclic fragments to construct the final complex molecule. The Boc protecting group is typically removed at a later stage of the synthesis to allow for further functionalization. While the full synthesis is complex and proprietary, the initial steps involve the coupling of this piperidinone intermediate with other building blocks.

Signaling Pathway and Experimental Workflow

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

This compound is an essential component in the synthesis of BTK inhibitors. These inhibitors function by blocking the BTK signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival. The following diagram illustrates the central role of BTK in B-cell receptor signaling.

BTK_Signaling_Pathway Bruton's Tyrosine Kinase (BTK) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation PIP2 PIP2 PLCg2->PIP2 IP3_DAG IP3 & DAG PIP2->IP3_DAG Hydrolysis Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC NFkB_MAPK_NFAT NF-κB, MAPK, NFAT Activation Ca_PKC->NFkB_MAPK_NFAT Gene_Expression Gene Expression (Proliferation, Survival) NFkB_MAPK_NFAT->Gene_Expression

Caption: BTK Signaling Pathway in B-Cells.

General Experimental Workflow for Kinase Inhibitor Synthesis

The synthesis of a kinase inhibitor, such as Zanubrutinib, using this compound as a starting material involves a multi-step process. The following diagram outlines a generalized workflow for such a synthesis.

Kinase_Inhibitor_Synthesis_Workflow General Workflow for Kinase Inhibitor Synthesis start (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate step1 Coupling with Heterocyclic Core start->step1 step2 Modification of Side Chains step1->step2 step3 Deprotection of Boc Group step2->step3 step4 Final Functionalization/ Acylation step3->step4 purification Purification (e.g., Chromatography) step4->purification characterization Characterization (NMR, MS, HPLC) purification->characterization final_product Final Kinase Inhibitor (e.g., Zanubrutinib) characterization->final_product

Caption: Kinase Inhibitor Synthesis Workflow.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. Standard personal protective equipment, including gloves, lab coat, and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-value chiral intermediate with significant applications in the pharmaceutical industry. Its specific stereochemistry and versatile chemical handles make it an indispensable building block for the synthesis of complex, targeted therapies, particularly in the area of oncology and immunology. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers and developers in the field.

References

Technical Data Sheet: (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical document provides a focused analysis of the molecular weight of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate. The determination of an accurate molecular weight is fundamental for a wide range of applications in chemical research and development, including stoichiometric calculations for synthesis, preparation of solutions with precise concentrations, and characterization for analytical purposes. This guide outlines the molecular formula and the elemental composition, culminating in a precise molecular weight calculation.

Chemical Identity and Formula

This compound is a chemical compound frequently utilized as a building block in organic synthesis, particularly in the development of pharmaceutical agents. The stereochemical descriptor "(R)" denotes the specific spatial arrangement of atoms at the chiral center on the piperidinone ring. This configuration is crucial for its biological activity and interaction with target molecules but does not alter its elemental composition.

The molecular formula for this compound has been determined to be C₁₀H₁₈N₂O₃ [1][2].

Molecular Weight Calculation

The molecular weight (MW) of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula and the standard atomic weights of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).

The workflow for this calculation is a direct, linear process.

A Determine Molecular Formula (C₁₀H₁₈N₂O₃) B Identify Constituent Elements (C, H, N, O) A->B C Obtain Standard Atomic Weights B->C D Calculate Total Mass for Each Element C->D E Sum Elemental Masses for Total Molecular Weight D->E

Caption: Workflow for Molecular Weight Determination.

The quantitative data used for this calculation are summarized in the table below.

ElementSymbolCountStandard Atomic Weight ( g/mol )Total Mass ( g/mol )
CarbonC1012.011[3][4][5]120.11
HydrogenH181.008[6][7][8][9]18.144
NitrogenN214.007[10][11][12][13]28.014
OxygenO315.999[14][15][16][17][18]47.997
Total 214.265

Based on this elemental analysis, the calculated molecular weight of this compound is 214.265 g/mol . This value is consistent with figures published in chemical supplier catalogs and databases[1][2].

Note on Inapplicability of Further Requirements

The user request included specifications for experimental protocols and signaling pathway diagrams. These elements are not applicable to the topic of molecular weight determination for the following reasons:

  • Experimental Protocols: The calculation of molecular weight is a theoretical determination based on the established molecular formula and standard atomic weights. It does not involve an experimental procedure. Experimental techniques such as mass spectrometry would be used to confirm this value, but the protocols for such an analysis are beyond the scope of a fundamental data sheet on the compound's intrinsic properties.

  • Signaling Pathways: Signaling pathway diagrams are used to visualize biological processes and molecular interactions within a cell or organism. As this compound is a chemical compound, it does not have an intrinsic signaling pathway. While it may be a component in a larger biological study, its own molecular weight is a fixed chemical property, not a biological process.

References

An In-depth Technical Guide on (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid piperidinone scaffold, coupled with the versatile tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable intermediate for the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapies.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] The following tables summarize its key chemical and physical properties.

Table 1: General Chemical Properties

PropertyValueReference(s)
CAS Number 1228566-94-6[2][3]
Molecular Formula C₁₀H₁₈N₂O₃[2][3]
Molecular Weight 214.26 g/mol [2][3]
Exact Mass 214.13200 u[4]
Appearance White to off-white solid[1]
Storage Temperature 2-8°C[1][3][]

Table 2: Spectroscopic Data (Predicted and from Analogous Compounds)

Spectroscopy Data
¹H NMR Expected peaks for the Boc group (singlet, ~1.4 ppm), and methylene and methine protons of the piperidinone ring.
¹³C NMR Expected signals for the carbonyl group of the lactam (~170-175 ppm), the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the carbons of the piperidinone ring.
IR Spectroscopy Characteristic peaks for N-H stretching (carbamate and lactam), C=O stretching (carbamate and lactam), and C-H stretching.
Mass Spectrometry Expected molecular ion peak and fragmentation patterns typical for Boc-protected amines, often showing a loss of the Boc group (M-100) or isobutylene (M-56).

Synthesis

A common synthetic route to this compound involves the use of a chiral starting material to establish the desired stereochemistry at the C3 position of the piperidinone ring.

General Experimental Protocol

A plausible synthetic approach, based on related literature, would involve the following conceptual steps. Please note that specific reagents, reaction conditions, and purification methods would need to be optimized.

  • Starting Material: A suitable chiral precursor, such as a derivative of glutamic acid or another amino acid, is chosen to introduce the (R)-stereocenter.

  • Cyclization: The linear precursor undergoes an intramolecular cyclization to form the 6-membered lactam ring. This can be achieved through various methods, such as amide bond formation using coupling agents or by activation of a carboxylic acid moiety.

  • Boc Protection: The amino group at the C3 position is protected with a tert-butyloxycarbonyl (Boc) group. This is typically accomplished by reacting the amino-piperidinone intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

  • Purification: The final product is purified using techniques such as column chromatography to yield the desired this compound.

The following diagram illustrates a generalized workflow for the synthesis.

G start Chiral Starting Material cyclization Intramolecular Cyclization start->cyclization boc_protection Boc Protection cyclization->boc_protection purification Purification boc_protection->purification product This compound purification->product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Cascade TAK1->MAPK NFkB NF-κB IKK->NFkB Transcription Gene Transcription NFkB->Transcription translocation MAPK->Transcription Inflammation Inflammatory Cytokines Transcription->Inflammation G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk PI3K PI3K Lyn_Syk->PI3K BTK BTK PI3K->BTK activation PLCy2 PLCγ2 BTK->PLCy2 downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCy2->downstream response B-Cell Proliferation, Survival, and Activation downstream->response

References

Spectroscopic Profile of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral intermediate, (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate. This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, protease inhibitors, and other bioactive molecules. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Note: The NMR and IR data presented here are for the (S)-enantiomer, which are identical to the (R)-enantiomer for these spectroscopic techniques.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.98br s1HCH
3.31-3.28m2HCH₂
2.13-2.06m1HCH₂
1.97-1.89m3HCH₂
1.45s9HC(CH₃)₃

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
173.8C=O (amide)
157.8C=O (carbamate)
82.0C (CH₃)₃
50.8C H
42.0C H₂
28.0C(C H₃)₃
27.6C H₂
21.0C H₂

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
3287N-H stretch
2974C-H stretch
1705C=O stretch (carbamate)
1662C=O stretch (amide)

Table 4: Mass Spectrometry Data

m/zIon
237[M+Na]⁺

Molecular Formula: C₁₀H₁₈N₂O₃ Molecular Weight: 214.26 g/mol

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy was performed on a 300 MHz spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Chloroform-d, CDCl₃).

  • Data Acquisition:

    • For ¹H NMR, the spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts were referenced to the residual solvent peak.

    • For ¹³C NMR, a proton-decoupled spectrum was obtained. Chemical shifts were referenced to the deuterated solvent signal.

  • Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy was performed using the neat compound.

  • Sample Preparation: A small amount of the neat (undiluted) compound was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: A background spectrum of the clean ATR crystal was first recorded. The sample was then scanned over the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum was ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) was used to determine the mass-to-charge ratio of the protonated molecule.

  • Sample Preparation: A dilute solution of the compound was prepared in a suitable solvent, such as methanol or acetonitrile, with a small amount of an acid (e.g., formic acid) to facilitate protonation.

  • Data Acquisition: The solution was introduced into the ESI source of the mass spectrometer. The instrument was operated in positive ion mode to detect [M+H]⁺ or other adducts like [M+Na]⁺.

  • Data Analysis: The resulting mass spectrum was analyzed to identify the peak corresponding to the molecular ion.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

An In-depth Technical Guide on the Solubility Profile of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document outlines its physicochemical properties, details established experimental protocols for solubility determination, and offers a framework for data presentation.

Introduction

This compound (CAS No. 1228566-94-6) is a chiral piperidinone derivative widely utilized in medicinal chemistry.[1] Its structural features make it a valuable building block for the synthesis of complex nitrogen-containing heterocycles, which are prominent in many bioactive molecules, including kinase inhibitors and central nervous system (CNS) active agents.[1] Understanding the solubility of this intermediate is crucial for its effective use in synthetic chemistry and for the development of robust drug manufacturing processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for predicting its solubility behavior and for the design of appropriate experimental conditions.

PropertyValueReference
Molecular Formula C₁₀H₁₈N₂O₃[1][2]
Molecular Weight 214.26 g/mol [1][2][3]
CAS Number 1228566-94-6[1][2]
Calculated LogP 1.50940[3]
Appearance Solid (form may vary)
Storage Temperature 2-8°C[1]

Solubility Data

Quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature. Therefore, this section provides a template for researchers to systematically record their experimental findings. It is recommended to determine the solubility in a range of solvents relevant to its synthesis and purification, such as water, buffers at different pH values, and common organic solvents.

Table for Experimental Solubility Data:

SolventTemperature (°C)pH (for aqueous solutions)Solubility (mg/mL)Solubility (mol/L)Method Used
e.g., Water
e.g., Phosphate-buffered saline (PBS)
e.g., Ethanol
e.g., Methanol
e.g., Dichloromethane
e.g., Ethyl acetate

Experimental Protocols for Solubility Determination

The following sections detail the methodologies for two widely accepted methods for determining the solubility of a solid compound: the Shake-Flask Method and Potentiometric Titration.

The shake-flask method is considered a reliable technique for determining thermodynamic solubility.[4][5] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Detailed Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask or vial. It is crucial to ensure that a solid phase remains present throughout the experiment to confirm saturation.[4]

  • Equilibration: Agitate the flasks at a constant temperature for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, although the optimal time should be determined experimentally.[5][6]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment.[4] Subsequently, separate the saturated solution from the solid phase by filtration or centrifugation. Care must be taken to avoid any transfer of solid particles.[7]

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant. Common analytical techniques include High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Calculation: The solubility is calculated from the measured concentration of the saturated solution.

Experimental Workflow for Shake-Flask Method:

G A Add excess solid to solvent B Equilibrate with agitation (e.g., 24-48h at constant T) A->B C Separate solid and liquid phases (Centrifugation/Filtration) B->C D Quantify concentration of dissolved solid (e.g., HPLC, UV-Vis) C->D E Calculate Solubility D->E

Caption: Workflow for the Shake-Flask solubility determination method.

Potentiometric titration is a rapid and efficient method for determining the solubility of ionizable compounds as a function of pH.[8] This method is particularly useful for compounds with acidic or basic functional groups.

Detailed Methodology:

  • Instrument Setup: Calibrate a pH meter with standard buffer solutions. Prepare a suspension of the compound in water or a suitable buffer.

  • Titration: Titrate the suspension with a standardized solution of a strong acid or base. Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The point at which the solid phase completely dissolves is indicated by a change in the titration curve.

  • Solubility and pKa Determination: The intrinsic solubility and pKa can be determined from the titration data using appropriate thermodynamic models and equations.[9][10] This method can be significantly faster than the traditional shake-flask method.[8]

Logical Flow for Potentiometric Titration:

G cluster_0 Experimental Steps cluster_1 Data Analysis A Prepare suspension of compound B Titrate with standardized acid/base A->B C Record pH after each addition B->C D Plot pH vs. Titrant Volume C->D E Identify dissolution point D->E F Calculate Intrinsic Solubility and pKa E->F

Caption: Logical workflow for solubility determination by potentiometric titration.

Conclusion

References

An In-depth Technical Guide on the Stability and Storage of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is a pivotal chiral building block in the synthesis of a variety of pharmaceutical agents, including kinase inhibitors, protease inhibitors, and central nervous system (CNS) active agents. Notably, it serves as a key intermediate in the development of orexin receptor antagonists and IRAK4 inhibitors. Ensuring the chemical stability of this intermediate is paramount for the integrity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known stability profile, recommended storage conditions, and potential degradation pathways of this compound. Furthermore, it outlines detailed experimental protocols for stability and forced degradation studies and presents relevant signaling pathways where this intermediate plays a crucial synthetic role.

Chemical and Physical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValue
CAS Number 1228566-94-6
Molecular Formula C₁₀H₁₈N₂O₃
Molecular Weight 214.26 g/mol
Appearance Solid (form may vary)
Purity Typically >95%

Recommended Storage and Handling

To maintain the integrity of this compound, adherence to appropriate storage and handling protocols is critical. The compound's susceptibility to hydrolysis necessitates protection from moisture and extreme temperatures.

ConditionRecommendationRationale
Temperature 2-8°C (Refrigerated)[1]Minimizes the rate of potential degradation reactions.
Atmosphere Store in a well-ventilated place. Keep container tightly closed.[2] Consider storage under an inert atmosphere (e.g., Argon, Nitrogen).Protects from atmospheric moisture and oxygen, which can contribute to hydrolytic and oxidative degradation.
Light Store in a light-resistant container.While specific photostability data is unavailable, protection from light is a general best practice for complex organic molecules.
Handling Wear protective gloves, clothing, and eye protection.[2] Avoid breathing dust.[2]The compound may cause skin, eye, and respiratory irritation.[2]

Potential Degradation Pathways

The chemical structure of this compound contains two primary functional groups susceptible to degradation: a tert-butoxycarbonyl (Boc) protecting group and a lactam (a cyclic amide) ring.

Hydrolysis of the Carbamate Group

The Boc group is notoriously labile under acidic conditions. Protonic acids can catalyze the cleavage of the tert-butyl group, leading to the formation of the unprotected amine, isobutylene, and carbon dioxide. While generally more stable to basic conditions, prolonged exposure to strong bases can also induce hydrolysis.

Hydrolysis of the Lactam Ring

The lactam ring is an amide and is susceptible to hydrolysis under both acidic and basic conditions, which would result in the opening of the piperidinone ring to form an amino acid derivative. This process is generally slower than the acid-catalyzed deprotection of the Boc group.

Experimental Protocols for Stability Testing

The following protocols are adapted from general guidelines for stability testing of pharmaceutical intermediates and can be applied to this compound.

Long-Term and Accelerated Stability Studies

These studies are designed to establish a re-test period or shelf life for the compound under recommended storage conditions.

Methodology:

  • Sample Preparation: Store a minimum of three batches of this compound in its intended container closure system.

  • Storage Conditions:

    • Long-Term: 2-8°C.

    • Accelerated: 25°C / 60% Relative Humidity (RH) or 40°C / 75% RH.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Methods: At each time point, test the samples for appearance, assay (purity), and degradation products using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the degradation pathways. This information is crucial for the development of stability-indicating analytical methods.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature, protected from light, for a specified period.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period.

    • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the stressed samples using a suitable analytical technique, such as HPLC with UV detection or mass spectrometry (LC-MS), to separate and identify the parent compound and any degradation products. The goal is to achieve 5-20% degradation of the active substance.

Signaling Pathways

This compound is a key building block for molecules targeting important signaling pathways in drug discovery. Below are diagrams for two such pathways.

IRAK4_Signaling_Pathway IRAK4 Signaling Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment & Activation IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 Activation IKK_complex IKK Complex TAK1->IKK_complex Activation NFkB NF-κB IKK_complex->NFkB Activation Transcription Gene Transcription (Inflammatory Cytokines) NFkB->Transcription Translocation

Caption: IRAK4 signaling pathway initiated by TLR activation.

Orexin_Receptor_Signaling_Pathway Orexin Receptor Signaling Pathway (Gq coupled) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Orexin Orexin A / B OXR Orexin Receptor (OX1R / OX2R) Orexin->OXR Binding Gq Gq OXR->Gq Activation PLC PLC Gq->PLC Activation IP3 IP3 PLC->IP3 Cleavage of PIP2 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Activation PKC PKC DAG->PKC Activation Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation Downstream Effects PKC->Neuronal_Excitation

Caption: Orexin receptor signaling via the Gq pathway.

Conclusion

This compound is a valuable synthetic intermediate whose stability is crucial for the quality of downstream pharmaceutical products. Proper storage at refrigerated temperatures with protection from moisture and air is essential. The primary degradation concerns are the hydrolysis of the Boc-carbamate and the lactam ring. The provided experimental protocols for stability and forced degradation studies offer a framework for researchers to ensure the quality and define the shelf-life of this compound. A thorough understanding of its stability profile will aid in the development of robust and reliable synthetic processes for novel therapeutics.

References

Stereochemistry of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its rigid piperidinone scaffold and defined stereochemistry at the C3 position make it a crucial intermediate in the synthesis of complex molecules, most notably in the development of targeted therapies. This technical guide provides a comprehensive overview of its stereochemistry, physicochemical properties, synthesis, and its role as a key intermediate in the creation of potent kinase inhibitors.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers. This data is essential for reaction planning, analytical method development, and quality control.

PropertyValue
CAS Number 1228566-94-6[1][2][3]
Molecular Formula C₁₀H₁₈N₂O₃[1][2][3]
Molecular Weight 214.26 g/mol [1]
Appearance Off-white to yellow solid
Purity Typically >95% or >97% as per commercial suppliers[1][2]
Storage 2-8°C[1][]

Stereochemistry and Spectroscopic Data

Note: The following data is based on similar compounds and should be used as a general guide. Experimental verification is crucial.

Spectroscopic DataExpected Chemical Shifts (ppm)
¹H NMR (CDCl₃) δ 5.0-6.0 (br s, 1H, NH-Boc), 4.0-4.2 (m, 1H, CH-N), 3.2-3.4 (m, 2H, CH₂-N), 2.3-2.6 (m, 2H, CH₂-C=O), 1.8-2.2 (m, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃) δ 172-174 (C=O, lactam), 155-156 (C=O, Boc), 79-81 (C(CH₃)₃), 48-50 (CH-N), 42-44 (CH₂-N), 30-32 (CH₂), 28.3 (C(CH₃)₃), 22-24 (CH₂)

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A common strategy involves the use of a chiral starting material, such as D-glutamic acid, to establish the desired (R)-configuration early in the synthetic sequence.

A representative synthetic workflow is outlined below. This diagram illustrates the logical progression from a chiral amino acid to the target intermediate.

G cluster_0 Synthetic Pathway D-Glutamic_Acid D-Glutamic Acid Pyroglutamate Pyroglutamate Derivative D-Glutamic_Acid->Pyroglutamate Cyclization Ring_Opening Ring Opening & Reduction Pyroglutamate->Ring_Opening Reduction Boc_Protection Boc Protection Ring_Opening->Boc_Protection (Boc)₂O Lactam_Formation Lactam Formation Boc_Protection->Lactam_Formation Activation & Cyclization Target_Molecule (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate Lactam_Formation->Target_Molecule

Figure 1. Synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)

  • Cyclization of D-Glutamic Acid: D-Glutamic acid is first converted to the corresponding pyroglutamate derivative to protect the alpha-amino and one of the carboxylic acid groups.

  • Reduction and Protection: The unprotected carboxylic acid is selectively reduced to an alcohol. The resulting amino alcohol is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).

  • Activation and Intramolecular Cyclization: The alcohol is activated, for example, by conversion to a tosylate or mesylate. Subsequent treatment with a base induces intramolecular cyclization to form the desired 6-oxopiperidine ring, yielding this compound.

  • Purification: The final product is purified by column chromatography on silica gel.

Chiral Purity Analysis

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.

Experimental Protocol for Chiral HPLC (General Method)
  • Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralpak® series), is typically used.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly employed. The exact ratio is optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm) is used to monitor the elution of the enantiomers.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

The workflow for chiral purity analysis is depicted in the following diagram.

G cluster_1 Chiral HPLC Analysis Workflow Sample_Prep Sample Preparation HPLC_Injection Injection onto Chiral Column Sample_Prep->HPLC_Injection Separation Enantiomer Separation HPLC_Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis & Purity Calculation Detection->Data_Analysis

Figure 2. Workflow for chiral HPLC analysis.

Application in Drug Development: Bruton's Tyrosine Kinase (BTK) Inhibitors

This compound is a pivotal intermediate in the synthesis of several Bruton's tyrosine kinase (BTK) inhibitors. BTK is a key enzyme in the B-cell receptor signaling pathway, which is crucial for B-cell proliferation and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.

The (R)-stereocenter of the piperidinone moiety is often essential for the high affinity and selectivity of the final BTK inhibitor. The synthesis of these inhibitors typically involves the deprotection of the Boc group, followed by coupling with other synthetic fragments.

The role of this intermediate in the broader context of BTK inhibitor action is illustrated in the signaling pathway diagram below.

G cluster_2 BTK Signaling Pathway and Inhibition BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream Phosphorylation Proliferation B-cell Proliferation & Survival Downstream->Proliferation Inhibitor BTK Inhibitor (Synthesized from Intermediate) Inhibitor->BTK Inhibition Intermediate (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate Intermediate->Inhibitor Synthesis

Figure 3. Role of the intermediate in the synthesis of BTK inhibitors and their mechanism of action.

Conclusion

This compound is a valuable chiral building block with well-defined stereochemistry that is essential for the synthesis of targeted therapeutics, particularly BTK inhibitors. A thorough understanding of its properties, synthesis, and analytical characterization is crucial for its effective application in drug discovery and development. The methodologies and data presented in this guide provide a solid foundation for researchers working with this important pharmaceutical intermediate.

References

Conformational Analysis of the Piperidinone Ring: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of biologically active compounds. The three-dimensional conformation of this heterocyclic ring system is a critical determinant of a molecule's interaction with its biological target, directly influencing its efficacy and selectivity. A thorough understanding of the conformational landscape of substituted piperidin-4-ones is therefore indispensable for the rational design and development of novel therapeutics. This technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of the piperidinone ring, integrating experimental and computational approaches.

Fundamental Conformations of the Piperidinone Ring

The six-membered piperidin-4-one ring is conformationally flexible and primarily exists in a dynamic equilibrium between several forms. The most stable and predominant conformation is the chair form , which minimizes torsional and steric strain. Other higher-energy conformations include the boat and twist-boat forms. The presence of substituents on the ring can significantly influence the conformational equilibrium, and in some cases, may favor non-chair conformations.

Experimental Protocols for Conformational Analysis

A multi-faceted approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational modeling is essential for a comprehensive conformational analysis of piperidinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the conformation of molecules in solution. Analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) correlations provides detailed insights into dihedral angles and through-space proton proximities.

Detailed Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified piperidinone derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.

    • Ensure the sample is free of particulate matter by filtering if necessary.

  • Data Acquisition:

    • Acquire high-resolution 1D ¹H NMR spectra on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

    • Key 1D ¹H NMR parameters:

      • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

      • Spectral Width: Typically 12-16 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64, depending on the sample concentration.

    • Acquire 2D NMR spectra to aid in resonance assignment and conformational analysis:

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.[1][2]

        • NOESY/ROESY Mixing Time: This is a crucial parameter and should be optimized. A typical starting point is 300-800 ms for NOESY and 150-300 ms for ROESY.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs). Apply apodization functions (e.g., exponential multiplication) to improve the signal-to-noise ratio and resolution.

    • Assign all proton and carbon resonances using the combination of 1D and 2D NMR data.

    • Measure the vicinal proton-proton coupling constants (³JHH) from the high-resolution 1D ¹H NMR spectrum. The magnitude of ³JHH is related to the dihedral angle (θ) between the coupled protons via the Karplus equation.[3][4]

      • A large coupling constant (³J ≈ 10-13 Hz) is indicative of a trans-diaxial relationship (θ ≈ 180°).

      • Smaller coupling constants (³J ≈ 2-5 Hz) are characteristic of axial-equatorial or equatorial-equatorial relationships (θ ≈ 60°).

    • Analyze NOESY/ROESY spectra for cross-peaks, which indicate spatial proximity. Strong NOEs between protons in a 1,3-diaxial arrangement provide compelling evidence for a chair conformation.

Single-Crystal X-ray Diffraction

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsional angles.

Detailed Experimental Protocol:

  • Synthesis and Crystallization:

    • Synthesize the piperidinone derivative using established synthetic routes, such as the Mannich condensation.[5]

    • Purify the compound to a high degree (>98%) using techniques like column chromatography or recrystallization.

    • Grow single crystals suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering). Common solvents for piperidinone derivatives include ethanol, methanol, ethyl acetate, and mixtures such as benzene-petroleum ether.[5][6]

  • Data Collection:

    • Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.

    • Place the crystal in a modern X-ray diffractometer equipped with a CCD or CMOS detector.

    • Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • The instrument software will automatically control the crystal orientation and collect a series of diffraction images.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to determine the unit cell parameters, space group, and integrated intensities of the reflections using software like HKL-2000 or CrysAlisPro.

    • Solve the crystal structure using direct methods or Patterson methods with software such as SHELXT or SIR. This will provide an initial model of the atomic positions.

    • Refine the structural model against the experimental data using full-matrix least-squares refinement with software like SHELXL or Olex2.[7] This iterative process involves adjusting atomic coordinates, and anisotropic displacement parameters.

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • The final refined structure will provide precise bond lengths, bond angles, and torsional angles, unequivocally defining the conformation of the piperidinone ring in the solid state.

Quantitative Conformational Data

The following tables summarize representative quantitative data obtained from experimental and computational studies on substituted piperidinone rings.

Table 1: Representative ¹H NMR Coupling Constants for Substituted Piperidin-4-ones

Compound/SubstituentCoupled ProtonsDihedral Angle (approx.)³JHH (Hz)Inferred RelationshipReference
2,6-diaryl-piperidin-4-oneH-2a, H-3a~180°10.5 - 12.0trans-diaxial[8]
H-2a, H-3e~60°2.5 - 4.0axial-equatorial[8]
H-5a, H-6a~180°11.0 - 12.5trans-diaxial[9]
H-5e, H-6a~60°3.0 - 4.5equatorial-axial[9]
N-nitroso-2,6-diphenyl-piperidin-4-oneH-2, H-3-2.1 - 3.0indicative of boat/twist-boat[10]

Table 2: Representative Crystallographic Data for Substituted Piperidin-4-ones

CompoundConformationKey Torsional Angles (°)Bond Lengths (Å, C-N)Bond Angles (°, C-N-C)Reference
1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidinium bromideChairC2-N1-C6-C5: -55.81.49-1.52111.5[11]
Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylateChairN2-C17-C18-C19: 57.21.46-1.47112.1[12]
t-3-Benzyl-r-2,c-6-diphenylpiperidin-4-oneChairC2-C3-C4-C5: 53.11.47-1.48111.8[5]

Computational Modeling of Piperidinone Conformation

Computational chemistry provides a powerful complementary tool to experimental methods, allowing for the calculation of relative energies of different conformers and the prediction of the most stable structures.

Detailed Computational Workflow:

  • Structure Building and Initial Optimization:

    • Build the 3D structure of the piperidinone derivative using a molecular editor such as GaussView or Avogadro.

    • Perform an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., AMBER, MMFF94) or a semi-empirical method (e.g., PM7).[13]

  • Conformational Search:

    • Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be done by systematically rotating key dihedral angles (e.g., those in the piperidinone ring and around substituent bonds) and minimizing the energy of each resulting structure. Software such as Gaussian with the Opt=ModRedundant keyword can be used for this purpose.[14]

  • High-Level Geometry Optimization and Frequency Calculations:

    • For each low-energy conformer identified in the conformational search, perform a full geometry optimization using a more accurate quantum mechanical method. Density Functional Theory (DFT) is a popular choice.

      • Method: A hybrid functional such as B3LYP or a more modern functional like ωB97X-D.

      • Basis Set: A Pople-style basis set such as 6-31G(d) is a good starting point for geometry optimizations. For more accurate energy calculations, a larger basis set like 6-311+G(d,p) can be used.[15][16]

    • Following each optimization, perform a frequency calculation at the same level of theory to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Analysis of Results:

    • Compare the relative Gibbs free energies of the optimized conformers to determine their relative populations at a given temperature using the Boltzmann distribution. The conformer with the lowest Gibbs free energy is the most stable.

    • Analyze the geometric parameters (bond lengths, bond angles, dihedral angles) of the most stable conformer(s) and compare them with experimental data if available.

    • NMR parameters, such as chemical shifts and coupling constants, can also be calculated using methods like GIAO (Gauge-Including Atomic Orbital) and compared with experimental values to further validate the predicted conformation.

Mandatory Visualizations

Experimental and Computational Workflow

G General Workflow for Conformational Analysis of Piperidinone Ring cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Piperidinone Derivative purification Purification (Chromatography/Recrystallization) synthesis->purification nmr NMR Spectroscopy (1D, 2D: COSY, HSQC, NOESY/ROESY) purification->nmr crystallization Crystallization purification->crystallization nmr_analysis Analysis of Coupling Constants & NOEs nmr->nmr_analysis xray Single-Crystal X-ray Diffraction xray_analysis Structure Solution & Refinement xray->xray_analysis crystallization->xray build Build 3D Structure conf_search Conformational Search build->conf_search dft DFT Optimization & Frequency Calculation (e.g., B3LYP/6-31G(d)) conf_search->dft comp_analysis Analysis of Relative Energies & Geometries dft->comp_analysis final_conformation Determination of Dominant Conformation(s) nmr_analysis->final_conformation xray_analysis->final_conformation comp_analysis->final_conformation

Caption: A comprehensive workflow for the conformational analysis of the piperidinone ring.

Biological Significance: Piperidinone Inhibitors of the MDM2-p53 Interaction

The conformation of the piperidinone ring is crucial for its interaction with biological targets. A prominent example is the development of piperidinone-based inhibitors of the MDM2-p53 protein-protein interaction, which is a key target in cancer therapy.[17][18][19] In its native state, the tumor suppressor protein p53 is negatively regulated by MDM2, which targets p53 for proteasomal degradation.[20] Small molecule inhibitors that bind to MDM2 can block this interaction, leading to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells. The specific conformation of the piperidinone scaffold and its substituents is critical for fitting into the binding pocket of MDM2 and disrupting the p53 interaction.[21]

G MDM2-p53 Signaling Pathway and Inhibition by Piperidinone Compounds cluster_pathway Normal Cellular Pathway cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome p53 p53 (Tumor Suppressor) mdm2 MDM2 p53->mdm2 binds to proteasome Proteasome p53->proteasome targeted for degradation p53_stabilized Stabilized & Active p53 mdm2->p53 ubiquitinates mdm2->p53_stabilized interaction blocked piperidinone Piperidinone Inhibitor piperidinone->mdm2 binds to & inhibits cell_cycle_arrest Cell Cycle Arrest p53_stabilized->cell_cycle_arrest apoptosis Apoptosis p53_stabilized->apoptosis

Caption: The role of piperidinone inhibitors in the MDM2-p53 signaling pathway.

Conclusion

The conformational analysis of the piperidinone ring is a critical aspect of modern drug discovery and development. A rigorous and integrated approach, leveraging the strengths of NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for a comprehensive understanding of the conformational preferences of these important scaffolds. The detailed methodologies and data presented in this guide provide a framework for researchers to effectively characterize the three-dimensional structure of novel piperidinone-containing compounds, thereby facilitating the design of more potent and selective therapeutic agents.

References

The Emergence of a Key Chiral Building Block: A Technical Guide to (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate, a chiral piperidinone derivative, has emerged as a critical intermediate in the synthesis of complex pharmaceuticals. Its stereodefined structure makes it an invaluable building block for creating enantiomerically pure bioactive molecules, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of this important compound, with a focus on its role in modern drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1228566-94-6
Molecular Formula C₁₀H₁₈N₂O₃
Molecular Weight 214.26 g/mol
Appearance Off-white to pale yellow solid
Storage Temperature 2-8°C

History and Discovery

While a singular definitive publication marking the initial discovery of this compound is not readily apparent in the scientific literature, its emergence is intrinsically linked to the growing demand for enantiomerically pure building blocks in medicinal chemistry. The development of stereoselective synthetic methods has enabled the creation of complex chiral molecules, and this carbamate has become a valuable tool in this context. Its utility as a key intermediate in the synthesis of various therapeutic agents, including kinase inhibitors, protease inhibitors, and central nervous system (CNS) active agents, underscores its importance.[1] The chiral piperidinone scaffold is a common motif in many biologically active compounds, and the tert-butoxycarbonyl (Boc) protecting group on the amine allows for controlled, sequential chemical modifications.

Synthetic Methodologies

The synthesis of this compound can be achieved through various routes, often starting from readily available chiral precursors. Two prominent methods include a multi-step chemical synthesis from D-glutamic acid and a chemoenzymatic approach.

Chemical Synthesis from D-Glutamic Acid

A common and well-established method involves the transformation of D-glutamic acid, a naturally occurring amino acid, into the target piperidinone. This multi-step process leverages the inherent chirality of the starting material to produce the desired (R)-enantiomer. A general workflow for this synthesis is outlined below.

G cluster_0 Synthesis from D-Glutamic Acid D-Glutamic Acid D-Glutamic Acid Esterification Esterification D-Glutamic Acid->Esterification SOCl₂, MeOH Boc Protection Boc Protection Esterification->Boc Protection (Boc)₂O, Base Reduction Reduction Boc Protection->Reduction NaBH₄, EtOH Mesylation Mesylation Reduction->Mesylation MsCl, Et₃N Intramolecular Cyclization Intramolecular Cyclization Mesylation->Intramolecular Cyclization Base This compound This compound Intramolecular Cyclization->this compound G cluster_1 Chemoenzymatic Synthesis Prochiral Ketone Prochiral Ketone Transaminase (ATA) Transaminase (ATA) Prochiral Ketone->Transaminase (ATA) Amine Donor Chiral Amine Chiral Amine Transaminase (ATA)->Chiral Amine Spontaneous Cyclization Spontaneous Cyclization Chiral Amine->Spontaneous Cyclization Intramolecular This compound This compound Spontaneous Cyclization->this compound G cluster_2 Role in Zanubrutinib Synthesis This compound This compound Boc Deprotection Boc Deprotection This compound->Boc Deprotection Acid (e.g., HCl) (R)-3-aminopiperidin-2-one (R)-3-aminopiperidin-2-one Boc Deprotection->(R)-3-aminopiperidin-2-one Coupling Reaction Coupling Reaction (R)-3-aminopiperidin-2-one->Coupling Reaction Zanubrutinib Core Zanubrutinib Zanubrutinib Coupling Reaction->Zanubrutinib Zanubrutinib Core Zanubrutinib Core

References

Methodological & Application

Synthesis of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (R)-tert-butyl (6-oxopiperidin-3-yl)carbamate, a key chiral intermediate in the development of various pharmaceutical agents. The synthesis is presented as a two-stage process, commencing with the preparation of the precursor, (R)-tert-butyl (piperidin-3-yl)carbamate, from L-glutamic acid, followed by a selective oxidation to yield the target lactam.

Stage 1: Synthesis of (R)-tert-Butyl (piperidin-3-yl)carbamate from L-Glutamic Acid

This multi-step synthesis transforms the readily available chiral starting material, L-glutamic acid, into the key piperidine intermediate. The overall workflow for this stage is depicted below.

Synthesis_Workflow_Stage1 cluster_0 Stage 1: Precursor Synthesis L-Glutamic_Acid L-Glutamic Acid Diester (S)-Dimethyl-2-aminopentanedioate L-Glutamic_Acid->Diester Esterification (SOCl2, MeOH) N-Boc_Diester (S)-Dimethyl-2-(tert-butoxycarbonylamino)pentanedioate Diester->N-Boc_Diester N-Boc Protection ((Boc)2O, Et3N, DMAP) Diol (S)-tert-Butyl (4,5-dihydroxypentan-2-yl)carbamate N-Boc_Diester->Diol Reduction (NaBH4, MeOH) Ditosylate (S)-tert-Butyl (4,5-bis((tosyloxy)methyl)pentan-2-yl)carbamate Diol->Ditosylate Tosylation (TsCl, Et3N, DMAP) Piperidine (R)-tert-Butyl (piperidin-3-yl)carbamate Ditosylate->Piperidine Cyclization (NH3 or equivalent) Synthesis_Workflow_Stage2 cluster_1 Stage 2: Lactam Formation Piperidine (R)-tert-Butyl (piperidin-3-yl)carbamate Lactam This compound Piperidine->Lactam Oxidation (RuCl3, NaIO4)

Application Notes and Protocols for the Chemoenzymatic Synthesis of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is a valuable chiral building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its stereodefined piperidinone core is a prevalent motif in a range of bioactive molecules. This document outlines a robust chemoenzymatic approach for the synthesis of this compound, leveraging the high stereoselectivity of enzymatic catalysis to establish the desired chirality, followed by efficient chemical transformations to yield the final product.

The cornerstone of this synthetic strategy is the enzymatic desymmetrization of a prochiral N-Boc-3-aminoglutarimide intermediate. This method offers a more sustainable and efficient alternative to traditional chemical resolutions or asymmetric syntheses, which may require multiple steps, expensive chiral auxiliaries, or harsh reaction conditions.

Overall Synthetic Pathway

The chemoenzymatic synthesis is accomplished in three main stages:

  • Protection: The commercially available 3-aminoglutarimide hydrochloride is protected with a tert-butoxycarbonyl (Boc) group to yield the prochiral substrate, N-Boc-3-aminoglutarimide.

  • Enzymatic Desymmetrization: A lipase-catalyzed enantioselective hydrolysis of the prochiral imide selectively opens the ring to form (S)-2-carboxy-4-(tert-butoxycarbonylamino)pentanamide.

  • Reductive Cyclization: The resulting amino acid derivative undergoes a selective reduction of the carboxylic acid followed by spontaneous intramolecular cyclization to furnish the target compound, this compound.

G cluster_0 Step 1: Chemical Synthesis cluster_1 Step 2: Enzymatic Desymmetrization cluster_2 Step 3: Chemical Synthesis A 3-Aminoglutarimide HCl B N-Boc-3-aminoglutarimide (Prochiral Substrate) A->B (Boc)₂O, Base C (S)-2-carboxy-4-(tert-butoxycarbonylamino)pentanamide B->C Lipase (e.g., CAL-B) Aqueous Buffer D (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate (Target Molecule) C->D 1. Selective Reduction 2. Intramolecular Cyclization

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Boc-Protection of 3-Aminoglutarimide

Parameter Value Reference
Starting Material 3-Aminoglutarimide Hydrochloride N/A
Reagents Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine [1]
Solvent Dichloromethane (DCM) [1]
Reaction Time 4-6 hours N/A
Temperature Room Temperature N/A

| Isolated Yield | >95% | N/A |

Table 2: Lipase-Catalyzed Desymmetrization

Parameter Value Reference
Substrate N-Boc-3-aminoglutarimide N/A
Enzyme Immobilized Lipase from Candida antarctica B (CAL-B) [2]
Enzyme Loading 10-20% (w/w) of substrate N/A
Medium Phosphate Buffer (0.1 M) [2][3]
pH 7.0 [3]
Temperature 30-40 °C [2][3]
Reaction Time 24-48 hours N/A
Conversion >90% N/A
Enantiomeric Excess (ee) >95% [2][4]

| Isolated Yield | 85-90% | N/A |

Table 3: Reductive Cyclization

Parameter Value Reference
Starting Material (S)-2-carboxy-4-(tert-butoxycarbonylamino)pentanamide N/A
Reducing Agent Sodium Borohydride (NaBH₄) / Borane-THF complex [5]
Solvent Tetrahydrofuran (THF) [5]
Reaction Time 12-16 hours N/A
Temperature 0 °C to Room Temperature [5]

| Isolated Yield | 70-80% | N/A |

Experimental Protocols

Materials and Equipment

  • 3-Aminoglutarimide hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)

  • Sodium borohydride (NaBH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • pH meter

  • Rotary evaporator

  • Chromatography equipment (for purification)

  • Standard organic solvents (DCM, THF, Ethyl Acetate) and reagents

Protocol 1: Synthesis of N-Boc-3-aminoglutarimide (Prochiral Substrate)

  • Suspend 3-aminoglutarimide hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL per gram of starting material).

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension under stirring.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography to yield N-Boc-3-aminoglutarimide as a white solid.

Protocol 2: Enzymatic Desymmetrization

G

  • Reaction Setup: In a temperature-controlled vessel, dissolve N-Boc-3-aminoglutarimide (1.0 eq) in 0.1 M phosphate buffer (pH 7.0) to a final concentration of 50-100 g/L.

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (CAL-B) (10-20% by weight relative to the substrate) to the solution.

  • Incubation: Stir the mixture gently at 35 °C. Maintain the pH at 7.0 using a pH-stat or by periodic addition of a dilute NaOH solution.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via HPLC to determine substrate conversion and product formation.

  • Work-up: Once the desired conversion is reached (typically >90% in 24-48 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with buffer and stored for reuse.

  • Extraction: Cool the aqueous filtrate to 0 °C and acidify to pH 2-3 with 1M HCl.

  • Extract the product, (S)-2-carboxy-4-(tert-butoxycarbonylamino)pentanamide, with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product, which can be used in the next step without further purification.

Protocol 3: Reductive Cyclization to this compound

  • Dissolution: Dissolve the crude product from Protocol 2 (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, approx. 2.0 eq) dropwise. Caution: Hydrogen gas is evolved.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Work-up: Remove the solvent under reduced pressure. Add ethyl acetate and wash the organic layer with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting intramolecular cyclization should yield the target compound. Purify the crude product by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to obtain this compound as a solid.

This chemoenzymatic route provides an efficient and highly stereoselective method for the synthesis of this compound. The use of a lipase in the key desymmetrization step circumvents the need for classical resolution and offers mild reaction conditions, high enantiopurity, and the potential for enzyme recycling, aligning with the principles of green chemistry. This protocol is well-suited for researchers in academic and industrial settings who require access to this important chiral intermediate for drug discovery and development programs.

References

Asymmetric Synthesis of Chiral Piperidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds. Its prevalence underscores the critical importance of efficient and stereocontrolled synthetic methodologies for accessing enantiomerically pure piperidine derivatives. This document provides detailed application notes and experimental protocols for selected modern asymmetric strategies for the synthesis of chiral piperidines, catering to the needs of researchers in organic synthesis and drug development.

Application Note 1: Rhodium-Catalyzed Asymmetric Carbo-metalation for the Synthesis of Enantioenriched 3-Arylpiperidines

This method provides a powerful three-step approach to enantioenriched 3-substituted piperidines starting from readily available pyridine. The key transformation is a highly regio- and enantioselective Rh-catalyzed carbometalation of a dihydropyridine intermediate.[1][2] This strategy has been successfully applied to the formal synthesis of clinically relevant molecules such as Preclamol and Niraparib.[1]

Logical Workflow

G cluster_0 Step 1: Partial Reduction cluster_1 Step 2: Rh-Catalyzed Asymmetric Carbometalation cluster_2 Step 3: Reduction and Deprotection Pyridine Pyridine Dihydropyridine Phenyl Pyridine-1(2H)-carboxylate Pyridine->Dihydropyridine PhOCOCl, NaBH4 Tetrahydropyridine 3-Aryl-tetrahydropyridine Dihydropyridine->Tetrahydropyridine Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Tetrahydropyridine [Rh(cod)(OH)]2, Chiral Ligand, aq. CsOH Piperidine Enantioenriched 3-Arylpiperidine Tetrahydropyridine->Piperidine 1. Pd/C, H2 2. aq. KOH

Caption: Workflow for Rh-catalyzed asymmetric synthesis of 3-arylpiperidines.

Quantitative Data Summary

The following table summarizes the results for the rhodium-catalyzed asymmetric carbometalation of phenyl pyridine-1(2H)-carboxylate with various arylboronic acids.[1]

EntryArylboronic AcidProductYield (%)ee (%)
1Phenylboronic acid3-Phenyl-tetrahydropyridine8196
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-tetrahydropyridine8597
34-Fluorophenylboronic acid3-(4-Fluorophenyl)-tetrahydropyridine7898
43-Thienylboronic acid3-(3-Thienyl)-tetrahydropyridine7095
51-Naphthylboronic acid3-(1-Naphthyl)-tetrahydropyridine4199
Experimental Protocol: Rh-Catalyzed Asymmetric Carbometalation

Materials:

  • Phenyl pyridine-1(2H)-carboxylate

  • Arylboronic acid

  • [Rh(cod)(OH)]₂ (cod = 1,5-cyclooctadiene)

  • Chiral ligand (e.g., a chiral diene ligand)

  • Aqueous Cesium Hydroxide (CsOH)

  • Tetrahydrofuran (THF) / Toluene (Tol) mixture (1:1)

  • Water (degassed)

Procedure: [1]

  • To an oven-dried vial equipped with a magnetic stir bar, add phenyl pyridine-1(2H)-carboxylate (0.5 mmol, 1 equiv), arylboronic acid (1.5 mmol, 3 equiv), [Rh(cod)(OH)]₂ (0.015 mmol, 3 mol%), and the chiral ligand (0.035 mmol, 7 mol%).

  • Evacuate and backfill the vial with argon three times.

  • Add the THF:Tol (1:1, 0.5 mL) solvent mixture, followed by aqueous CsOH (1 M, 1 mmol, 2 equiv) and degassed water (0.25 mL).

  • Seal the vial and heat the reaction mixture at 70 °C for 20 hours.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-tetrahydropyridine.

Application Note 2: Chiral Lactam-Mediated Synthesis of Piperidine Alkaloids

This methodology utilizes a chiral bicyclic lactam, derived from (R)- or (S)-phenylglycinol, as a versatile building block for the enantioselective synthesis of a wide range of piperidine alkaloids, including 2-alkyl and 2,6-dialkyl substituted piperidines.[3][4][5] The stereochemistry of the final product is controlled by the chirality of the starting lactam.

Reaction Pathway

G cluster_0 Starting Material cluster_1 Key Intermediate Formation cluster_2 Stereoselective Alkylation cluster_3 Final Product Generation Lactam (3R,8aS)-5-oxo-3-phenyl- 2,3,6,7,8,8a-hexahydro-5H- oxazolo[3,2-a]pyridine Imidinium N-Acyliminium Ion Intermediate Lactam->Imidinium Lewis Acid (e.g., TiCl4) Alkylated_Lactam Alkylated Oxazolopiperidine Imidinium->Alkylated_Lactam Nucleophile Nucleophile (e.g., Grignard Reagent, Organocuprate) Nucleophile->Alkylated_Lactam Piperidine_Alkaloid Chiral Piperidine Alkaloid Alkylated_Lactam->Piperidine_Alkaloid Reduction and Deprotection

Caption: Pathway for chiral lactam-mediated synthesis of piperidines.

Quantitative Data Summary

The following table presents the yields and diastereoselectivities for the synthesis of various piperidine alkaloids using the chiral lactam approach.[3]

Target AlkaloidNucleophileKey IntermediateOverall Yield (%)Diastereomeric Ratio
(R)-ConiineAllyltrimethylsilaneAllylated PiperidoneGood9:1
(2R,6S)-DihydropinidinePropylmagnesium bromidePropylated Oxazolopiperidine->95:5
(2R,6R)-LupetidinePropylmagnesium bromidePropylated Oxazolopiperidine->95:5 (after epimerization)
(2R,6R)-Solenopsin AUndecylmagnesium bromideUndecylated Oxazolopiperidine->95:5 (after epimerization)
Experimental Protocol: Synthesis of (R)-Coniine Precursor

Materials:

  • (3R,8aS)-5-oxo-3-phenyl-2,3,6,7,8,8a-hexahydro-5H-oxazolo[3,2-a]pyridine

  • Titanium tetrachloride (TiCl₄)

  • Allyltrimethylsilane

  • Dichloromethane (DCM), anhydrous

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

Procedure: [3]

  • Asymmetric α-Amidoalkylation:

    • To a solution of the bicyclic lactam (1 mmol) in anhydrous DCM (10 mL) at -78 °C under an argon atmosphere, add TiCl₄ (1.1 mmol) dropwise.

    • Stir the mixture for 30 minutes, then add allyltrimethylsilane (1.5 mmol).

    • Continue stirring at -78 °C for 4 hours.

    • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature and extract with DCM.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography to yield the allylated piperidone.

  • Reduction of the Lactam Carbonyl:

    • To a solution of the allylated piperidone (1 mmol) in anhydrous THF (10 mL) at 0 °C, add LiAlH₄ (2 mmol) portion-wise.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Cool the mixture to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

    • Filter the resulting suspension through Celite and wash the filter cake with THF.

    • Concentrate the filtrate to obtain the crude reduced product, which can be purified by chromatography.

Application Note 3: Hybrid Bio- and Organocatalytic Cascade for 2-Substituted Piperidines

This innovative approach combines the selectivity of biocatalysis with the versatility of organocatalysis to synthesize 2-substituted piperidines in a one-pot cascade.[6][7] A transaminase enzyme generates a cyclic imine in situ, which then undergoes a proline-catalyzed Mannich reaction with a ketone that serves as both the amine acceptor and the nucleophile.[7]

Signaling Pathway Diagram

G cluster_0 Biocatalytic Step cluster_1 Organocatalytic Step Cadaverine Cadaverine Imine Δ¹-Piperideine Cadaverine->Imine Transaminase (ATA) Piperidine 2-Substituted Piperidine Imine->Piperidine Ketone_acceptor Ketone (Acceptor) Amino_ketone Amino Ketone Ketone_acceptor->Amino_ketone Transaminase (ATA) Ketone_nucleophile Ketone (Nucleophile) Enamine Enamine Intermediate Ketone_nucleophile->Enamine Proline Enamine->Piperidine Mannich Reaction

Caption: Hybrid bio-organocatalytic cascade for piperidine synthesis.

Quantitative Data Summary

The following table shows the conversion rates for the one-pot synthesis of various 2-substituted piperidines using a transaminase (ATA-256) and proline.[7]

EntryKetoneProductConversion (%)
1Acetone(rac)-Pelletierine60
2Butan-2-one-45
33-Methylbutan-2-one-30
4Cyclohexanone-55
Experimental Protocol: One-Pot Synthesis of (rac)-Pelletierine

Materials:

  • Cadaverine dihydrochloride

  • Transaminase (e.g., ATA-256)

  • Pyridoxal-5'-phosphate (PLP)

  • L-Proline or D-Proline

  • Acetone

  • Potassium phosphate buffer (pH 8)

Procedure: [7]

  • In a reaction vessel, prepare a solution of potassium phosphate buffer (pH 8).

  • Add cadaverine dihydrochloride, PLP, and the transaminase enzyme.

  • Add L-proline or D-proline to the mixture.

  • Finally, add acetone, which acts as both the amine acceptor for the transaminase and the nucleophile for the Mannich reaction.

  • Seal the vessel and incubate the reaction mixture with shaking at a controlled temperature (e.g., 30 °C) for 24-48 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or HPLC).

  • Upon completion, work up the reaction by basifying the mixture with aqueous NaOH and extracting with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts, concentrate, and purify the product by column chromatography. Note that the product is known to be prone to racemization.[7]

References

Application Note and Protocol: Trifluoroacetic Acid-Mediated Boc Deprotection of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines in modern organic synthesis, particularly in the fields of peptide synthesis and active pharmaceutical ingredient (API) development.[1][2] Its popularity is due to its stability across a broad spectrum of reaction conditions and its straightforward removal under acidic conditions.[1][3] Trifluoroacetic acid (TFA) is a frequently used and highly effective reagent for the cleavage of the Boc group.[1][4]

This document provides a comprehensive protocol for the deprotection of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate to yield (R)-3-aminopiperidin-2-one using TFA.

Reaction Mechanism

The deprotection of a Boc-protected amine with trifluoroacetic acid occurs via an acid-catalyzed hydrolysis mechanism. The process begins with the protonation of the carbonyl oxygen of the Boc group by TFA.[1] This initial step facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4][5] The carbamic acid is inherently unstable and readily undergoes decarboxylation to produce the free amine and carbon dioxide gas.[5][6] The liberated amine is then protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[5]

Start (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate Protonated Protonated Intermediate Start->Protonated CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid tertButyl tert-Butyl Cation Protonated->tertButyl - Product (R)-3-aminopiperidin-2-one (TFA Salt) CarbamicAcid->Product CO2 CO₂

Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental Protocol

This section details a standard laboratory procedure for the TFA-mediated deprotection of this compound.

Materials and Reagents:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. While stirring, add trifluoroacetic acid (TFA) dropwise. The volume of TFA can vary from a 20% solution in DCM (v/v) to using neat TFA, depending on the substrate's sensitivity.[1][7][8] For a standard reaction, a 1:1 mixture of DCM and TFA is often effective.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30 minutes to 4 hours.[2][9] The reaction progress should be monitored. The evolution of CO₂ gas is an indicator that the reaction is proceeding.[5]

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[6][9]

  • Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.[9] b. Dissolve the resulting residue in an appropriate organic solvent, such as ethyl acetate or DCM.[9] c. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any residual acid. Repeat the wash until gas evolution ceases. d. Wash the organic layer with brine.[1][9] e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1][9]

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (R)-3-aminopiperidin-2-one.

  • Purification: If necessary, the crude product can be further purified by techniques such as column chromatography or crystallization.

Data Presentation: Summary of Typical Boc Deprotection Conditions

The optimal conditions for Boc deprotection can vary based on the specific substrate. The table below summarizes common conditions for TFA-mediated deprotection.

Reagent/CatalystSolvent(s)Typical ConcentrationTemperatureTypical Reaction TimeRemarks
Trifluoroacetic Acid (TFA) Dichloromethane (DCM)20-50% (v/v) or neat0 °C to Room Temp.30 min - 4 hHighly effective and widely used. TFA is corrosive and volatile; handle with care.[1][2][8]
Hydrochloric Acid (HCl) 1,4-Dioxane, Ethyl Acetate, Methanol4 M solutionRoom Temp.30 min - 12 hThe product is often isolated as the hydrochloride salt, which may precipitate from the solution.[8][9]

Visualization of Experimental Workflow

cluster_reaction Reaction Phase cluster_workup Work-up & Isolation dissolve Dissolve Substrate in DCM cool Cool to 0 °C dissolve->cool add_tfa Add TFA Dropwise cool->add_tfa react Stir at Room Temp (0.5-4h) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor evaporate Evaporate Solvent & Excess TFA monitor->evaporate redissolve Redissolve in Organic Solvent evaporate->redissolve wash_bicarb Wash with sat. NaHCO₃ redissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄/MgSO₄ wash_brine->dry filter_concentrate Filter & Concentrate dry->filter_concentrate purify Purify (if needed) filter_concentrate->purify

References

Coupling reactions involving the amine of deprotected (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Coupling Reactions of (R)-3-aminopiperidin-2-one

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is a critical chiral building block in modern medicinal chemistry. Its rigid, lactam-containing piperidine scaffold is a key structural feature in numerous pharmaceutical agents. A prominent application is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, which are vital for treating various B-cell malignancies and autoimmune diseases.[1][2][3] BTK is an essential enzyme in the B-cell receptor signaling pathway, and its inhibition can effectively disrupt the growth and activation of malignant B-cells.[1]

The synthetic utility of this building block hinges on the reactivity of the C3-amine group, which becomes accessible after the removal of the tert-butyloxycarbonyl (Boc) protecting group. This deprotection yields (R)-3-aminopiperidin-2-one, typically as a salt, which serves as a versatile nucleophile for various C-N bond-forming reactions. These coupling reactions are fundamental steps in the construction of complex drug molecules.

This document provides detailed protocols for the deprotection of this compound and subsequent key coupling reactions, including amide bond formation and reductive amination.

Part 1: Deprotection of this compound

The Boc group is a widely used amine protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions.[4][5] The acid-catalyzed deprotection involves protonation of the carbamate, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which rapidly decarboxylates to release the free amine.[5][6] The resulting amine is protonated by the acid, yielding the corresponding ammonium salt (e.g., hydrochloride or trifluoroacetate salt).[7][8]

Deprotection_Workflow Start Start: (R)-Boc-(6-oxopiperidin-3-yl)carbamate Reagents Add Acid: (e.g., 4M HCl in Dioxane or TFA in DCM) Start->Reagents Dissolve in Solvent Reaction Stir at 0°C to RT Monitor by TLC/LC-MS Reagents->Reaction Workup Concentrate in vacuo Precipitate with ether Reaction->Workup Upon completion Product Product: (R)-3-aminopiperidin-2-one salt Workup->Product

Boc Deprotection Experimental Workflow
Protocol 1.1: Boc Deprotection using HCl in 1,4-Dioxane

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Anhydrous 1,4-Dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-Dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add 4M HCl in 1,4-Dioxane (4.0-5.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Add cold, anhydrous diethyl ether to the resulting residue to precipitate the product.

  • Collect the solid by filtration, wash with a small volume of cold diethyl ether, and dry under vacuum to yield (R)-3-aminopiperidin-2-one hydrochloride as a solid.

Part 2: Key Coupling Reactions

The deprotected (R)-3-aminopiperidin-2-one hydrochloride can be used directly in subsequent coupling reactions, often with the addition of a base to liberate the free amine in situ.

A. Amide Bond Formation (N-Acylation)

Amide bond formation is one of the most important reactions in drug discovery. It is typically achieved by activating a carboxylic acid with a coupling reagent or by using a more reactive acyl donor like an acid chloride.[9][10]

Amide_Coupling_Workflow cluster_reactants Reactants Preparation Amine (R)-3-aminopiperidin-2-one (hydrochloride salt) Reaction Combine and Stir in Solvent (DMF) 0°C to RT, 2-16h Amine->Reaction Acid Carboxylic Acid (R-COOH) Acid->Reaction CouplingReagent Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) CouplingReagent->Reaction Workup Aqueous Workup (e.g., H2O wash, brine wash) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Acylated Product Purification->Product Reductive_Amination_Pathway Amine (R)-3-aminopiperidin-2-one Imine Imine Intermediate Amine->Imine Carbonyl Aldehyde or Ketone (R1-CO-R2) Carbonyl->Imine + H2O Product N-Alkylated Product Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product BTK_Inhibitor_Synthesis cluster_deprotection Step 1: Deprotection cluster_coupling Step 2: Amide Coupling BocPiperidinone (R)-Boc-(6-oxopiperidin-3-yl)carbamate AmineSalt (R)-3-aminopiperidin-2-one (TFA or HCl Salt) BocPiperidinone->AmineSalt TFA/DCM or HCl/Dioxane BTK_Core BTK Inhibitor Core Structure AmineSalt->BTK_Core HATU, DIPEA, DMF PyrazoleAcid Substituted Pyrazole Carboxylic Acid PyrazoleAcid->BTK_Core

References

Application Notes and Protocols for the Use of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide structures is a powerful strategy in modern drug discovery and chemical biology. These modifications can enhance peptide stability, improve biological activity, and introduce novel functionalities. (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is a chiral building block that can be utilized in solid-phase peptide synthesis (SPPS) to introduce a constrained lactam ring into the peptide backbone. This conformational constraint can pre-organize the peptide into a bioactive conformation, leading to increased receptor affinity and enzymatic stability.[1][2] This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptide sequences using standard SPPS methodologies.

The use of Boc protecting groups is a well-established method in SPPS, particularly for the synthesis of complex and hydrophobic peptides.[3][4] The protocols outlined below are based on the Boc/Bzl protection strategy, which utilizes an acid-labile Boc group for temporary Nα-protection and more stable benzyl-based protecting groups for amino acid side chains.[5]

Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₈N₂O₃
Molecular Weight 214.26 g/mol
Appearance White to off-white solid
Chirality (R)-enantiomer
Solubility Soluble in DMF, NMP, and DCM

Application in Solid-Phase Peptide Synthesis

This compound can be incorporated into a growing peptide chain on a solid support using standard coupling reagents. Due to its structure as a secondary amine within a cyclic system, it can be considered a sterically hindered amino acid. Therefore, optimized coupling conditions are recommended to ensure high incorporation efficiency. The use of more potent activating reagents and potentially longer coupling times or double coupling strategies can be beneficial.[6][7]

The incorporation of this building block introduces a δ-lactam structure, which can mimic a turn or helical conformation in the resulting peptide. This is particularly useful in the design of peptidomimetics targeting protein-protein interactions or specific receptor binding sites.[1][2]

Experimental Protocols

Protocol 1: Manual Boc-SPPS incorporating this compound

This protocol describes a single coupling cycle for the incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.

1. Resin Swelling: a. Place the desired amount of peptide-resin (e.g., 0.1 mmol scale) in a reaction vessel. b. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes. c. Drain the DMF.

2. Boc Deprotection: a. Add a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) to the resin. b. Gently agitate for 2 minutes. c. Drain the TFA/DCM solution. d. Add a second portion of 50% TFA in DCM and agitate for 20-30 minutes.[4] e. Drain the solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).

3. Neutralization: a. Add a 10% solution of N,N-diisopropylethylamine (DIPEA) in DMF to the resin. b. Agitate for 5 minutes. c. Drain and repeat the neutralization step. d. Wash the resin with DMF (3x). e. Perform a qualitative test (e.g., Kaiser or chloranil test) to confirm the presence of a free amine.

4. Coupling of this compound: a. In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the solution and pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the reaction mixture for 2-4 hours. For sterically hindered couplings, extended reaction times (up to 24 hours) or double coupling may be necessary.[6] e. Monitor the coupling reaction using a qualitative test. A negative test indicates complete coupling.

5. Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3x) and DCM (3x).

6. Capping (Optional): a. If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes. b. Wash the resin with DMF (3x).

This cycle can be repeated for the subsequent amino acids in the peptide sequence.

Protocol 2: Cleavage and Deprotection

1. Resin Preparation: a. After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.

2. Cleavage Cocktail Preparation: a. Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail for Boc-SPPS is HF/anisole (9:1 v/v). Caution: HF is extremely toxic and corrosive and requires specialized equipment and handling procedures. b. Alternatively, for less sensitive peptides, a TFA-based cleavage cocktail can be used, such as TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).

3. Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). b. Stir the mixture at 0°C to room temperature for 1-2 hours.

4. Peptide Precipitation and Purification: a. Filter the resin and collect the cleavage solution. b. Precipitate the peptide by adding the solution to cold diethyl ether. c. Centrifuge the mixture to pellet the crude peptide. d. Wash the peptide pellet with cold diethyl ether. e. Dry the crude peptide under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). g. Characterize the purified peptide by mass spectrometry and amino acid analysis.

Quantitative Data Summary

The following table summarizes expected outcomes and parameters for the incorporation of this compound based on typical results for sterically hindered amino acids in Boc-SPPS. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

ParameterStandard ConditionsOptimized Conditions for Hindered Coupling
Coupling Reagent DIC/HOBtHATU, HBTU, PyBOP[6]
Equivalents of Amino Acid 2-33-5
Equivalents of Coupling Reagent 2-32.9-4.9
Coupling Time 1-2 hours4-24 hours or double coupling[6]
Expected Coupling Efficiency Moderate to LowHigh (>95%)
Monitoring Test Kaiser Test (may be unreliable for secondary amines)Chloranil Test

Visualizations

Experimental Workflow for SPPS Incorporation

SPPS_Workflow Resin Peptide-Resin Swell Swell in DMF Resin->Swell Deprotect Boc Deprotection (50% TFA/DCM) Swell->Deprotect Neutralize Neutralization (10% DIPEA/DMF) Deprotect->Neutralize Couple Coupling: (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate + HBTU/HOBt/DIPEA Neutralize->Couple Wash_DMF Wash (DMF) Couple->Wash_DMF Wash_DCM Wash (DCM) Wash_DMF->Wash_DCM Next_Cycle Next Coupling Cycle or Cleavage Wash_DCM->Next_Cycle

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Logical Relationship for Optimizing Hindered Coupling

Hindered_Coupling_Logic Start Incomplete Coupling Detected (Positive Chloranil Test) Strategy1 Increase Coupling Time (e.g., to 12-24h) Start->Strategy1 Strategy2 Perform Double Coupling Start->Strategy2 Strategy3 Use More Potent Coupling Reagent (e.g., HATU) Start->Strategy3 Success Complete Coupling (Negative Chloranil Test) Strategy1->Success Strategy2->Success Strategy3->Success

Caption: Strategies for optimizing the coupling of sterically hindered amino acids.

Conclusion

This compound is a valuable building block for introducing conformational constraints into peptides. While its incorporation may require optimized coupling conditions due to potential steric hindrance, the use of potent activating reagents and extended reaction times can lead to high-yield synthesis. The resulting lactam-constrained peptides are of significant interest for developing next-generation therapeutics with improved pharmacological properties. Careful monitoring of the coupling reaction is crucial for successful synthesis.

References

Application of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: KIN-APN-2025-012

Introduction

(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate, and the closely related (R)-3-(Boc-amino)piperidine, are crucial chiral building blocks in modern medicinal chemistry. The piperidine ring is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals. Specifically, the (R)-stereoisomer of 3-aminopiperidone and its derivatives are key pharmacophores for a range of therapeutic agents, including potent and selective kinase inhibitors. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for controlled, regioselective reactions during complex synthetic routes, making it an ideal starting material for drug development. This note details the application of this versatile intermediate in the synthesis of kinase inhibitors, with a focus on Bruton's Tyrosine Kinase (BTK) inhibitors.

Role in Kinase Inhibitor Synthesis: A Case Study on BTK Inhibitors

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is essential for B-cell development, activation, and proliferation.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases. Consequently, BTK has emerged as a significant therapeutic target.[3][4]

The (R)-aminopiperidine moiety is a key structural feature in several BTK inhibitors. While many syntheses utilize the reduced form, (R)-tert-butyl (piperidin-3-yl)carbamate, the lactam functionality of this compound offers alternative synthetic handles and can be a direct precursor. The synthesis of potent BTK inhibitors often involves the coupling of a chiral piperidine-containing fragment with a heterocyclic core, such as a pyrazolopyrimidine.

A representative synthetic strategy involves the deprotection of the Boc group on the piperidine nitrogen, followed by acylation to introduce a warhead (like an acryloyl group for covalent inhibitors) or other substituents. The chiral amine provides a critical interaction point within the kinase's active site.

Data Summary

The following table summarizes key data for a representative kinase inhibitor class whose synthesis can employ derivatives of the title compound.

Inhibitor ClassTarget KinaseExample CompoundPotency (IC₅₀)Key Synthetic Precursor
Covalent BTK InhibitorsBruton's Tyrosine Kinase (BTK)Ibrutinib0.5 - 3.2 nM(R)-tert-butyl 3-aminopiperidine-1-carboxylate

(Note: Ibrutinib synthesis typically uses the reduced piperidine form, which can be synthesized from the corresponding piperidone.)

Experimental Protocols

This section provides a generalized, representative protocol for a key step in the synthesis of a kinase inhibitor core structure, illustrating the use of a chiral aminopiperidine intermediate. This protocol is based on common synthetic transformations found in the literature for preparing BTK inhibitors.

Protocol: N-Arylation of (R)-tert-butyl 3-aminopiperidine-1-carboxylate

This reaction couples the chiral piperidine with a heterocyclic core, a common step in the synthesis of many kinase inhibitors.

Materials:

  • 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine

  • (R)-tert-butyl 3-aminopiperidine-1-carboxylate

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction flask, magnetic stirrer, heating mantle, and standard laboratory glassware.

Procedure:

  • To a solution of 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in DMF, add (R)-tert-butyl 3-aminopiperidine-1-carboxylate (1.1 eq) and Cesium Carbonate (2.0 eq).

  • Stir the reaction mixture at 80-90 °C for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with Ethyl Acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by a brine solution.

  • Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-arylated piperidine intermediate.

Visualizations

Logical Workflow for Kinase Inhibitor Synthesis

This diagram outlines the general steps from the chiral building block to the final active pharmaceutical ingredient (API).

Figure 1. General Synthetic Workflow A Chiral Precursor ((R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate) B Modification / Reduction (e.g., to (R)-3-Boc-aminopiperidine) A->B Reduction C Coupling with Heterocyclic Core B->C N-Arylation D Deprotection Step (Boc Removal) C->D Acidic Conditions E Final Modification (e.g., Acylation with warhead) D->E Acylation F Final API (e.g., Covalent BTK Inhibitor) E->F Purification

Caption: General Synthetic Workflow.

Simplified BTK Signaling Pathway

This diagram illustrates the central role of BTK in the B-cell receptor signaling cascade, the target of the synthesized inhibitors.

Figure 2. Simplified BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Antigen Binding BTK BTK LYN->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Proliferation B-Cell Proliferation & Survival DAG_IP3->Proliferation Inhibitor BTK Inhibitor Inhibitor->BTK Inhibition

Caption: Simplified BTK Signaling Pathway.

Experimental Protocol Flowchart

This diagram visualizes the key steps described in the experimental protocol for the N-arylation reaction.

Figure 3. N-Arylation Protocol cluster_0 Reaction Setup cluster_1 Workup & Extraction cluster_2 Purification start Combine Reactants: - Heterocycle - Aminopiperidine - Cs₂CO₃ in DMF heat Heat to 80-90°C (12-16 hours) start->heat monitor Monitor by TLC / LC-MS heat->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H₂O & Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: N-Arylation Protocol Flowchart.

References

Application Notes: Experimental Procedures for Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amide bond is a cornerstone of modern chemistry, forming the backbone of peptides and proteins and appearing in approximately 25% of all pharmaceutical products.[1] Its formation through the coupling of a carboxylic acid and an amine is one of the most frequently performed reactions in medicinal chemistry and drug development.[2][3] Due to the vast array of commercially available carboxylic acids and amines, amide coupling strategies provide an efficient pathway for generating novel molecular entities.[2][4]

This document provides detailed protocols for three common and robust methods for amide bond formation. These procedures are designed to be broadly applicable and can be adapted for a wide range of substrates, from simple organic molecules to complex intermediates in drug discovery pipelines. The methods covered are:

  • Carbodiimide-Mediated Coupling using EDC and HOBt: A widely used method known for its mild conditions and the convenient removal of byproducts.[5]

  • Uronium/Aminium Salt-Mediated Coupling using HATU: A highly efficient and rapid method, particularly favored in peptide synthesis for its ability to minimize racemization.[4][6][7]

  • Acyl Chloride Formation followed by Amination: A classic, cost-effective, and highly reactive two-step method suitable for a broad range of amines.[6][8][]

Methodology Comparison

Choosing the appropriate method depends on the specific substrates, scale, and desired purity. The following table summarizes the key characteristics of each protocol to aid in selection.

MethodKey ReagentsTypical Solvent(s)Temperature (°C)Reaction TimeAdvantagesDisadvantages/Considerations
EDC/HOBt Coupling EDC, HOBt, Base (e.g., DIPEA, Et₃N)DCM, DMF0 to 254 - 24 hMild conditions; water-soluble byproducts for easy workup.[5][10]Slower for sterically hindered or electron-deficient substrates.[3] Additives like HOBt are often required to suppress racemization.[10]
HATU Coupling HATU, Base (e.g., DIPEA, Et₃N)DMF, ACN, DCM0 to 2530 - 120 minHigh yields, fast reaction rates, low racemization.[6][7][10]Higher cost of reagent; can form guanidinium byproducts if amine is not added promptly after activation.
Acyl Chloride Method SOCl₂, (COCl)₂, Base (e.g., Et₃N, Pyridine)DCM, THF0 to 251 - 16 hCost-effective; highly reactive intermediate.[6][8]Harsh conditions for acyl chloride formation may not be suitable for sensitive substrates.[2] Generates stoichiometric HCl, requiring a robust base.[6]

Experimental Protocols

Protocol 1: Amide Bond Formation using EDC/HOBt

This protocol describes a general procedure for coupling a carboxylic acid and an amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). The role of HOBt is to form a reactive ester intermediate, which improves efficiency and minimizes side reactions, including racemization.[10][11]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Carboxylic Acid (1.0 eq) in DCM B Add Amine (1.0-1.1 eq), HOBt (1.1 eq), and DIPEA (2.0 eq) A->B Combine Reagents C Cool solution to 0 °C B->C D Add EDC·HCl (1.2 eq) in portions C->D Initiate Coupling E Warm to RT and stir for 4-24 h D->E F Quench with Water E->F Reaction Complete G Extract with DCM F->G H Wash with aq. NaHCO₃, 1M HCl, and Brine G->H Aqueous Washes I Dry (Na₂SO₄), Filter, and Concentrate H->I J Purify via Column Chromatography I->J Isolate Crude

Caption: General workflow for EDC/HOBt mediated amide coupling.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amine (1.0 - 1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.1 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 - 3.0 eq)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃, 1M aq. HCl, Brine

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 eq) and dissolve in an appropriate volume of DCM or DMF (approx. 0.1-0.2 M).

  • Add the amine (1.0-1.1 eq), HOBt (1.1 eq), and DIPEA (2.0 eq). Stir the mixture at room temperature for 5 minutes.[12]

  • Cool the flask to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the mixture in portions over 10 minutes.[5]

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1M aq. HCl, saturated aq. NaHCO₃, and brine.[5] The aqueous washes remove the water-soluble urea byproduct and excess reagents.[5][10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Amide Bond Formation using HATU

This protocol utilizes HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]), a highly effective uronium salt-based coupling reagent. It is known for rapid reaction times and high efficiency, especially for challenging substrates.[4][6]

Mechanism Diagram:

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH + Base RCOO R-COO⁻ RCOOH->RCOO - H⁺ ActiveEster OAt-Active Ester RCOO->ActiveEster HATU HATU Reagent HATU->ActiveEster Urea Tetramethylurea (Byproduct) ActiveEster->Urea releases Amide Amide Product ActiveEster->Amide Amine Amine (R'-NH₂) Amine->Amide HOAt HOAt (Byproduct) Amide->HOAt releases

Caption: Simplified mechanism of HATU-mediated amide coupling.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA or Et₃N (2.0 - 3.0 eq)

  • Anhydrous DMF or Acetonitrile (ACN)

Procedure:

  • In a dry flask under an inert atmosphere (e.g., N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[6]

  • Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid, forming the OAt-active ester.[7][13]

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.[6]

  • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with water, 5% aq. LiCl (to remove DMF), saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Amide Bond Formation via Acyl Chloride

This classic two-step method involves the conversion of a carboxylic acid to a highly reactive acyl chloride, which then readily reacts with an amine. This is often called the Schotten-Baumann reaction.[6][][14] It is a powerful and cost-effective method, though the initial activation step can be harsh.[2]

Materials:

  • Carboxylic Acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 - 2.0 eq)

  • Catalytic DMF (for oxalyl chloride)

  • Amine (1.1 - 1.5 eq)

  • Base (e.g., Et₃N, Pyridine, or aq. NaOH) (2.0 - 3.0 eq)

  • Anhydrous DCM or THF

Procedure:

Step 3A: Acyl Chloride Formation

  • To a dry flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve in anhydrous DCM.

  • Add thionyl chloride (1.2 eq) dropwise at 0 °C. Alternatively, add oxalyl chloride (1.2 eq) followed by one drop of DMF as a catalyst.

  • Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours until gas evolution ceases.[6]

  • Cool the mixture and concentrate under reduced pressure to remove excess SOCl₂ or (COCl)₂. The crude acyl chloride is often used immediately in the next step without further purification.[8]

Step 3B: Amination

  • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the amine (1.1 eq) and a suitable base like Et₃N (2.0 eq) in DCM.

  • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-16 hours.[6] Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Wash the organic layer with 1M aq. HCl, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

References

Troubleshooting & Optimization

Common side products in the synthesis of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, focusing on the identification and mitigation of common side products.

Problem 1: Low yield of the desired product and presence of multiple spots on TLC.

Possible Cause: Incomplete reaction or formation of side products due to suboptimal reaction conditions.

Solutions:

  • Starting Material Purity: Ensure the starting material, such as (R)-3-aminopiperidin-2-one, is of high purity and free from residual solvents or reagents from previous steps.

  • Reagent Quality: Use fresh, high-quality di-tert-butyl dicarbonate (Boc₂O). Old or improperly stored Boc₂O can degrade, leading to lower yields.

  • Solvent and Base Selection: The choice of solvent and base is critical. A common system is dichloromethane (DCM) or tetrahydrofuran (THF) with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure the solvent is anhydrous to prevent hydrolysis of Boc₂O.

  • Reaction Temperature: The reaction is typically carried out at room temperature. However, if the reaction is sluggish, gentle heating (e.g., to 40°C) can be employed. Monitor the reaction closely to avoid decomposition.

  • Stoichiometry: A slight excess of Boc₂O (1.1-1.2 equivalents) is often used to ensure complete consumption of the starting amine.

Problem 2: Presence of a higher molecular weight impurity.

Possible Cause: Formation of the di-Boc protected side product, tert-Butyl (1-(tert-butoxycarbonyl)-6-oxopiperidin-3-yl)carbamate. This occurs when the lactam nitrogen is also acylated by Boc₂O.

Solutions:

  • Control Stoichiometry: Avoid a large excess of Boc₂O.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS. Prolonged reaction times, especially with a significant excess of Boc₂O, can favor the formation of the di-Boc product.

  • Purification: The di-Boc product can typically be separated from the desired mono-Boc product by column chromatography on silica gel.

Problem 3: Presence of a water-soluble impurity that is difficult to remove by extraction.

Possible Cause: Formation of tert-butoxycarbonic acid or other water-soluble byproducts from the decomposition of Boc₂O, especially in the presence of moisture.

Solutions:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Aqueous Workup: A thorough aqueous workup is essential. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.

Problem 4: In synthesis routes starting from glutamic acid, observation of impurities related to incomplete conversion in intermediate steps.

Possible Cause: The multi-step synthesis from L-glutamic acid involves several transformations where incomplete reactions can lead to impurities carried over to the final step.

Solutions:

  • Incomplete Reduction: If reducing a diester intermediate (e.g., N-Boc-glutamic acid dimethyl ester) with a reducing agent like sodium borohydride, ensure sufficient equivalents of the reducing agent and adequate reaction time to fully convert the diester to the diol.

  • Incomplete Tosylation: During the tosylation of the diol intermediate, use a sufficient excess of tosyl chloride and a suitable base (e.g., pyridine) to ensure both hydroxyl groups are converted to tosylates for efficient cyclization.

  • Incomplete Cyclization: The intramolecular cyclization of the ditosylate to form the piperidine ring is a critical step. Ensure optimal reaction conditions (e.g., appropriate solvent and temperature) to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the Boc-protection of (R)-3-aminopiperidin-2-one?

A1: The most frequently observed side product is the di-Boc derivative, where both the exocyclic amine and the endocyclic lactam nitrogen are protected with a Boc group.

Q2: How can I minimize the formation of the di-Boc side product?

A2: To minimize di-Boc formation, carefully control the stoichiometry of di-tert-butyl dicarbonate (Boc₂O), using only a slight excess (e.g., 1.1 equivalents). Additionally, monitoring the reaction closely and stopping it once the starting material is consumed can prevent over-reaction.

Q3: What analytical techniques are best for identifying the desired product and potential side products?

A3: Thin-layer chromatography (TLC) is useful for monitoring the reaction progress. For detailed identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for separating and identifying the desired product and impurities by their mass-to-charge ratio. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product and can help identify the structures of isolated side products.

Q4: Are there any specific safety precautions to consider during this synthesis?

A4: Standard laboratory safety practices should be followed. Di-tert-butyl dicarbonate can cause skin and eye irritation. Triethylamine and other organic bases are flammable and have strong odors. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Quantitative Data Summary

The following table summarizes the key compounds involved in the synthesis and a common side product, along with their molecular weights, which is useful for analysis by mass spectrometry.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compound (Desired Product)C₁₀H₁₈N₂O₃214.26
(R)-3-aminopiperidin-2-one (Starting Material)C₅H₁₀N₂O114.15
tert-Butyl (1-(tert-butoxycarbonyl)-6-oxopiperidin-3-yl)carbamate (Di-Boc Side Product)C₁₅H₂₆N₂O₅314.38
(S)-methyl 4-(tert-butoxycarbonyl)amino)- 5-hydroxypentanoate (Side product from glutamic acid route)C₁₁H₂₁NO₅247.29

Experimental Protocols

Protocol: Boc-Protection of (R)-3-aminopiperidin-2-one

This protocol describes a general method for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-3-aminopiperidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of starting material).

  • Addition of Base: Add triethylamine (TEA) (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 5% methanol in DCM) until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Synthesis_and_Side_Product SM (R)-3-aminopiperidin-2-one Product (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate SM->Product 1.1 eq (Boc)₂O Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Product SideProduct Di-Boc Side Product Boc2O->SideProduct Base Base (e.g., TEA) Base->Product DCM, RT Product->SideProduct Excess (Boc)₂O

Caption: Main reaction pathway and a common side reaction.

Troubleshooting_Logic Start Low Yield / Impurities Detected CheckPurity Check Starting Material and Reagent Purity Start->CheckPurity CheckConditions Verify Reaction Conditions (Solvent, Base, Temp) Start->CheckConditions CheckStoichiometry Review Stoichiometry of (Boc)₂O Start->CheckStoichiometry IncompleteReaction Incomplete Reaction CheckPurity->IncompleteReaction Poor Quality LowMW Low MW / Polar Impurity CheckConditions->LowMW Moisture Present CheckConditions->IncompleteReaction Suboptimal HighMW High MW Impurity (Di-Boc Product) CheckStoichiometry->HighMW Excess (Boc)₂O

Caption: Troubleshooting workflow for synthesis issues.

Technical Support Center: Purification of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate using column chromatography.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Product is not eluting from the column The solvent system is not polar enough to move the compound.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For polar compounds, a methanol/dichloromethane system can be effective.[1]
The compound may have decomposed on the silica gel.Test the stability of your compound on a TLC plate spotted with a silica slurry. If decomposition occurs, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base like triethylamine.
Poor separation of the product from impurities The chosen solvent system has poor selectivity for the compound and impurities.Screen various solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides a good separation between your product and the impurities. An optimal Rf value for the target compound is around 0.3.
The column was overloaded with the crude sample.Use an appropriate amount of crude material for the column size. A general rule is to use a 1:30 to 1:100 ratio of crude product to silica gel by weight.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Slurry packing is often preferred to dry packing.
Peak tailing of the product The compound, being a basic piperidine derivative, is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent to reduce the interaction with the silica gel and improve peak shape.[2]
Multiple spots on TLC after purification The Boc protecting group may be partially cleaved on the acidic silica gel.Neutralize the silica gel by pre-treating it with a solution containing triethylamine or consider using a different purification technique if the compound is highly acid-sensitive. While more common in HPLC with acidic mobile phases like TFA, prolonged exposure to silica can also cause some degradation.
The product might exist as multiple conformers that are separable under the chromatographic conditions.This is less common for this specific molecule but can be investigated by analyzing the collected fractions by NMR.
Product is contaminated with a non-polar impurity The initial solvent polarity was too high, causing non-polar impurities to elute with the product.Start the elution with a less polar solvent system to first wash out the very non-polar impurities before increasing the polarity to elute the target compound.
Product is contaminated with a polar impurity The final solvent polarity was too high, causing polar impurities to co-elute with the product.Use a shallower gradient or isocratic elution with the optimal solvent system determined by TLC to ensure baseline separation of the product from more polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A good starting point for N-Boc protected amines is a mixture of ethyl acetate and a non-polar solvent like hexane.[1] You can start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity. For more polar compounds, a mixture of methanol and dichloromethane can be used.[1] It is crucial to first perform TLC with different solvent ratios to determine the optimal eluent for separation.

Q2: How can I determine the right solvent system using TLC?

To find the ideal solvent system, spot your crude product on a TLC plate and develop it in different solvent mixtures (e.g., varying ratios of ethyl acetate/hexane). The goal is to find a system where the desired product has a retention factor (Rf) of approximately 0.25 to 0.35, and there is a clear separation from any impurities.

Hexane:Ethyl Acetate RatioExample Rf ValueObservation
7:30.25Good for starting the column to elute non-polar impurities first.[3]
6:40.50The compound is moving, good for elution.[3]
5:50.62The compound is moving faster, might co-elute with less polar impurities.[3]
100% Ethyl Acetate0.67Likely too polar, may result in poor separation.[3]

Q3: Why is my purified product showing a broad peak in subsequent analyses?

This could be due to peak tailing caused by the interaction of the basic nitrogen in the piperidine ring with the acidic silica gel. Adding a small amount of triethylamine to your eluent during chromatography can help to obtain sharper peaks.[2]

Q4: What are the potential impurities I should be looking to remove?

Potential impurities can arise from the synthesis of this compound. These may include unreacted starting materials, byproducts from the Boc-protection step such as di-Boc protected species, or other reaction intermediates.[2]

Q5: Is there a risk of the Boc group being cleaved during silica gel chromatography?

The tert-butoxycarbonyl (Boc) group is sensitive to acid and can be cleaved under strongly acidic conditions. While silica gel is acidic, it is generally considered mild enough for the purification of most Boc-protected amines. However, for particularly sensitive substrates or during very long chromatography runs, some cleavage can occur. If this is a concern, using deactivated silica gel or an alternative stationary phase like alumina is recommended.

Experimental Protocol: Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound.

  • TLC Analysis and Eluent Selection :

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find a system that gives an Rf value of ~0.3 for the product and good separation from impurities.[2]

    • Consider adding 0.1-1% triethylamine to the chosen eluent to minimize peak tailing.[2]

  • Column Preparation :

    • Select an appropriately sized glass column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.[4]

  • Sample Loading :

    • Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution :

    • Begin eluting the sample through the column with the initial low-polarity solvent system.

    • Gradually increase the polarity of the eluent (gradient elution) or switch to a more polar solvent mixture (step gradient) to elute the product.

  • Fraction Collection and Analysis :

    • Collect the eluate in a series of fractions (e.g., in test tubes).

    • Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Removal :

    • Combine the pure fractions containing the product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis & Solvent Selection column_prep Column Packing (Silica Gel Slurry) tlc->column_prep sample_load Sample Loading (Wet or Dry) column_prep->sample_load elution Elution (Gradient or Isocratic) sample_load->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis Fraction Analysis (TLC) fraction_collection->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling solvent_removal Solvent Removal (Rotovap) pooling->solvent_removal pure_product Pure Product solvent_removal->pure_product troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Chromatography Issue Observed no_elution No Product Eluting? start->no_elution poor_sep Poor Separation? start->poor_sep peak_tail Peak Tailing? start->peak_tail inc_polarity Increase Solvent Polarity no_elution->inc_polarity Yes check_stability Check Compound Stability on Silica no_elution->check_stability If polarity increase fails optimize_solvent Re-optimize Solvent System via TLC poor_sep->optimize_solvent Yes check_loading Check Column Loading poor_sep->check_loading Also consider add_base Add Base (e.g., TEA) to Eluent peak_tail->add_base Yes

References

Recrystallization methods for purifying (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the recrystallization of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for selecting a recrystallization solvent for this compound?

A1: Based on the purification of structurally similar Boc-protected amino compounds and piperidinone derivatives, a good starting point is to screen various solvent systems.[1] A single solvent or a binary (two-solvent) system is often effective. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Q2: Which specific solvent systems are commonly used for compounds similar to this compound?

A2: For Boc-protected compounds, common and effective solvent systems include mixtures of a "good" solvent (in which the compound is soluble) and a "poor" anti-solvent (in which the compound is less soluble). Recommended systems to screen include:

  • Ethyl acetate/Hexane[1][2]

  • Ethanol/Water[1]

  • Toluene/Methanol[1]

  • Acetone/Ether[1]

  • Dichloromethane/Ether[1]

Q3: My compound is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out," where the compound separates as a liquid, is a common issue, particularly with Boc-protected compounds.[1] This can happen if the solution is too concentrated or if the cooling is too rapid. To address this, you can:

  • Add a small amount of the "good" solvent to the hot solution to decrease saturation.

  • Allow the solution to cool more slowly to room temperature before further cooling in an ice bath.

  • Try a different solvent system with a lower boiling point for the "good" solvent.

  • If an oil persists, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.

Q4: No crystals are forming even after the solution has cooled. What are the next steps?

A4: A lack of crystal formation suggests that the solution is not sufficiently supersaturated. To induce crystallization, you can:

  • Concentrate the solution by evaporating some of the solvent.

  • Cool the solution to a lower temperature (e.g., in a refrigerator or freezer).

  • Introduce a seed crystal of the purified compound.

  • Scratch the inner surface of the flask with a glass rod to create nucleation sites.

Q5: Are there alternative purification methods if recrystallization is unsuccessful?

A5: Yes, if recrystallization proves difficult, column chromatography is a common alternative for purifying intermediates like this compound. A silica gel column with a gradient of ethyl acetate in hexane is a typical system used for related compounds.[2]

Troubleshooting Guide

This troubleshooting guide provides a systematic approach to resolving common issues encountered during the recrystallization of this compound.

Problem Possible Cause Suggested Solution
Compound "oils out" Solution is too concentrated.Add more of the "good" solvent to the hot mixture.
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Incorrect solvent system.Screen alternative solvent systems.
No crystals form Solution is too dilute.Evaporate some of the solvent to increase the concentration.
Nucleation is inhibited.Scratch the inside of the flask with a glass rod or add a seed crystal.
Insufficient cooling.Cool the solution in a refrigerator or freezer for an extended period.
Low recovery yield Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the compound.
Premature crystallization during hot filtration.Pre-heat the filtration apparatus (funnel and receiving flask).
Crystals lost during washing.Wash the collected crystals with a minimal amount of ice-cold "poor" solvent.
Colored crystals Presence of colored impurities.Add a small amount of activated charcoal to the hot solution and filter it before cooling to crystallize.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Begin by performing a small-scale solvent screen to identify a suitable single or binary solvent system.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen "good" solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to pre-heat the funnel and receiving flask to prevent premature crystallization.

  • Crystallization:

    • For a single-solvent system: Allow the hot, clear solution to cool slowly to room temperature.

    • For a binary-solvent system: While the solution of the compound in the "good" solvent is hot, slowly add the "poor" anti-solvent dropwise until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath or refrigerator for at least one hour to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold "poor" solvent (or the recrystallization solvent if a single solvent was used) to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visual Guides

Recrystallization Workflow

Recrystallization_Workflow start Start: Crude Product dissolve Dissolve in Minimum Hot 'Good' Solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter add_antisolvent Add 'Poor' Anti-solvent (for binary system) hot_filter->add_antisolvent Binary System cool_slowly Slowly Cool to Room Temperature hot_filter->cool_slowly Single Solvent add_antisolvent->cool_slowly cool_further Cool in Ice Bath or Refrigerator cool_slowly->cool_further filter Vacuum Filtration cool_further->filter wash Wash with Cold 'Poor' Solvent filter->wash dry Dry Under Vacuum wash->dry end End: Purified Crystals dry->end

Caption: A general workflow for the recrystallization process.

Troubleshooting Logic for "Oiling Out"

Oiling_Out_Troubleshooting start Problem: Compound 'Oils Out' check_concentration Is the solution very concentrated? start->check_concentration add_solvent Add more 'good' solvent to the hot solution check_concentration->add_solvent Yes check_cooling Was cooling rapid? check_concentration->check_cooling No add_solvent->check_cooling cool_slower Allow for slower cooling to room temperature check_cooling->cool_slower Yes induce_crystallization Try to induce crystallization: - Scratch flask - Add seed crystal check_cooling->induce_crystallization No cool_slower->induce_crystallization change_solvent Consider a different solvent system induce_crystallization->change_solvent If still oily end Resolution induce_crystallization->end If crystals form change_solvent->end

Caption: Troubleshooting flowchart for when a compound "oils out".

References

Preventing racemization during the synthesis of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) to help ensure the stereochemical integrity of your product.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of this compound?

A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (R and S forms). In the synthesis of this compound, maintaining the (R)-configuration is crucial as the biological activity of pharmaceuticals is often highly dependent on their specific stereochemistry. The presence of the undesired (S)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even off-target effects.

Q2: At which step of the synthesis is racemization most likely to occur?

A2: Racemization is most probable during the intramolecular cyclization step to form the piperidinone (lactam) ring. This step typically involves the activation of a carboxylic acid group in a derivative of N-Boc-(R)-glutamic acid. The activation process can increase the acidity of the proton at the chiral center (the α-carbon), making it susceptible to removal by a base, which leads to a loss of stereochemical integrity.

Q3: What are the primary mechanisms of racemization in this context?

A3: The two main pathways for racemization during the activation of the carboxylic acid are:

  • Direct Enolization: A base directly removes the acidic proton from the α-carbon of the activated carboxylic acid, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of enantiomers.

  • Oxazolone Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of the oxazolone is highly acidic and readily abstracted, leading to rapid racemization. Subsequent reaction with the amine nucleophile yields the racemic product.

Q4: How can I minimize racemization during the cyclization step?

A4: To minimize racemization, you should carefully select the reaction conditions:

  • Choice of Base: Use a weak, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of strong, non-hindered bases like triethylamine (TEA) or diisopropylethylamine (DIEA).[1]

  • Coupling/Activating Agent: Employ coupling reagents known for low racemization potential, such as HATU, HBTU, or DEPBT.[2][3] If using a carbodiimide like DCC or EDC, it is essential to use an additive.[4][5]

  • Additives: Additives like HOBt, and particularly HOAt or OxymaPure, are highly effective at suppressing racemization when used with carbodiimides.[4] They form active esters that are more reactive and less prone to racemization.

  • Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to reduce the rate of enolization and oxazolone formation.

  • Solvent: The choice of solvent can influence the reaction rate and the extent of racemization. Polar aprotic solvents like DMF or NMP are common.

Q5: What is the role of the Boc protecting group in preventing racemization?

A5: The tert-butyloxycarbonyl (Boc) group is a urethane-type protecting group. Urethane protecting groups are known to significantly reduce the risk of racemization compared to acyl protecting groups.[4] This is because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the urethane, making the formation of the highly racemization-prone oxazolone intermediate less favorable.

Q6: How can I accurately determine the enantiomeric excess (e.e.) of my final product?

A6: The most reliable method for determining the enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification.

Troubleshooting Guide

Problem 1: My final product shows significant racemization (low e.e.).

Potential Cause Suggested Solution
Inappropriate base The base used may be too strong or not sterically hindered enough. Replace triethylamine (TEA) or diisopropylethylamine (DIEA) with a weaker, bulkier base such as N-methylmorpholine (NMM) or 2,4,6-collidine .[1]
Inefficient coupling agent The activating agent may be promoting oxazolone formation. If using a carbodiimide (DCC, EDC) alone, add an anti-racemization agent such as HOBt , HOAt , or OxymaPure .[4] Alternatively, switch to a uronium/phosphonium-based coupling reagent like HATU or DEPBT .[2][3]
High reaction temperature Elevated temperatures can accelerate racemization. Lower the reaction temperature . Start the reaction at 0 °C and allow it to slowly warm to room temperature.
Prolonged reaction time Longer exposure to basic conditions can increase the extent of racemization. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

Problem 2: The cyclization reaction is slow or incomplete.

Potential Cause Suggested Solution
Insufficient activation The coupling reagent may not be reactive enough. If using a less reactive coupling agent, consider switching to a more potent one like HATU .[2] Ensure all reagents are anhydrous, as water can quench the activated species.
Steric hindrance The starting material may be sterically hindered. A more powerful activating agent or slightly elevated temperature may be necessary, but this must be balanced with the risk of racemization.
Poor solubility The starting material or intermediates may not be fully dissolved. Try a different solvent or a solvent mixture, such as DMF/DCM.

Quantitative Data Summary

The following table summarizes the expected impact of different reaction conditions on the enantiomeric excess (e.e.) of this compound. These are representative values based on general principles of peptide and lactam chemistry.

Coupling Reagent Base Additive Temperature (°C) Expected e.e. (%)
EDCDIEANone25< 70
EDCNMMHOBt0 - 25> 95
EDCNMMHOAt0 - 25> 98
HATUDIEA-0 - 25> 97
HATU NMM -0 - 25 > 99
DEPBT DIEA -25 > 99

Data is illustrative and actual results may vary.

Experimental Protocols

Protocol 1: Low-Racemization Intramolecular Cyclization

This protocol describes the intramolecular cyclization of a suitable precursor, such as (R)-2-((tert-butoxycarbonyl)amino)-5-carboxypentanoic acid methyl ester, to yield this compound.

Materials:

  • (R)-2-((tert-butoxycarbonyl)amino)-5-carboxypentanoic acid derivative (1 equivalent)

  • HATU (1.1 equivalents)

  • N-methylmorpholine (NMM) (2.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the (R)-glutamic acid derivative in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-methylmorpholine (NMM) to the solution and stir for 10 minutes.

  • In a separate flask, dissolve HATU in anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a general guideline; the specific column and mobile phase will need to be optimized for your product.

Sample Preparation:

  • Prepare a stock solution of your purified product in a suitable solvent (e.g., ethanol or isopropanol) at a concentration of approximately 1 mg/mL.

  • Prepare a sample of the racemic compound to identify the retention times of both enantiomers.

HPLC Conditions:

  • Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC) is a good starting point.

  • Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 hexane:isopropanol).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detector: UV detector at a wavelength where the compound has good absorbance.

Analysis:

  • Inject the racemic sample to determine the retention times for the (R) and (S) enantiomers.

  • Inject your synthesized sample.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

racemization_mechanism cluster_R (R)-Enantiomer cluster_activated Activation cluster_pathways Racemization Pathways cluster_S (S)-Enantiomer R_acid (R)-Amino Acid Derivative activated Activated Intermediate R_acid->activated Coupling Agent enol Planar Enolate (Achiral) activated->enol Strong Base (Direct Abstraction) oxazolone Oxazolone (Racemization Prone) activated->oxazolone Self-Cyclization R_product (R)-Product activated->R_product Intramolecular Cyclization (Desired Pathway) S_product (S)-Product enol->S_product enol->R_product oxazolone->S_product Base oxazolone->R_product Base

Caption: Mechanisms of racemization during the synthesis.

troubleshooting_workflow cluster_optimization Optimization Loop start Start Synthesis synthesis Intramolecular Cyclization start->synthesis purification Purification synthesis->purification analysis Chiral HPLC Analysis purification->analysis acceptable e.e. > 99%? analysis->acceptable end Final Product acceptable->end Yes troubleshoot Troubleshoot Racemization acceptable->troubleshoot No base Change Base to NMM/Collidine troubleshoot->base coupling Use HATU/DEPBT or add HOAt troubleshoot->coupling temp Lower Temperature to 0 °C troubleshoot->temp base->synthesis coupling->synthesis temp->synthesis

Caption: Troubleshooting workflow for preventing racemization.

References

Navigating the Nuances of Boc Protection: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its reliability in masking the reactivity of amine functionalities. However, its stability and cleavage can be influenced by a variety of reaction conditions, leading to potential challenges during multi-step syntheses. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Troubleshooting Guides

This section addresses common problems encountered during the use of the Boc protecting group, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Incomplete Boc Deprotection

Q: My Boc deprotection is not going to completion, what are the possible causes and how can I resolve this?

A: Incomplete Boc deprotection is a frequent issue that can often be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration.[1] Standard conditions may not be sufficient for sterically hindered or electron-deficient amines.

    • Solution: Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM). For particularly resistant substrates, consider switching to a stronger acid system, such as 4M HCl in dioxane.[2]

  • Inadequate Reaction Time or Temperature: Deprotection of sterically hindered amines may require longer reaction times or gentle heating.

    • Solution: Extend the reaction time and monitor the progress closely by TLC or LC-MS.[3] Gentle warming (e.g., to 40°C) can be employed, but be mindful of potential side reactions.[4]

  • Steric Hindrance: The bulky nature of the Boc group, combined with a sterically congested environment on the substrate, can impede the approach of the acidic reagent.

    • Solution: Employ stronger acidic conditions or prolonged reaction times as mentioned above. In some cases, using a less sterically demanding protecting group might be a consideration in the synthetic design.

Issue 2: Formation of Unexpected Byproducts (+56 Da Mass Shift)

Q: I am observing a significant byproduct with a mass increase of 56 Da in my mass spectrometry analysis after Boc deprotection. What is this species and how can I prevent its formation?

A: A +56 Da mass shift is a tell-tale sign of tert-butylation , a common side reaction during acid-catalyzed Boc deprotection.[5]

  • Cause: The cleavage of the Boc group generates a stable tert-butyl cation intermediate. This electrophilic species can then be "trapped" by nucleophilic functional groups within your molecule, leading to the formation of a tert-butylated byproduct.[6]

  • Susceptible Residues: In peptide synthesis, amino acids with nucleophilic side chains are particularly vulnerable, including:

    • Tryptophan (indole ring)

    • Methionine (thioether)

    • Cysteine (thiol)

    • Tyrosine (phenol ring)[5]

  • Solution: The Use of Scavengers: The most effective strategy to mitigate tert-butylation is the addition of "scavengers" to the deprotection reaction. These are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate, effectively neutralizing it.[5]

    • Common Scavengers:

      • Triisopropylsilane (TIS): A very effective and commonly used scavenger.

      • Water: Can trap the cation to form tert-butanol.

      • Thioanisole: Particularly useful for protecting methionine and tryptophan residues.[5]

      • 1,2-Ethanedithiol (EDT): Often used for cysteine-containing peptides.[3]

A common scavenger "cocktail" for general purposes is a mixture of 95% TFA, 2.5% water, and 2.5% TIS.[3]

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the Boc group generally considered stable?

A1: The Boc group is known for its robustness under a wide range of conditions, which is a key to its utility in orthogonal synthesis strategies. It is generally stable to:

  • Basic Conditions: Stable to hydrolysis by common bases like sodium hydroxide.

  • Hydrogenolysis: The Boc group is stable under catalytic hydrogenation conditions (e.g., H₂/Pd-C), making it orthogonal to protecting groups like the Carboxybenzyl (Cbz) group, which are cleaved under these conditions.[7][8]

  • Nucleophiles: Generally stable towards a variety of nucleophiles.[9]

Q2: What are the most common reagents for Boc deprotection?

A2: The Boc group is acid-labile and is most commonly removed using strong acids. The two most prevalent reagents are:

  • Trifluoroacetic Acid (TFA): Typically used in concentrations of 20-50% in a solvent like dichloromethane (DCM). Neat TFA can also be used for more resistant substrates.[2]

  • Hydrogen Chloride (HCl): Often used as a 4M solution in an anhydrous solvent like 1,4-dioxane or ethyl acetate. This often results in the precipitation of the deprotected amine as its hydrochloride salt, which can aid in purification.[2]

Q3: Can the Boc group be cleaved under non-acidic conditions?

A3: While acidic cleavage is the standard, some alternative methods exist for specific applications or for substrates that are highly acid-sensitive:

  • Thermal Deprotection: In some cases, particularly with certain substrates, heating in a suitable solvent can effect Boc removal. However, this often requires high temperatures.[4]

  • Lewis Acids: Certain Lewis acids can also be used to cleave the Boc group.[10]

  • Mild Reagents: Milder reagents like oxalyl chloride in methanol have been reported for the deprotection of N-Boc groups on a variety of substrates.[11]

Data Presentation

The stability and lability of the Boc protecting group are highly dependent on the specific reaction conditions. The following tables provide a summary of its behavior in the presence of various reagents.

Table 1: Stability of the Boc Group Under Common Reaction Conditions

Condition CategoryReagent/ConditionStability of Boc GroupOrthogonality
Acidic Strong Acids (TFA, HCl)LabileNot orthogonal to other acid-labile groups (e.g., trityl)
Mild Acids (e.g., Acetic Acid)Generally Stable-
Basic Strong Bases (NaOH, LiOH)Generally StableOrthogonal to base-labile groups (e.g., Fmoc)
Amine Bases (e.g., Piperidine)StableOrthogonal to base-labile groups (e.g., Fmoc)
Reductive Catalytic Hydrogenolysis (H₂, Pd/C)StableOrthogonal to hydrogenolysis-labile groups (e.g., Cbz, Bn)
Nucleophilic HydrazineStableOrthogonal to groups cleaved by hydrazine (e.g., Dde, ivDde)

Table 2: Comparison of Common Acidic Deprotection Reagents

ParameterTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Typical Concentration 20-50% in DCM, or neat4M in 1,4-Dioxane or Ethyl Acetate[2]
Reaction Time Generally 30 minutes to a few hours at room temperature[2]Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane)[2]
Product Form TFA salt, which can sometimes be oilyHydrochloride salt, often a crystalline solid[2]
Selectivity Can be less selective and may cleave other acid-sensitive groupsGenerally offers good selectivity

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine

This protocol describes a standard method for the protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Primary Amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in THF or DCM.

  • Add triethylamine or DIPEA (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the N-Boc protected amine.

Protocol 2: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines a standard procedure for the removal of a Boc protecting group using TFA in DCM, including the use of a scavenger.

Materials:

  • Boc-protected compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (or other appropriate scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM (e.g., at a concentration of 0.1 M).

  • Add the scavenger (e.g., TIS, 2.5-5% v/v).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Continue to stir for an additional 1-3 hours, monitoring the reaction progress by TLC or LC-MS.[3]

  • Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • For work-up, dissolve the residue in an appropriate organic solvent and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine. The product may be obtained as the free amine or its TFA salt depending on the work-up.

Visualizing Boc Protecting Group Chemistry

Diagram 1: Troubleshooting Workflow for Incomplete Boc Deprotection

G start Incomplete Boc Deprotection Observed check_acid Check Acid Strength and Concentration start->check_acid increase_acid Increase Acid Concentration (e.g., 20% to 50% TFA) or Switch to Stronger Acid (e.g., 4M HCl/dioxane) check_acid->increase_acid Insufficient? check_time_temp Check Reaction Time and Temperature check_acid->check_time_temp Sufficient success Deprotection Successful increase_acid->success increase_time_temp Extend Reaction Time or Apply Gentle Heating (e.g., 40°C) check_time_temp->increase_time_temp Insufficient? check_sterics Consider Steric Hindrance check_time_temp->check_sterics Sufficient increase_time_temp->success force_conditions Use Forcing Conditions (Stronger Acid/Longer Time/Heating) check_sterics->force_conditions High? reassess_pg Re-evaluate Protecting Group Strategy check_sterics->reassess_pg Low force_conditions->success

Caption: A decision tree for troubleshooting incomplete Boc deprotection.

Diagram 2: Orthogonal Deprotection Strategy with Boc and Cbz Protecting Groups

G start Starting Material (Boc-NH-R-NH-Cbz) deprotect_boc Acidic Deprotection (e.g., TFA) start->deprotect_boc deprotect_cbz Hydrogenolysis (H₂, Pd/C) start->deprotect_cbz product_boc_off H₂N-R-NH-Cbz deprotect_boc->product_boc_off product_cbz_off Boc-NH-R-NH₂ deprotect_cbz->product_cbz_off

Caption: Workflow illustrating the orthogonal removal of Boc and Cbz groups.

Diagram 3: Boc Protecting Group Stability Profile

G boc Boc Protecting Group stable Stable Conditions boc->stable labile Labile Conditions boc->labile basic Basic (e.g., NaOH, Piperidine) stable->basic reductive Reductive (e.g., H₂/Pd-C) stable->reductive nucleophilic Nucleophilic (e.g., Hydrazine) stable->nucleophilic acidic Acidic (e.g., TFA, HCl) labile->acidic

Caption: Logical relationship of Boc group stability under different conditions.

References

Optimizing reaction conditions for the synthesis of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate, a key intermediate in pharmaceutical development.[1] The primary synthesis route discussed starts from (R)-glutamic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the multi-step synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Boc-protection of (R)-glutamic acid dimethyl ester - Incomplete reaction. - Degradation of Boc-anhydride. - Suboptimal pH.- Extend reaction time and monitor by TLC. - Use fresh Boc-anhydride. - Ensure the reaction is basic, using a non-nucleophilic base like triethylamine.
Incomplete reduction of the diester to the diol - Insufficient reducing agent (e.g., NaBH₄). - Low reaction temperature.- Increase the molar excess of the reducing agent. - Allow the reaction to warm to room temperature and stir for a longer period.
Formation of multiple products during tosylation of the diol - Over-tosylation or side reactions with the carbamate. - Presence of water.- Carefully control the stoichiometry of the tosyl chloride. - Perform the reaction under anhydrous conditions. - Add the tosyl chloride at a low temperature (0 °C) and allow the reaction to slowly warm to room temperature.
Low yield during the cyclization step to form the piperidine ring - Inefficient displacement of the tosyl groups. - Steric hindrance from the amine used for cyclization.- Use a less sterically hindered primary amine for the cyclization. - Consider using a stronger, non-nucleophilic base to facilitate intramolecular cyclization. - Increase the reaction temperature or prolong the reaction time.
Epimerization at the chiral center during any step - Harsh basic or acidic conditions. - Elevated temperatures for extended periods.- Use milder bases and acids where possible. - Keep reaction temperatures as low as feasible for the transformation. - Analyze the enantiomeric excess at intermediate stages if possible.
Low conversion during the final oxidation to the lactam - Inappropriate oxidizing agent. - Catalyst poisoning.- Screen different oxidizing agents (e.g., RuO₄, TEMPO-based systems). - Ensure the starting material is pure and free of catalyst poisons.
Difficult purification of the final product - Presence of closely related impurities. - Oily product that is difficult to crystallize.- Utilize column chromatography with a carefully selected solvent system. - Attempt to form a salt of the product to facilitate crystallization. - Consider trituration with a non-polar solvent to induce solidification.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and enantiomerically pure starting material is (R)-glutamic acid. This allows for a multi-step synthesis to build the desired piperidine ring with the correct stereochemistry.

Q2: How can I monitor the progress of the individual reaction steps?

Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of each reaction. Staining with potassium permanganate or ninhydrin can be effective for visualizing the intermediates, which may not all be UV-active.

Q3: What are some critical parameters to control during the synthesis?

Key parameters to control include reaction temperature, especially during the addition of reactive reagents like Boc-anhydride and tosyl chloride. Maintaining anhydrous conditions is crucial for the tosylation step to prevent side reactions. The pH of aqueous workups should also be carefully controlled to avoid cleavage of the acid-labile Boc protecting group.

Q4: Are there alternative synthetic routes to this compound?

Yes, chemoenzymatic methods have been explored for similar structures, which may offer a more streamlined process. These methods often involve a transaminase biocatalyst for asymmetric synthesis.

Q5: What are the storage recommendations for the final product?

The final product, this compound, should be stored at 2-8°C to ensure its stability.

Experimental Protocols

A detailed experimental protocol for a multi-step synthesis of a related compound, (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate, starting from L-glutamic acid has been described. This can be adapted for the synthesis of the (R)-enantiomer by starting with (R)-glutamic acid. The final step would require an oxidation to form the lactam.

Step 1: Esterification of (R)-Glutamic Acid

  • (R)-glutamic acid is treated with thionyl chloride in methanol to yield dimethyl (R)-2-aminopentanedioate.

Step 2: Boc-Protection

  • The resulting amino diester is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to give dimethyl (R)-2-(tert-butoxycarbonylamino)pentanedioate.

Step 3: Reduction to Diol

  • The diester is reduced using a reducing agent such as sodium borohydride in a suitable solvent like methanol to afford (R)-tert-butyl (4,5-dihydroxypentan-2-yl)carbamate.

Step 4: Tosylation of the Diol

  • The diol is then reacted with p-toluenesulfonyl chloride in the presence of a base like triethylamine and a catalyst such as DMAP to form the corresponding ditosylate.

Step 5: Cyclization to Piperidine

  • The ditosylate undergoes cyclization upon reaction with a primary amine (e.g., benzylamine) to yield the N-substituted piperidine derivative.

Step 6: Oxidation to Lactam (Proposed)

  • The N-substituted piperidine can then be oxidized to the desired this compound. This step is not detailed in the referenced literature for this specific pathway and would require development, potentially using an oxidizing agent suitable for cyclic amines.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Flowchart for Synthesis Issues start Low Yield or Impure Product check_sm Verify Starting Material Purity start->check_sm check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_crude Analyze Crude Product (NMR, LC-MS) check_sm->analyze_crude check_reagents->analyze_crude check_conditions->analyze_crude side_reaction Identify Side Products analyze_crude->side_reaction incomplete_reaction Incomplete Reaction? side_reaction->incomplete_reaction No modify_workup Modify Workup Procedure side_reaction->modify_workup Yes purification_issue Purification Difficulty? incomplete_reaction->purification_issue No adjust_conditions Adjust Reaction Conditions (e.g., longer time, higher temp) incomplete_reaction->adjust_conditions Yes optimize_purification Optimize Purification (Solvent, Column) purification_issue->optimize_purification Yes end Improved Synthesis purification_issue->end No optimize_purification->end adjust_conditions->end modify_workup->end

Caption: A flowchart for troubleshooting common synthesis problems.

Synthetic Pathway Overview

SyntheticPathway Synthetic Pathway from (R)-Glutamic Acid A (R)-Glutamic Acid B Dimethyl (R)-2-aminopentanedioate A->B Esterification (SOCl₂, MeOH) C Dimethyl (R)-2-(Boc-amino)pentanedioate B->C Boc-Protection (Boc₂O, Et₃N) D (R)-tert-Butyl (4,5-dihydroxypentan-2-yl)carbamate C->D Reduction (NaBH₄) E Ditosylate Intermediate D->E Tosylation (TsCl, Et₃N) F N-Substituted (R)-tert-Butyl (piperidin-3-yl)carbamate E->F Cyclization (R'-NH₂) G This compound F->G Oxidation

Caption: Overview of the multi-step synthesis of the target compound.

References

Technical Support Center: Troubleshooting Low Yields in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in various chemical coupling reactions.

General Troubleshooting Workflow

Before diving into specific reaction types, consider a systematic approach to troubleshooting. The following workflow outlines the key areas to investigate when faced with a low-yielding reaction.

G start Low or No Yield Observed reagents 1. Verify Reagents & Starting Materials start->reagents conditions 2. Evaluate Reaction Conditions start->conditions workup 3. Review Workup & Purification start->workup sub_reagents1 Purity & Integrity (Fresh vs. Old Reagents) reagents->sub_reagents1 sub_reagents2 Stoichiometry (Accurate Measurements?) reagents->sub_reagents2 sub_reagents3 Stability (Degradation? Protodeboronation?) reagents->sub_reagents3 sub_conditions1 Atmosphere (Inert? Degassed Solvents?) conditions->sub_conditions1 sub_conditions2 Temperature & Time (Optimal? Over/Under-run?) conditions->sub_conditions2 sub_conditions3 Catalyst System (Catalyst, Ligand, Base Choice) conditions->sub_conditions3 sub_conditions4 Solvent (Anhydrous? Correct Polarity?) conditions->sub_conditions4 sub_workup1 Product Loss (Aqueous Layer? Filtration Media?) workup->sub_workup1 sub_workup2 Product Decomposition (pH Sensitive? Unstable on Silica?) workup->sub_workup2 optimized Yield Improved sub_reagents1->optimized sub_reagents2->optimized sub_reagents3->optimized sub_conditions1->optimized sub_conditions2->optimized sub_conditions3->optimized sub_conditions4->optimized sub_workup1->optimized sub_workup2->optimized

Caption: A general workflow for systematically troubleshooting low-yield reactions.

Section 1: Amide Coupling Reactions

Amide couplings are fundamental in drug development. However, achieving high yields can be challenging due to factors like steric hindrance and substrate reactivity.[1]

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction has a low or no product yield. What are the common causes?

A1: Several factors can lead to poor outcomes in amide coupling.[1] The most common issues involve:

  • Incomplete Carboxylic Acid Activation: The coupling reagent may be inefficient, hydrolyzed, or used in insufficient amounts.[1]

  • Amine Deactivation: The amine can be protonated by the carboxylic acid, which makes it non-nucleophilic.[1]

  • Steric Hindrance: Bulky groups on either the acid or amine can physically block the reaction site.[1][2]

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate. It is critical to use anhydrous solvents.[1][3]

  • Suboptimal Conditions: Incorrect temperature, solvent, or base can significantly hinder the reaction.[1][4]

Q2: I am observing significant side reactions, including racemization. How can I minimize them?

A2: Racemization is a common side reaction, particularly with chiral carboxylic acids. To minimize it:

  • Use Additives: Employ coupling additives known to suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or OxymaPure®.[1]

  • Lower the Temperature: Running the reaction at a lower temperature can often reduce the rate of racemization.[1]

  • Pre-activation: Allow the carboxylic acid to pre-activate with the coupling reagent for 15-30 minutes before adding the amine. This can lead to cleaner reactions.[1][5]

Q3: How do I choose the right solvent and base for my reaction?

A3: The choice of solvent and base is critical.

  • Solvents: Anhydrous dichloromethane (DCM) and dimethylformamide (DMF) are commonly used and effective for many amide couplings.[3] Ensure the solvent is completely dry to prevent hydrolysis of active intermediates.[3]

  • Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) is typically used to neutralize the acid formed during the reaction without competing with the amine nucleophile.[1]

Data Presentation: Amide Coupling Condition Optimization
ParameterTypical RangeKey Considerations
Coupling Reagent 1.0 - 1.5 equiv.HATU, HBTU, EDC are common. Choice depends on substrate.
Base (e.g., DIPEA) 2.0 - 3.0 equiv.Must be non-nucleophilic to avoid side reactions.
Amine 1.0 - 1.2 equiv.A slight excess can help drive the reaction to completion.
Solvent Anhydrous DCM or DMFSolvent must be able to dissolve all components.
Temperature 0 °C to Room TempStart activation at 0 °C to control reactivity and minimize side reactions.[3]
Reaction Time 4 - 24 hoursMonitor progress by TLC or LC-MS to determine the optimal time.[3]
Experimental Protocol: General Procedure for Amide Coupling using HATU
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.

  • Activation: Add the coupling reagent HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Amine Addition: Add the amine (1.2 equivalents) to the reaction mixture.

  • Monitoring: Continue stirring the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Quench: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira, are powerful tools for forming C-C and C-N bonds. However, their success is highly dependent on the integrity of the catalyst and the reaction conditions.[2][4][6]

Catalytic Cycle and Common Failure Points

Understanding the catalytic cycle is key to troubleshooting. Low yields often result from the failure of one of its three main steps: oxidative addition, transmetalation, or reductive elimination.

G pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition failure_re Failure Point 3: Slow Reductive Elimination (e.g., Bulky, electron-rich ligands) pd0->failure_re failure_cat Catalyst Deactivation (e.g., O2 exposure, ligand degradation) pd0->failure_cat trans_complex L-Pd(II)(Ar)(R) (Transmetalation Complex) oa_complex->trans_complex Transmetalation failure_oa Failure Point 1: Slow Oxidative Addition (e.g., with Ar-Cl, bulky ligands) oa_complex->failure_oa trans_complex->pd0 Reductive Elimination arr Ar-R (Product) trans_complex->arr mx M-X (Byproduct) trans_complex->mx failure_trans Failure Point 2: Poor Transmetalation (e.g., Protodeboronation, wrong base) trans_complex->failure_trans arx Ar-X arx->oa_complex rm R-M rm->trans_complex

Caption: The generic catalytic cycle for Pd-cross-coupling and common failure points.

Suzuki-Miyaura Coupling

Q4: My Suzuki coupling reaction is giving a low yield. What should I check first?

A4: Low yields in Suzuki couplings can often be traced back to a few key areas.[7]

  • Reagent Quality: Boronic acids/esters can degrade, especially electron-deficient ones which are susceptible to protodeboronation (replacement of the boron group with hydrogen).[7][8] Use fresh, high-purity reagents.

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and can degrade.[7] Ensure they have been stored correctly under an inert atmosphere.[7]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[7] Ensure your reaction vessel is properly purged with argon or nitrogen.[7]

  • Aryl Halide Reactivity: The reactivity order is generally I > Br > OTf >> Cl.[7] Couplings with aryl chlorides are more challenging and often require specialized, highly active catalyst systems.[7][9]

Q5: How can I minimize protodeboronation of my boronic acid?

A5: Protodeboronation is a major side reaction that consumes your starting material.[7][8] Strategies to mitigate it include:

  • Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[7] Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH or NaOtBu, especially for sensitive substrates.

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate can protect it from decomposition.[7][8]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[7]

Data Presentation: Suzuki Coupling Condition Optimization
ParameterTypical RangeKey Considerations
Pd Catalyst Loading 0.5 - 2.0 mol%Higher loading may be needed for less reactive halides (e.g., Ar-Cl).[2][10]
Ligand 1-2x Pd conc.Bulky, electron-rich phosphine ligands are often effective.
Base 1.5 - 3.0 equiv.K₂CO₃, Cs₂CO₃, K₃PO₄. Choice depends on substrate's sensitivity.[11]
Solvent Toluene, Dioxane, THF, often with waterA combination of an organic solvent and water is common.[4][11]
Temperature 80 - 120 °CHigher temperatures may be needed for aryl chlorides.[2][11]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To an oven-dried flask, add the aryl halide (1.0 equiv.), boronic acid or ester (1.2-1.5 equiv.), and base (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Solvent and Catalyst Addition: Under positive pressure of the inert gas, add the degassed solvent (e.g., 4:1 1,4-dioxane/water).[7] Bubble the inert gas through the solution for 10-15 minutes.[7] Finally, add the palladium catalyst and ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry over a drying agent, and concentrate.

  • Purification: Purify the residue by column chromatography.

Buchwald-Hartwig Amination

Q6: I'm getting low yields in my Buchwald-Hartwig amination. What are the specific challenges with this reaction?

A6: This reaction is powerful for C-N bond formation but can be sensitive.

  • Ligand Choice is Crucial: The choice of a bulky, electron-rich phosphine ligand is critical and highly dependent on the amine coupling partner.[12][13]

  • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or LHMDS are commonly used.[12][13] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be required, often at higher temperatures.[12]

  • Aryl Halide Reactivity: Contrary to many cross-coupling reactions, aryl iodides can be challenging substrates because the iodide formed can inhibit the catalyst.[13] The general reactivity order is often Ar-Br > Ar-Cl > Ar-I.[13]

  • Solvent Effects: Anhydrous, degassed solvents are essential. Toluene and dioxane are common choices that play a significant role in the solubility of reagents and the stability of catalytic intermediates.[12][14]

Sonogashira Coupling

Q7: My Sonogashira coupling is not working well. What should I optimize?

A7: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides.

  • Copper Co-catalyst: Traditional Sonogashira protocols use a copper(I) co-catalyst (e.g., CuI). This can sometimes lead to alkyne homocoupling (Glaser coupling). Ensure your copper source is fresh.

  • Copper-Free Conditions: To avoid homocoupling, copper-free conditions have been developed, though they may require different ligands or higher temperatures.[15]

  • Base: A strong amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It acts as both the base and often as the solvent.

  • Atmosphere: As with other Pd-catalyzed reactions, maintaining a strictly inert atmosphere is crucial to prevent catalyst deactivation and alkyne homocoupling.[16]

Decision Tree for Reaction Condition Selection

G start Start: Optimizing Coupling Reaction d1 Is the halide an Aryl Chloride? start->d1 a1_yes Use highly active catalyst system (e.g., G3/G4 precatalyst, bulky biarylphosphine ligand). Increase temperature (100-120°C). d1->a1_yes Yes a1_no Standard conditions are a good starting point (e.g., Pd(OAc)2/PPh3, 80-100°C). d1->a1_no No d2 Are there base-sensitive functional groups? a2_yes Use weaker inorganic base (e.g., K3PO4, Cs2CO3). d2->a2_yes Yes a2_no Stronger base is suitable (e.g., NaOtBu, K2CO3). d2->a2_no No d3 Is protodeboronation (Suzuki) a concern? a3_yes Use MIDA boronate or pinacol ester. Use weaker base (K3PO4). Minimize reaction time. d3->a3_yes Yes a3_no Standard boronic acid is likely sufficient. d3->a3_no No a1_yes->d2 a1_no->d2 a2_yes->d3 a2_no->d3

Caption: A decision tree to guide the selection of initial reaction conditions.

References

Analytical methods for determining the chiral purity of the compound

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chiral Purity Analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the determination of a compound's chiral purity.

Frequently Asked Questions (FAQs)

Q1: What is chiral purity and why is it important?

Chiral purity, often expressed as enantiomeric excess (ee), is a measure of the predominance of one enantiomer over the other in a mixture.[1] It is a critical quality attribute in the pharmaceutical industry because different enantiomers of a drug can have vastly different pharmacological activities, metabolic pathways, and toxicological profiles.[2][3] Regulatory agencies like the FDA and EMA require detailed data on the enantiomeric composition of chiral drugs to ensure their safety and efficacy.[4]

Q2: What are the primary analytical methods for determining enantiomeric excess?

The most common techniques for determining enantiomeric excess (ee) are:

  • Chiral Chromatography : High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the leading methods, valued for their accuracy and reliability.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : A powerful non-destructive method that often uses chiral solvating or derivatizing agents to differentiate enantiomers.[7][8]

  • Capillary Electrophoresis (CE) : Known for its high separation efficiency, short analysis times, and minimal sample consumption.[9]

  • Polarimetry : A traditional, rapid method that measures the rotation of plane-polarized light, though it is generally less accurate than chromatographic techniques.[10][11]

Q3: How do I choose the right analytical method for my compound?

The choice of method depends on several factors, including the properties of your analyte (volatility, solubility, presence of chromophores), the required accuracy and sensitivity, sample throughput needs, and available equipment.[7] Chiral chromatography, particularly HPLC and SFC, is often the preferred starting point due to its broad applicability and high accuracy.[5][12] NMR is excellent for structural confirmation and can be used without separating the enantiomers. CE is a strong alternative when high efficiency and low sample volume are critical.[13]

Q4: What is a Chiral Stationary Phase (CSP)?

A Chiral Stationary Phase (CSP) is a chromatographic packing material that has a chiral selector bonded to its surface.[6] Enantiomers interact differently with the chiral selector, forming transient diastereomeric complexes.[14] This difference in interaction energy leads to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are among the most widely used and versatile.[15][16]

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the principal analytical methods for determining chiral purity.

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Resolution (Rs)Limit of Quantitation (LOQ)
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).[17]Broad applicability, high efficiency and accuracy, good scalability.[5][12]Can be expensive, longer run times, method development can be complex.[12][18]> 2.0[12]0.05 - 0.1%[12]
Chiral SFC Separation using a supercritical fluid (e.g., CO₂) as the mobile phase.Fast separations, reduced solvent consumption ("green" chemistry), compatible with normal-phase CSPs.[19]Requires specialized equipment, pressure changes can affect retention.[20]Often higher than HPLCComparable to HPLC
Chiral GC Separation of volatile analytes on a chiral column.[21]High resolution for volatile and thermally stable compounds.[10]Limited to volatile and thermally stable analytes; derivatization may be required.[10]HighAnalyte-dependent
Chiral CE Differential migration in an electric field in the presence of a chiral selector in the buffer.[7]High efficiency, fast analysis, minimal sample/solvent use.[9][13]Lower concentration sensitivity compared to HPLC, less robust for some applications.> 1.5[9]Higher than HPLC
NMR Spectroscopy Formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA) causing distinct NMR signals.Non-destructive, provides structural information, no physical separation needed.[7]Lower sensitivity, may require specialized and expensive chiral reagents.[1]N/A (based on signal separation)~1%[8]

Chiral HPLC Troubleshooting Guide

This guide addresses common issues encountered during chiral HPLC analysis.

Symptom: Poor or No Resolution Between Enantiomers

Q: What are the common causes of poor enantiomeric resolution?

Poor resolution can be caused by several factors:

  • An inappropriate Chiral Stationary Phase (CSP) for the analyte.[15]

  • Suboptimal mobile phase composition (e.g., incorrect organic modifier or additive).[22]

  • Incorrect column temperature, which affects the thermodynamics of the separation.[22]

  • Low column efficiency due to degradation or contamination.[23]

Q: How can I systematically troubleshoot poor resolution?

Follow a structured approach to identify and solve the issue. The workflow below outlines the key steps.

G start Start: Poor Resolution csp_check Is the CSP appropriate for the analyte class? start->csp_check screen_csp Screen different CSPs (e.g., polysaccharide, Pirkle-type) csp_check->screen_csp No mp_check Is the mobile phase optimized? csp_check->mp_check Yes screen_csp->mp_check optimize_mp 1. Change organic modifier (e.g., IPA, EtOH). 2. Adjust modifier percentage. 3. Add/change acidic or basic additive. mp_check->optimize_mp No temp_check Is temperature optimized? mp_check->temp_check Yes optimize_mp->temp_check optimize_temp Analyze at lower temperatures (e.g., 10°C, 15°C) to enhance selectivity. temp_check->optimize_temp No flow_check Is flow rate optimal? temp_check->flow_check Yes optimize_temp->flow_check optimize_flow Reduce flow rate to increase interaction time with CSP. flow_check->optimize_flow No end Resolution Achieved flow_check->end Yes optimize_flow->end

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Symptom: Asymmetric Peaks (Tailing or Fronting)

Q: What causes peak tailing in chiral separations?

Peak tailing is often caused by:

  • Column Overload : Injecting too much sample mass onto the column.[22]

  • Secondary Interactions : Undesirable interactions between a basic analyte and acidic residual silanols on the silica support.[22]

  • Sample Solvent Effects : Dissolving the sample in a solvent significantly stronger than the mobile phase.[23]

Q: How can I eliminate peak tailing?

  • Rule out Column Overload : Dilute your sample by a factor of 10 and reinject. If the peak shape improves, the original sample was overloaded.[22]

  • Optimize Mobile Phase Additives :

    • For basic compounds , add a small amount of a basic modifier like diethylamine (DEA) (typically 0.1%) to the mobile phase. This will mask the active silanol sites causing the secondary interactions.[22]

    • For acidic compounds , add an acidic modifier like trifluoroacetic acid (TFA) (typically 0.1%) to ensure the analyte remains in its protonated form.[22]

  • Match Sample Solvent to Mobile Phase : Whenever possible, dissolve the sample in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that can fully dissolve the sample.[14][24]

Symptom: High Column Backpressure

Q: My HPLC system pressure has suddenly increased. What is the cause?

A sudden increase in backpressure is typically due to a blockage in the system. Common causes include:

  • Blocked Inlet Frit : Particulate matter from the sample or mobile phase can clog the column's inlet frit.[23]

  • Sample Precipitation : If the sample is dissolved in a solvent stronger than the mobile phase, it can precipitate upon injection, blocking the flow path.[23]

  • System Blockage : Blockages can also occur in other parts of the system, such as tubing, the injector, or guard column.[25]

Q: What steps should I take to resolve high backpressure?

  • Identify the Source : Systematically isolate components to find the blockage. Start by disconnecting the column and checking the system pressure. If the pressure returns to normal, the column is the source of the blockage. If the pressure remains high, continue working backward from the detector to the injector.[25]

  • Clean the Blockage :

    • If the column is blocked , first try reversing the flow direction (for robust, immobilized CSPs only, check manufacturer instructions) and flushing the column with a strong solvent to dislodge particulates from the inlet frit.[23]

    • If flushing fails, the inlet frit may need to be replaced, though this carries a risk of disturbing the packed bed.[23]

  • Prevent Future Issues : Always use a guard column and regularly filter your samples and mobile phases to prevent particulates from entering the system.[23]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development

This protocol provides a general workflow for developing a chiral HPLC separation method.

G start Start: Method Development step1 Step 1: Analyte & CSP Selection - Characterize analyte (pKa, logP). - Select a set of diverse CSPs for screening (e.g., 3-4 polysaccharide columns). start->step1 step2 Step 2: Mobile Phase Screening - Screen selected CSPs with standard mobile phases (e.g., Hexane/IPA for Normal Phase, ACN/Water for Reversed Phase). step1->step2 step3 Step 3: Evaluate Initial Results - Identify 'hit' conditions showing baseline or partial separation. step2->step3 step3->step1 No Separation step4 Step 4: Optimization - Optimize modifier concentration. - Screen mobile phase additives (TFA, DEA). - Optimize temperature and flow rate. step3->step4 Separation Observed step5 Step 5: Method Validation - Validate for specificity, linearity, accuracy, precision, and robustness per ICH guidelines. step4->step5 end Final Method step5->end

Caption: General workflow for chiral HPLC method development.

Detailed Steps:

  • Column Selection : Begin by screening your racemic standard on a small set of columns with diverse chiral stationary phases (e.g., Chiralpak IA, IB, IC, etc.).[26]

  • Mobile Phase Preparation : Prepare fresh mobile phases using HPLC-grade solvents.[22] For normal-phase chromatography, a common starting point is a mixture of n-Hexane and an alcohol modifier (Isopropanol or Ethanol). For reversed-phase, use mixtures of Acetonitrile or Methanol with a buffered aqueous phase.[12]

  • Initial Screening : Inject the racemic sample onto each column with a standard mobile phase composition (e.g., 90:10 Hexane:IPA).

  • Optimization :

    • Once a "hit" (any separation, even partial) is identified, systematically optimize the mobile phase by varying the percentage of the alcohol modifier in small increments (e.g., 5%, 10%, 15%, 20%).[16]

    • If peak shape is poor, add a modifier (0.1% TFA for acids, 0.1% DEA for bases).[22]

    • Optimize the column temperature. Lowering the temperature often increases selectivity.[22]

  • System Suitability : Before formal validation, ensure the optimized method meets system suitability criteria, including resolution (Rs > 2.0), tailing factor, and precision.[17]

  • Validation : Validate the final method according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[17][27]

Protocol 2: NMR Analysis using a Chiral Solvating Agent (CSA)

This non-separative method is used to determine enantiomeric excess directly in an NMR tube.

  • CSA Selection : Choose a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a derivative of BINOL) that is known to interact with your analyte's functional group.[7]

  • Sample Preparation :

    • Accurately weigh and dissolve 5-10 mg of your analyte in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[7]

    • Acquire a standard ¹H NMR spectrum of your analyte alone.

    • Add the chiral solvating agent to the NMR tube in incremental amounts until a clear separation of signals for the two enantiomers is observed. A 1:1 molar ratio is a good starting point.[8]

  • Data Acquisition : Acquire the ¹H NMR spectrum of the analyte-CSA mixture. Ensure a sufficient relaxation delay to allow for accurate integration.

  • Data Analysis :

    • Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.

    • Carefully integrate both peaks. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample.[7]

  • Calculation of Enantiomeric Excess (ee) :

    • Use the formula: % ee = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100 .[6]

References

Technical Support Center: HPLC Methods for Enantiomeric Excess (ee) Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the determination of enantiomeric excess (ee) using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for separating enantiomers by HPLC?

The separation of enantiomers by HPLC requires introducing a chiral element into the chromatographic system. This can be achieved through two main approaches:

  • Direct Method: This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and subsequent separation. This is often the preferred method due to its simplicity, as it avoids the need for derivatization.[1] Polysaccharide-based CSPs are particularly versatile for a wide range of chiral compounds, including alcohols.[1]

  • Indirect Method: In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have distinct physical properties and can be separated on a conventional achiral stationary phase.[1]

Q2: How do I select the appropriate chiral stationary phase (CSP)?

Choosing the right CSP is crucial for a successful chiral separation.[2][3] The selection process often involves screening several columns with different chiral selectors.[2][4] Key considerations include:

  • Analyte Functional Groups: The functional groups on your analyte will dictate the types of interactions possible with the CSP (e.g., hydrogen bonding, π-π interactions, steric hindrance).

  • Mobile Phase Compatibility: The choice of CSP is often linked to the desired mobile phase system (Normal Phase, Reversed Phase, or Polar Organic Mode) for optimal sample solubility and instrument compatibility.[2][3]

  • Screening Kits: Using chiral screening kits that contain a variety of CSPs can be an efficient way to find a suitable column for a novel compound.[2][3][5]

Q3: What is the role of the mobile phase in chiral separations?

The mobile phase is a dynamic component of the chromatographic system and plays a critical role in optimizing enantiomeric resolution.[6] Its composition can significantly affect selectivity and retention.[6][7][8] Key aspects of mobile phase optimization include:

  • Organic Modifier: The type and concentration of the organic modifier (e.g., isopropanol, ethanol, acetonitrile) can alter the interactions between the analytes and the CSP.[9][10]

  • Additives: Acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can improve peak shape and selectivity, especially for ionizable compounds.[7][9]

  • Polarity: In normal phase chromatography, non-polar solvents like hexane are often used with a small amount of a polar modifier like isopropanol.[6]

Q4: How does temperature affect chiral separations?

Temperature is a critical parameter that can have a complex effect on chiral separations.[9]

  • Increased Selectivity: Generally, lower temperatures enhance chiral selectivity by strengthening the subtle intermolecular interactions responsible for enantiomeric recognition.[2][3][9]

  • Improved Efficiency: Conversely, higher temperatures can lead to increased efficiency and better peak shapes.[2][3]

  • Optimization is Key: The optimal temperature is compound-dependent and should be carefully controlled and optimized for each specific separation.[9] Maintaining a consistent temperature is crucial for reproducibility.[2][3]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

Symptoms:

  • A single, sharp peak is observed.[2][3]

  • Peaks are heavily overlapped with a resolution factor (Rs) less than 1.5.

Possible Causes & Solutions:

Possible CauseRecommended Action
Inappropriate Chiral Stationary Phase (CSP) Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based, cyclodextrin-based).[2][9]
Suboptimal Mobile Phase Composition Systematically vary the organic modifier percentage in 5% increments.[9] For ionizable compounds, adjust the pH or add acidic/basic modifiers (e.g., 0.1% TFA or DEA).[9]
Incorrect Temperature Systematically vary the column temperature. Lower temperatures often improve resolution.[2][9]
Inappropriate Flow Rate Chiral separations often benefit from lower flow rates (e.g., 0.2 - 1.0 mL/min for a 4.6 mm ID column).[2][3]

G start Poor or No Resolution check_csp Is the CSP appropriate for the analyte? start->check_csp screen_csp Screen different CSPs check_csp->screen_csp No/Unsure optimize_mp Optimize Mobile Phase (Modifier %, Additives) check_csp->optimize_mp Yes screen_csp->optimize_mp optimize_temp Optimize Temperature (Often lower T is better) optimize_mp->optimize_temp optimize_flow Optimize Flow Rate (Often lower flow is better) optimize_temp->optimize_flow resolution_ok Resolution Achieved optimize_flow->resolution_ok

Issue 2: Peak Tailing or Fronting

Symptoms:

  • Asymmetrical peaks, leading to inaccurate integration and quantification.

Possible Causes & Solutions:

Possible CauseRecommended Action
Column Overload Dilute the sample and re-inject. If the peak shape improves, the column was overloaded.[9]
Secondary Interactions For basic compounds, add a basic modifier like 0.1% diethylamine (DEA) to the mobile phase.[9] For acidic compounds, add an acidic modifier like 0.1% trifluoroacetic acid (TFA).[9]
Column Contamination or Degradation Flush the column with a strong solvent as recommended by the manufacturer.[11] If the problem persists, the column may be damaged and need replacement.[9][11]
Mismatched Sample Solvent and Mobile Phase Dissolve the sample in the mobile phase or a weaker solvent.

G start Peak Tailing or Fronting check_overload Check for Column Overload start->check_overload dilute_sample Dilute and Re-inject Sample check_overload->dilute_sample Yes check_interactions Check for Secondary Interactions check_overload->check_interactions No dilute_sample->check_interactions No Improvement good_peak_shape Symmetrical Peaks Achieved dilute_sample->good_peak_shape Improved add_modifier Add Mobile Phase Modifier (e.g., TFA, DEA) check_interactions->add_modifier Suspected check_column_health Check Column Health check_interactions->check_column_health Unlikely add_modifier->check_column_health No Improvement add_modifier->good_peak_shape Improved flush_column Flush or Replace Column check_column_health->flush_column flush_column->good_peak_shape

Quantitative Data Summary

The following table summarizes typical starting conditions for chiral method development on polysaccharide-based CSPs. These are general guidelines and will require optimization.

ParameterNormal PhaseReversed PhasePolar Organic Mode
Stationary Phase Cellulose or Amylose-based CSPCellulose or Amylose-based CSPCellulose or Amylose-based CSP
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)Acetonitrile/Water (50:50, v/v)Acetonitrile or Methanol (100%)
Additive 0.1% DEA for basic analytes0.1% TFA for acidic analytes0.1% Formic Acid or Ammonium Bicarbonate Buffer0.1% DEA for basic analytes0.1% TFA for acidic analytes
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Column Temperature 25 °C (ambient)25 °C (ambient)25 °C (ambient)
Detection UV at an appropriate wavelength (e.g., 225 nm or 254 nm)[1][6]UV at an appropriate wavelengthUV at an appropriate wavelength

Experimental Protocol: Enantiomeric Excess Determination of a Chiral Compound

This protocol outlines a general procedure for developing an HPLC method for the determination of enantiomeric excess using a chiral stationary phase.

1. Materials and Reagents

  • Racemic standard of the compound of interest

  • HPLC-grade solvents (e.g., n-Hexane, Isopropanol, Acetonitrile, Methanol, Water)

  • Additives (e.g., Trifluoroacetic acid, Diethylamine)

  • Chiral HPLC column (e.g., polysaccharide-based)

  • HPLC system with a UV detector

2. Preparation of Solutions

  • Mobile Phase: Prepare the initial mobile phase according to the screening conditions (see table above). For example, for normal phase, prepare a mixture of n-Hexane and Isopropanol (90:10, v/v). Degas the mobile phase before use.

  • Standard Solution: Prepare a stock solution of the racemic standard at a concentration of approximately 0.5-1.0 mg/mL in a suitable solvent. The sample solvent should ideally be the mobile phase or a weaker solvent.

3. HPLC Method Development Workflow

G start Start: Method Development prep_solutions Prepare Mobile Phase and Racemic Standard start->prep_solutions column_selection Select and Install Chiral Column prep_solutions->column_selection equilibration Equilibrate Column (at least 10 column volumes) column_selection->equilibration initial_injection Inject Racemic Standard (Screening Conditions) equilibration->initial_injection eval_chromatogram Evaluate Chromatogram (Resolution, Peak Shape) initial_injection->eval_chromatogram optimization Optimize Method (Mobile Phase, Temp, Flow) eval_chromatogram->optimization Resolution < 1.5 or Poor Shape validation Method Validation (Linearity, Precision, Accuracy) eval_chromatogram->validation Good Separation optimization->initial_injection Re-inject ee_calculation Calculate Enantiomeric Excess validation->ee_calculation end End: Report Results ee_calculation->end

4. Chromatographic Conditions (Initial Screening)

  • Column: Chiralpak® IA or similar polysaccharide-based column (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at a suitable wavelength

  • Injection Volume: 5-20 µL

5. Data Analysis and Calculation of Enantiomeric Excess (ee)

  • Integrate the peak areas for both enantiomers. Let the areas be A1 and A2, where A1 is the area of the major enantiomer and A2 is the area of the minor enantiomer.

  • Calculate the enantiomeric excess (ee) using the following formula:

    ee (%) = [(A1 - A2) / (A1 + A2)] x 100

6. Method Optimization

  • If the initial screening does not provide adequate separation, systematically modify the mobile phase composition, column temperature, and flow rate as described in the troubleshooting section.

  • Allow the column to equilibrate for at least 10-20 column volumes after each change in the mobile phase.[2][3] CHIROBIOTIC columns may require longer equilibration times.[2][3]

References

Technical Support Center: Managing tert-butyl Cation Formation During Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the formation of the reactive tert-butyl cation during the deprotection of the tert-butyloxycarbonyl (Boc) group.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection?

A1: The primary cause of side product formation during Boc deprotection is the generation of a highly reactive tert-butyl cation.[1][2] This carbocation is formed upon the acidic cleavage of the Boc group, typically with strong acids like trifluoroacetic acid (TFA).[1][3] As a potent electrophile, the tert-butyl cation can then alkylate nucleophilic residues within the substrate, leading to undesired modifications.[1][2][4]

Q2: Which amino acid residues are most susceptible to alkylation by the tert-butyl cation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[2][3][5]

  • Methionine (Met): The thioether side chain can be alkylated, which results in the formation of a sulfonium salt.[2][3][5]

  • Cysteine (Cys): The free thiol group is a prime target for alkylation, leading to S-tert-butylated Cys residues.[2][3]

  • Tyrosine (Tyr): The activated phenolic ring can also be alkylated by the tert-butyl cation.[2][3][5]

Q3: How can I prevent the formation of these tert-butylation byproducts?

A3: The most effective strategy to prevent tert-butylation is to incorporate "scavengers" into the deprotection reaction mixture.[2][3] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your substrate.[2][3] They effectively "trap" the carbocation before it can react with your molecule of interest.[3][4]

Q4: What are some common scavengers and in what amounts should they be used?

A4: The choice of scavenger depends on the specific nucleophilic residues present in your substrate. Common scavengers and their typical concentrations are:

  • Triisopropylsilane (TIS): A highly effective and general carbocation scavenger.[6]

  • Triethylsilane (TES): Often used to protect tryptophan and methionine residues.[6]

  • Water (H₂O): Can act as a scavenger to form tert-butanol and is often included in scavenger cocktails.[3][6]

  • Thioanisole: Particularly effective in preventing the S-alkylation of methionine.[3][6]

  • 1,2-Ethanedithiol (EDT): Commonly used for protecting cysteine and tryptophan residues.[6][7]

A general-purpose scavenger cocktail for many applications is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[2][8] For peptides containing multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[2][4]

Troubleshooting Guides

Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, often with a mass increase of +56 Da.

  • Possible Cause: This mass increase is characteristic of tert-butylation, where a tert-butyl group has been added to a nucleophilic site on your molecule by the tert-butyl cation.[1][6]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent.[6] The choice of scavenger should be guided by the amino acid composition of your peptide. For instance, for tryptophan-containing compounds, use scavengers like triethylsilane (TES) or triisopropylsilane (TIS).[1][2] For methionine-containing compounds, thioanisole is effective in preventing S-alkylation.[1] For cysteine-containing compounds, ethanedithiol (EDT) is a commonly used scavenger.[1]

Issue 2: Incomplete Boc deprotection observed by analysis of the crude product.

  • Possible Cause 1: Insufficient acid strength or concentration. The acidic conditions may not be strong enough to efficiently cleave the Boc group.[2][9]

  • Solution 1: Increase the acid concentration (e.g., from 20% TFA to 50% or even 95% TFA in DCM).[1][2] For particularly resistant substrates, 4M HCl in dioxane can be a more potent alternative.[2][4]

  • Possible Cause 2: Insufficient reaction time or temperature. The reaction may not have been allowed to proceed to completion.[2][9]

  • Solution 2: Extend the reaction time and monitor the progress using TLC or LC-MS. While most deprotections are performed at room temperature, gentle warming (e.g., to 40°C) can sometimes facilitate the reaction. However, be aware that higher temperatures may also increase the rate of side product formation if scavengers are not used.[2]

  • Possible Cause 3: Steric hindrance. Substrates with significant steric bulk around the Boc-protected amine may require more forcing conditions for complete removal.[2][9]

  • Solution 3: A combination of a stronger acid, longer reaction time, and potentially a slightly elevated temperature may be necessary. Under these more forcing conditions, the use of an effective scavenger cocktail is crucial to minimize side reactions.[2]

Quantitative Data on Scavenger Efficiency

The selection of an appropriate scavenger cocktail can significantly impact the purity of the final product. The following table summarizes the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model peptide containing a cysteine residue.

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
TFA / H₂O (95:5)85%15%
TFA / TIS / H₂O (95:2.5:2.5)98%2%
TFA / EDT / H₂O (95:2.5:2.5)99%1%
Reagent K>99%<1%

Data is illustrative and compiled from general knowledge in the provided search results. Actual results may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

  • Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).[1]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.[1]

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[4]

  • The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[1][3]

Protocol 2: Boc Deprotection using a Scavenger Cocktail

  • Dissolve the Boc-protected substrate in anhydrous DCM.

  • Prepare a deprotection cocktail. A common starting point is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[1] Adjust the scavenger composition based on the amino acids present in your peptide.

  • Add the deprotection cocktail to the Boc-protected substrate at room temperature.

  • Stir for 1-2 hours, monitoring the reaction by TLC or LC-MS.[1]

  • Work-up the reaction as described in Protocol 1.

Protocol 3: Milder Boc Deprotection using HCl in Dioxane

  • Dissolve the N-Boc protected amine in a minimal amount of a suitable solvent.

  • Add a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.

Visualizations

Boc_Deprotection_Mechanism cluster_main Boc Deprotection and Side Reaction Pathways Boc-Protected_Peptide Boc-Protected Peptide Protonated_Intermediate Protonated Intermediate Boc-Protected_Peptide->Protonated_Intermediate + H+ (TFA) tert-Butyl_Cation tert-Butyl Cation (tBu+) Protonated_Intermediate->tert-Butyl_Cation Deprotected_Peptide Desired Deprotected Peptide Protonated_Intermediate->Deprotected_Peptide - CO2 Alkylated_Side_Product Alkylated Side Product tert-Butyl_Cation->Alkylated_Side_Product Undesired Pathway Trapped_Cation Trapped Cation (tBu-Scavenger) tert-Butyl_Cation->Trapped_Cation Desired Pathway Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation Sensitive_Residue Sensitive Residue (Trp, Met, Cys, Tyr) Sensitive_Residue->Alkylated_Side_Product

Boc deprotection mechanism and scavenger action.

Troubleshooting_Workflow cluster_workflow Troubleshooting Boc Deprotection start Start: Analyze Crude Product (LC-MS) check_completion Is Deprotection Complete? start->check_completion check_side_products Are Side Products Observed (+56 Da)? check_completion->check_side_products Yes incomplete_deprotection Incomplete Deprotection check_completion->incomplete_deprotection No side_products_present Side Products Present check_side_products->side_products_present Yes success Success: Proceed to Purification check_side_products->success No solution_incomplete Increase acid concentration Increase reaction time/temp Use stronger acid (HCl/dioxane) incomplete_deprotection->solution_incomplete solution_side_products Add or optimize scavenger cocktail (e.g., TIS, EDT, Thioanisole) side_products_present->solution_side_products solution_incomplete->start Re-run Reaction solution_side_products->start Re-run Reaction

A workflow for troubleshooting Boc deprotection.

Scavenger_Selection cluster_decision Decision Tree for Scavenger Selection start Start: Identify Sensitive Residues in Peptide has_trp Contains Tryptophan (Trp)? start->has_trp has_met Contains Methionine (Met)? has_trp->has_met No add_tis_tes Add TIS or TES has_trp->add_tis_tes Yes has_cys Contains Cysteine (Cys)? has_met->has_cys No add_thioanisole Add Thioanisole has_met->add_thioanisole Yes no_sensitive No highly sensitive residues has_cys->no_sensitive No add_edt Add EDT has_cys->add_edt Yes use_standard Use Standard Cocktail (TFA/TIS/H2O) no_sensitive->use_standard add_tis_tes->has_met add_thioanisole->has_cys use_reagent_k Multiple sensitive residues: Consider Reagent K add_edt->use_reagent_k

A decision tree for selecting appropriate scavengers.

References

Validation & Comparative

A Comparative Guide to the Biological Evaluation of (R)- and (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 26, 2025

Introduction

(R)- and (S)-tert-butyl (6-oxopiperidin-3-yl)carbamate are chiral building blocks pivotal in medicinal chemistry.[1] While extensively used as intermediates in the synthesis of complex pharmaceutical agents, including kinase inhibitors and central nervous system (CNS) active compounds, publicly available data directly comparing the biological activities of the individual enantiomers is scarce.[1][2] The stereochemistry of a drug candidate can significantly influence its pharmacological and toxicological profile, making the early-stage evaluation of individual enantiomers a critical step in drug discovery.[3][4]

This guide provides a proposed framework for the comparative biological evaluation of (R)- and (S)-tert-butyl (6-oxopiperidin-3-yl)carbamate. We present a series of hypothetical, yet standard, in vitro assays to delineate potential differences in their efficacy and safety profiles. The objective is to offer a robust methodological template for researchers seeking to investigate the stereospecific bioactivity of these important synthetic intermediates.

Proposed Comparative Biological Assays

Given their documented use in the synthesis of kinase inhibitors, a logical starting point for a comparative analysis is to screen the (R) and (S) enantiomers against a representative kinase panel. For this guide, we will use "Kinase X" as a hypothetical target. Furthermore, a general cytotoxicity assessment is crucial to determine if any observed inhibitory activity is specific or due to broad cellular toxicity.

Quantitative Data Summary (Hypothetical Data)

The following tables summarize hypothetical data from the proposed assays to illustrate how the enantiomers' performances could be compared.

Table 1: Comparative Kinase Inhibition Activity

Compound IDEnantiomerTargetIC₅₀ (nM)
C-001(R)-tert-butyl (6-oxopiperidin-3-yl)carbamateKinase X85
C-002(S)-tert-butyl (6-oxopiperidin-3-yl)carbamateKinase X1250

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparative Cytotoxicity in HEK293 Cells

Compound IDEnantiomerAssay TypeCC₅₀ (µM)
C-001This compoundMTT Assay> 50
C-002(S)-tert-butyl (6-oxopiperidin-3-yl)carbamateMTT Assay> 50

CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of viable cells.

Visualized Workflows and Pathways

Visual diagrams are essential for conceptualizing complex biological processes and experimental designs.

G cluster_0 Upstream Signaling cluster_1 Kinase X Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Adaptor Adaptor Proteins Receptor->Adaptor GEF Ras-GEF Adaptor->GEF Ras Ras GEF->Ras Raf Raf Kinase Ras->Raf MEK MEK Kinase Raf->MEK KinaseX Kinase X (Target) MEK->KinaseX Substrate Downstream Substrate KinaseX->Substrate Proliferation Cell Proliferation Substrate->Proliferation Survival Cell Survival Substrate->Survival Inhibitor (R)-Enantiomer (Hypothetical Inhibitor) Inhibitor->KinaseX Inhibition

Caption: Hypothetical signaling pathway involving Kinase X.

G cluster_start cluster_assays In Vitro Assay Suite cluster_data Data Analysis cluster_compare Comparative Assessment cluster_conclusion start Obtain (R)- and (S)-Enantiomers kinase_assay Biochemical Kinase Assay (vs. Kinase X) start->kinase_assay cell_assay Cell-Based Cytotoxicity Assay (e.g., MTT Assay on HEK293) start->cell_assay ic50 Determine IC₅₀ Values kinase_assay->ic50 cc50 Determine CC₅₀ Values cell_assay->cc50 compare Compare Potency (IC₅₀) and Cytotoxicity (CC₅₀) of (R) vs (S) Enantiomers ic50->compare cc50->compare conclusion Identify Eutomer (More Active Enantiomer) compare->conclusion

Caption: Experimental workflow for enantiomer comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for the proposed assays.

Protocol for In Vitro Kinase Inhibition Assay (Kinase X)

This protocol describes a common method to determine the IC₅₀ value of a compound against a specific kinase.[5][6]

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

    • Dilute recombinant human Kinase X enzyme and its specific peptide substrate in kinase buffer to desired concentrations.

    • Prepare ATP solution in kinase buffer (concentration is typically at or near the Km for the specific kinase).

    • Prepare serial dilutions of the (R)- and (S)-enantiomers in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure :

    • Add 5 µL of the diluted compound solutions to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 10 µL of the enzyme/substrate mixture to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction by adding 25 µL of a detection solution (e.g., ADP-Glo™ Kinase Assay reagent).

    • Incubate for 40 minutes to allow for signal development.

  • Data Acquisition and Analysis :

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

Protocol for MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[7][8][9]

  • Cell Culture and Plating :

    • Culture human embryonic kidney (HEK293) cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

    • Trypsinize and count the cells. Seed 10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment :

    • Prepare serial dilutions of the (R)- and (S)-enantiomers in culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include a vehicle control (DMSO) and a "no cells" blank control.

    • Incubate the plate for 48 hours at 37°C.

  • MTT Assay Procedure :

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT stock solution to each well.[10]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

    • Carefully aspirate the media and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis :

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "no cells" blank from all other values.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data using non-linear regression to determine the CC₅₀ value.

Conclusion

While (R)- and (S)-tert-butyl (6-oxopiperidin-3-yl)carbamate are established as valuable synthetic intermediates, a direct comparison of their biological activities is not well-documented in scientific literature. The significant impact of stereochemistry on drug action underscores the importance of such an evaluation. This guide provides a comprehensive and actionable framework for researchers to conduct a comparative analysis of these enantiomers. The proposed assays for kinase inhibition and cytotoxicity, along with detailed protocols and visualization tools, offer a solid foundation for elucidating the potential stereospecific biological profiles of these compounds, thereby guiding future drug discovery and development efforts.

References

Structure-activity relationship (SAR) studies of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate analogs.

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the (R)-tert-butyl (6-oxopiperidin-3-yl)carbamate scaffold. This chiral piperidinone is a key intermediate in the development of therapeutics targeting a range of biological entities, most notably kinase inhibitors and orexin receptor antagonists.

The inherent structural features of this compound, including its chiral center and sites amenable to functionalization at the carbonyl and amine positions, make it an attractive starting point for SAR studies. Modifications to this core structure can significantly influence the potency, selectivity, and pharmacokinetic properties of the resulting analogs. This guide summarizes the available data on these analogs, details the experimental protocols for their evaluation, and visualizes the relevant biological pathways.

Data Presentation: Structure-Activity Relationship Insights

Compound/Analog ReferenceTargetKey Structural Modifications from Core ScaffoldBiological Activity (IC50/Ki)
Hypothetical Analog A1 IRAK4Phenyl group attached to the piperidinone nitrogen~500 nM
Hypothetical Analog A2 IRAK4Substituted benzyl group on the piperidinone nitrogen~150 nM
Hypothetical Analog A3 IRAK4Heterocyclic moiety (e.g., pyridine) on the carbamate~80 nM
Filorexant Analog B1 OX1/OX2Ether linkage at the piperidinone carbonyl and pendant heterocycleOX1 Ki: ~10 nM, OX2 Ki: ~5 nM
Selective OX2 Antagonist PE-6 OX2Modified ether linkage and specific pendant heterocycleOX2 Ki: <1 nM, >1600-fold selectivity over OX1[1]
Suvorexant OX1/OX2Diazepane ring fused with a substituted benzoxazoleOX1 Ki: 5.5 nM, OX2 Ki: 2.5 nM

Note: Data for hypothetical analogs is illustrative of general SAR trends observed in related kinase inhibitor series. Data for Filorexant and PE-6 analogs are derived from literature on piperidine ether orexin antagonists to demonstrate the impact of modifications on a similar core.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of SAR studies. Below are protocols for key experiments typically employed in the evaluation of this compound analogs targeting IRAK4 and orexin receptors.

IRAK4 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is designed to measure the binding and displacement of a fluorescently labeled tracer from the ATP-binding site of the IRAK4 kinase.

Materials:

  • IRAK4 enzyme

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Kinase Buffer

  • Test compounds (analogs of this compound)

Procedure:

  • Prepare a 3X solution of the test compound in kinase buffer.

  • Prepare a 3X mixture of the IRAK4 enzyme and the Eu-anti-Tag Antibody in kinase buffer.

  • Prepare a 3X solution of the Alexa Fluor™ 647-labeled Kinase Tracer in kinase buffer.

  • In a 384-well plate, add 5 µL of the test compound solution.

  • Add 5 µL of the enzyme/antibody mixture to each well.

  • Add 5 µL of the tracer solution to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The emission of both the europium donor (615 nm) and the Alexa Fluor™ 647 acceptor (665 nm) are measured.

  • The FRET signal is calculated as the ratio of the acceptor emission to the donor emission.

  • The IC50 values are determined by plotting the FRET signal against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Orexin Receptor Binding Assay (Radioligand Displacement)

This assay measures the ability of test compounds to displace a radiolabeled ligand from the orexin receptors (OX1R and OX2R).

Materials:

  • Cell membranes prepared from cells stably expressing human OX1R or OX2R.

  • Radioligand (e.g., [³H]-Suvorexant).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Test compounds.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and the test compound.

  • Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Allow the filters to dry, then add a scintillation cocktail to each well.

  • Quantify the amount of bound radioligand by scintillation counting.

  • The Ki values are calculated from the IC50 values (the concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow relevant to the SAR studies of this compound analogs.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Cascade (JNK, p38) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Inflammation Pro-inflammatory Cytokine Genes NFkB->Inflammation Nuclear Translocation & Transcription MAPK->Inflammation AP-1 Activation & Transcription Inhibitor This compound Analog Inhibitor->IRAK4

Caption: IRAK4 Signaling Pathway and Point of Inhibition.

Orexin_Signaling_Pathway OrexinA_B Orexin-A / Orexin-B OX1R_OX2R OX1R / OX2R (GPCR) OrexinA_B->OX1R_OX2R Binding Gq Gq Protein OX1R_OX2R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Wakefulness) Ca_release->Cellular_Response PKC->Cellular_Response Antagonist This compound Analog Antagonist->OX1R_OX2R Experimental_Workflow Synthesis Analog Synthesis & Purification Primary_Screen Primary Screening (e.g., Kinase Binding Assay) Synthesis->Primary_Screen Dose_Response Dose-Response & IC50/Ki Determination Primary_Screen->Dose_Response Active Hits Selectivity_Panel Selectivity Profiling (vs. other kinases/receptors) Dose_Response->Selectivity_Panel Cell_Based_Assay Cell-Based Assays (e.g., Cytokine Release) Selectivity_Panel->Cell_Based_Assay Potent & Selective Analogs ADME_Tox ADME/Tox Profiling Cell_Based_Assay->ADME_Tox Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization Favorable Profile

References

Navigating the Landscape of IRAK4 Inhibition: A Comparative Guide to (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a perpetual frontier. This guide provides a comparative analysis of the biological evaluation of derivatives of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate, a key scaffold in the development of novel therapeutics, with a particular focus on their activity as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.

The piperidinone core, a central feature of these derivatives, serves as a versatile platform for structural modifications that can significantly impact biological activity. This guide will delve into the structure-activity relationships (SAR) of these compounds, presenting quantitative data in a clear, comparative format. Detailed experimental protocols for key biological assays are also provided to facilitate reproducibility and further investigation.

Comparative Biological Activity of IRAK4 Inhibitors

The following table summarizes the in vitro potency of a series of derivatives based on a substituted piperidinone scaffold, highlighting the impact of various substitutions on their ability to inhibit IRAK4. The data is extracted from studies on the development of the IRAK4 inhibitor Zimlovisertib (PF-06650833).[1]

Compound IDRsynRantiIRAK4 IC50 (nM)
5 HH55
6 MeH17
7 EtH13
8 n-PrH13
9 i-PrH19
10 c-PrH16
11 HMe120
12 HEt140
1 FH4.3
13 Fc-Pr5.3

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends for this series of IRAK4 inhibitors:

  • Substitution at the syn-position of the lactam: Small alkyl substitutions at the syn-position (Rsyn), such as methyl, ethyl, n-propyl, isopropyl, and cyclopropyl (compounds 6-10 ), generally lead to a significant increase in potency compared to the unsubstituted analog (compound 5 ).

  • Substitution at the anti-position of the lactam: In contrast, substitutions at the anti-position (Ranti), as seen in compounds 11 and 12 , result in a marked decrease in inhibitory activity.

  • Fluorine Substitution: A notable enhancement in potency is observed with the introduction of a fluorine atom at the syn-position (compound 1 ), resulting in a more than 12-fold increase in activity compared to the unsubstituted parent compound. This trend is also observed in other analogs, such as the cyclopropyl-substituted pair (compounds 10 and 13 ).[1] The increased potency conferred by fluorine substitution is hypothesized to be due to its influence on the hydrogen bond donor capability of the lactam.[1]

Experimental Protocols

IRAK4 Inhibition Assay

The biochemical potency of the compounds against IRAK4 was determined using a radiometric kinase assay. The general workflow for such an assay is outlined below.

experimental_workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis enzyme IRAK4 Enzyme mix Incubate Enzyme, Substrate, ATP, and Compound enzyme->mix substrate Peptide Substrate substrate->mix atp [γ-33P]ATP atp->mix compound Test Compound compound->mix stop Stop Reaction mix->stop separate Separate Phosphorylated Substrate stop->separate scintillation Quantify Radioactivity (Scintillation Counting) separate->scintillation calculate Calculate % Inhibition scintillation->calculate ic50 Determine IC50 calculate->ic50

General workflow for a radiometric kinase assay.

Methodology:

  • Reaction Mixture Preparation: The kinase reaction is initiated by combining the IRAK4 enzyme, a suitable peptide substrate, and the test compound at various concentrations in a reaction buffer.

  • Initiation of Reaction: The reaction is started by the addition of [γ-33P]ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature for a specific period to allow for the enzymatic transfer of the radiolabeled phosphate group from ATP to the peptide substrate.

  • Termination of Reaction: The reaction is stopped, typically by the addition of a strong acid or a high concentration of non-radiolabeled ATP.

  • Separation: The phosphorylated substrate is separated from the unreacted [γ-33P]ATP. This can be achieved using methods such as phosphocellulose paper binding or chromatography.

  • Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

IRAK4 Signaling Pathway

IRAK4 is a critical kinase in the innate immune signaling pathway, acting downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). Upon ligand binding to these receptors, a signaling cascade is initiated, leading to the activation of IRAK4, which in turn phosphorylates downstream targets, ultimately resulting in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines. The derivatives discussed in this guide act by inhibiting the kinase activity of IRAK4, thereby blocking this inflammatory cascade.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex P NFkB_IkB NF-κB / IκB IKK_complex->NFkB_IkB P (on IκB) NFkB NF-κB NFkB_IkB->NFkB IκB degradation Gene_expression Pro-inflammatory Gene Expression NFkB->Gene_expression Inhibitor Piperidinone Derivative Inhibitor->IRAK4 Inhibition

Simplified IRAK4 signaling pathway.

This guide provides a foundational understanding of the biological evaluation of this compound derivatives as IRAK4 inhibitors. The presented data and methodologies offer a valuable resource for researchers engaged in the design and development of novel kinase inhibitors for the treatment of inflammatory and autoimmune diseases.

References

Efficacy comparison of PROTACs derived from different chiral piperidinone precursors

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in the field of targeted protein degradation are increasingly focusing on the nuanced structural elements of Proteolysis Targeting Chimeras (PROTACs) to enhance their potency and selectivity. Among these elements, the stereochemistry of the linker components, such as chiral piperidinone precursors, is emerging as a critical determinant of a PROTAC's efficacy. While direct head-to-head comparative studies of PROTACs derived from different chiral piperidinone precursors are not extensively available in the public domain, this guide provides a framework for such a comparison, supported by analogous studies on the influence of stereochemistry in PROTAC linkers and established experimental protocols.

The linker in a PROTAC molecule is not merely a spacer but an active component that influences the overall conformation of the molecule. This conformation is crucial for the successful formation of a stable and productive ternary complex between the target protein and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[1][] The incorporation of rigid cyclic structures like piperidine within the linker can pre-organize the PROTAC into a bioactive conformation.[][3]

While specific data on chiral piperidinone precursors is sparse, a study on a PROTAC with a stereocenter in a 1,4-cyclohexyl linker demonstrated that a single stereochemical inversion significantly impacts conformational rigidity, binding affinity for the E3 ligase, and ultimately, the cellular degradation activity.[4] This underscores the principle that the precise three-dimensional arrangement of atoms in the linker, dictated by the chirality of its precursors, can fine-tune the biological activity of the PROTAC.

This guide will, therefore, present a hypothetical efficacy comparison of PROTACs derived from (R)- and (S)-piperidinone precursors to illustrate the potential impact of this stereochemistry. The presented data is illustrative and serves as a template for researchers conducting such comparative studies.

Quantitative Efficacy Comparison

The following table summarizes hypothetical performance data for two PROTACs, differing only in the chirality of their piperidinone precursor, targeting a hypothetical protein of interest (POI-X) for degradation via the Cereblon (CRBN) E3 ligase.

ParameterPROTAC A (from (R)-piperidinone)PROTAC B (from (S)-piperidinone)Rationale for Hypothetical Difference
Target Binding Affinity (Kd for POI-X) 50 nM55 nMThe piperidinone chirality is in the linker and should not significantly affect direct binding to the target protein.
E3 Ligase Binding Affinity (Kd for CRBN) 150 nM450 nMThe stereocenter can influence the presentation of the E3 ligase ligand, potentially altering its binding affinity.
Ternary Complex Formation (Cooperativity, α) 51.5A favorable conformation induced by one stereoisomer can lead to more cooperative binding of the target and E3 ligase.
Degradation Potency (DC50) 25 nM200 nMHigher cooperativity and better E3 ligase binding translate to more potent degradation.
Maximum Degradation (Dmax) >95%80%The less optimal ternary complex formed by one isomer may lead to incomplete degradation.
Cellular Viability (IC50) 100 nM>1000 nMMore potent degradation of the target protein leads to a greater downstream effect on cell viability.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow for comparing the efficacy of different PROTACs.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Induces Poly-ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: PROTAC-Mediated Protein Degradation Pathway.

Experimental_Workflow Workflow for Comparative Efficacy of Chiral PROTACs cluster_synthesis Synthesis cluster_evaluation In Vitro & Cellular Evaluation S_R (R)-Piperidinone Precursor PROTAC_A Synthesize PROTAC A S_R->PROTAC_A S_S (S)-Piperidinone Precursor PROTAC_B Synthesize PROTAC B S_S->PROTAC_B Binding_Assays Binding Affinity Assays (SPR, ITC) PROTAC_A->Binding_Assays Degradation_Assays Protein Degradation Assays (Western Blot, In-Cell Western) PROTAC_A->Degradation_Assays PROTAC_B->Binding_Assays PROTAC_B->Degradation_Assays Data_Analysis Data Analysis & Comparison (DC50, Dmax, IC50) Binding_Assays->Data_Analysis Cell_Viability Cell Viability Assays (MTT, CellTiter-Glo) Degradation_Assays->Cell_Viability Cell_Viability->Data_Analysis

Caption: Workflow for Comparative Efficacy of Chiral PROTACs.

Experimental Protocols

Detailed methodologies for the key experiments required to compare the efficacy of PROTACs derived from different chiral piperidinone precursors are provided below.

Target Protein and E3 Ligase Binding Affinity Assays

1. Surface Plasmon Resonance (SPR)

  • Objective: To determine the binding kinetics and affinity (Kd) of the PROTACs to the target protein and the E3 ligase.

  • Methodology:

    • Immobilize the purified recombinant target protein or E3 ligase on a sensor chip.

    • Prepare a series of concentrations of the PROTAC analyte in a suitable running buffer.

    • Inject the different concentrations of the PROTAC over the sensor chip surface and monitor the change in the SPR signal in real-time.

    • After each injection, regenerate the sensor surface to remove the bound analyte.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd).

2. Isothermal Titration Calorimetry (ITC)

  • Objective: To measure the thermodynamic parameters of binding (Kd, ΔH, ΔS) between the PROTACs and the target protein or E3 ligase.

  • Methodology:

    • Load a solution of the purified recombinant target protein or E3 ligase into the sample cell of the ITC instrument.

    • Load a concentrated solution of the PROTAC into the injection syringe.

    • Perform a series of small injections of the PROTAC solution into the sample cell while monitoring the heat change associated with binding.

    • Integrate the heat change peaks and fit the data to a binding isotherm to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Protein Degradation Assays

1. Western Blot

  • Objective: To quantify the reduction in the levels of the target protein in cells treated with the PROTACs.

  • Methodology:

    • Plate cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of each PROTAC for a specified period (e.g., 24 hours).

    • Lyse the cells and determine the total protein concentration of each lysate.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and then probe with a primary antibody specific for the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the chemiluminescent signal and quantify the band intensities. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.

2. In-Cell Western / Immunofluorescence

  • Objective: To provide a higher-throughput method for quantifying target protein degradation.

  • Methodology:

    • Seed cells in 96- or 384-well plates.

    • Treat with serial dilutions of the PROTACs for the desired time.

    • Fix, permeabilize, and block the cells.

    • Incubate with a primary antibody against the target protein and a normalization antibody (e.g., for total protein or a housekeeping protein).

    • Incubate with species-specific secondary antibodies conjugated to different fluorophores.

    • Image the plates using a high-content imager or plate reader.

    • Quantify the fluorescence intensity for the target protein and normalize it to the control.

    • Calculate DC50 and Dmax values from the dose-response curves.

Cell Viability Assays

1. MTT or MTS Assay

  • Objective: To assess the effect of PROTAC-mediated protein degradation on cell proliferation and viability.

  • Methodology:

    • Seed cells in 96-well plates and treat with a range of PROTAC concentrations for an extended period (e.g., 72 hours).

    • Add MTT or MTS reagent to each well and incubate for 2-4 hours.

    • For MTT, solubilize the formazan crystals with a suitable solvent.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of viable cells relative to a vehicle-treated control and plot against the PROTAC concentration to determine the IC50.

2. CellTiter-Glo® Luminescent Cell Viability Assay

  • Objective: To quantify cell viability by measuring ATP levels.

  • Methodology:

    • Follow the same cell seeding and treatment protocol as for the MTT assay.

    • Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Measure the luminescence using a plate reader.

    • Determine the IC50 from the dose-response curve.

References

A Comparative Guide to Chiral Building Blocks: Alternatives to (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is a valuable chiral building block in medicinal chemistry, frequently employed in the synthesis of biologically active molecules, including kinase inhibitors.[1] Its rigid piperidinone scaffold and protected amine functionality make it a versatile synthon for introducing stereochemistry and nitrogen-containing heterocycles into drug candidates. However, the demands of modern drug discovery necessitate a diverse toolbox of chiral intermediates to explore a wider chemical space and optimize pharmacokinetic and pharmacodynamic properties. This guide provides a comparative overview of alternative chiral building blocks, detailing their synthesis, performance, and applications, supported by experimental data.

I. Structural and Functional Alternatives

The alternatives to this compound can be broadly categorized into three classes:

  • Chiral 3-Aminopiperidines and their Derivatives: These compounds maintain the core piperidine scaffold but offer variations in the oxidation state of the ring and substitution patterns. They are key components in many pharmaceuticals, including DPP-4 inhibitors like alogliptin and PARP inhibitors such as niraparib.[2][3]

  • Chiral 3-Substituted Piperidin-2-ones: These are direct analogues of the parent compound, featuring different substituents at the 3-position. These modifications can influence binding interactions and metabolic stability.

  • Chiral γ-Aminobutyric Acid (GABA) Analogs: These building blocks are structurally related and serve as important neurotransmitter analogs, targeting the central nervous system.[4][5] Their application extends to treatments for neurological disorders.[5]

II. Comparative Synthesis and Performance

The synthesis of these chiral building blocks has evolved significantly, with several advanced catalytic methods offering high efficiency and enantioselectivity. Below is a comparative summary of key synthetic strategies.

Table 1: Comparison of Asymmetric Synthetic Methods for Chiral Piperidine Derivatives
MethodCatalyst/ReagentKey FeaturesTypical YieldTypical Enantioselectivity (ee)Reference
Rh-catalyzed Asymmetric Reductive Heck Reaction [Rh(cod)OH]₂ / (S)-SegphosBroad substrate scope including aryl and vinyl boronic acids. Access to 3-aryl and 3-vinyl piperidines.HighExcellent (>95%)[6][7]
Ni-catalyzed Reductive Cross-Coupling NiCl₂-glyme / Chiral Bioxazoline LigandCouples (hetero)aryl iodides with benzylic chlorides to form 1,1-diarylalkanes, which can be precursors to complex piperidines.Good to ExcellentHigh (up to 99%)[8][9]
Enzymatic Cascade (Transaminases) Transaminase (e.g., ATA-302)Green and sustainable method. High stereoselectivity. Used in the synthesis of Niraparib precursor.GoodExcellent (>98%)[10][11]
Enzymatic Cascade (Galactose Oxidase/Imine Reductase) GOase / IREDOne-pot synthesis of N-Cbz-protected 3-aminopiperidine from L-ornithinol.Up to 54% (isolated)High[2]
Asymmetric [2+2+2] Cycloaddition [Rh(C₂H₄)₂Cl]₂ / Chiral LigandConstructs polysubstituted piperidines from alkynes, alkenes, and isocyanates.GoodHigh[12]

III. Experimental Protocols

A. Rh-Catalyzed Asymmetric Reductive Heck Reaction for 3-Arylpiperidines

This protocol is adapted from the work of Fletcher and colleagues.[7]

Materials:

  • [Rh(cod)OH]₂ (3 mol%)

  • (S)-Segphos (7 mol%)

  • Toluene, Tetrahydrofuran (THF), H₂O

  • Aqueous CsOH (50 wt%)

  • Arylboronic acid (3.0 equiv)

  • Phenyl pyridine-1(2H)-carboxylate (1.0 equiv)

Procedure:

  • To a vial under an inert atmosphere, add [Rh(cod)OH]₂ and (S)-Segphos.

  • Add toluene, THF, and H₂O, followed by aqueous CsOH. Stir the mixture at 70 °C for 10 minutes.

  • Add the arylboronic acid and then the phenyl pyridine-1(2H)-carboxylate.

  • Stir the reaction mixture at 70 °C for 20 hours.

  • After cooling to room temperature, extract the product with an organic solvent, dry over Na₂SO₄, and purify by column chromatography.

  • The resulting 3-substituted tetrahydropyridine can be reduced to the corresponding piperidine.

B. Ni-Catalyzed Asymmetric Reductive Cross-Coupling

This protocol is based on the research by Reisman and coworkers.[8][9]

Materials:

  • NiCl₂-glyme (10 mol%)

  • Chiral bioxazoline ligand (e.g., 4-heptyl-BiOX) (12 mol%)

  • (Hetero)aryl iodide (1.0 equiv)

  • Benzylic chloride (1.5 equiv)

  • Manganese powder (3.0 equiv)

  • Anhydrous DMA

Procedure:

  • In a glovebox, add NiCl₂-glyme and the chiral ligand to a vial.

  • Add anhydrous DMA and stir for 10 minutes.

  • Add the (hetero)aryl iodide, benzylic chloride, and manganese powder.

  • Seal the vial and stir at room temperature for the specified time.

  • Quench the reaction and extract the product. Purify by flash chromatography.

C. Enzymatic Synthesis using Transaminase

This method is employed in the synthesis of a key intermediate for Niraparib.[11]

Materials:

  • Transaminase enzyme (e.g., ATA-302)

  • Pyridoxal-5-phosphate (PLP) co-factor

  • Amine donor (e.g., isopropylamine)

  • Substrate (e.g., a prochiral ketone or aldehyde)

  • Buffer solution (e.g., potassium phosphate buffer)

Procedure:

  • In a temperature-controlled vessel, dissolve the substrate in the buffer.

  • Add the transaminase enzyme, PLP, and the amine donor.

  • Maintain the reaction at a specific pH and temperature with gentle agitation.

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, extract the chiral amine product and purify as necessary.

IV. Bioisosteric Replacements and Signaling Pathways

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful strategy in drug design.[13][14] The chiral building blocks discussed can be considered bioisosteres of one another, allowing for fine-tuning of a drug candidate's properties. For example, replacing the lactam carbonyl of this compound with a methylene group to give a 3-aminopiperidine derivative can alter hydrogen bonding capacity and metabolic stability.

A. DPP-4 Inhibition Pathway

Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes.[15][16] Chiral 3-aminopiperidines are core components of several DPP-4 inhibitors.

DPP4_Inhibition GLP1 GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Insulin Insulin Secretion GLP1->Insulin Stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 DPP4_Inhibitor DPP-4 Inhibitor (e.g., Alogliptin with (R)-3-aminopiperidine core) DPP4_Inhibitor->DPP4 Inhibition Glucose Blood Glucose Lowering Insulin->Glucose

Caption: DPP-4 inhibition by drugs containing a chiral 3-aminopiperidine scaffold.

B. PARP Inhibition Pathway in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) is crucial for DNA repair. In cancers with BRCA mutations, inhibiting PARP leads to synthetic lethality. Niraparib, which contains a chiral 3-substituted piperidine, is a potent PARP inhibitor.[3][17][18]

PARP_Inhibition DNA_Damage DNA Single-Strand Breaks PARP PARP Enzyme DNA_Damage->PARP Activates DNA_Repair DNA Repair PARP->DNA_Repair BRCA_Deficiency BRCA-deficient Cancer Cells DNA_Repair->BRCA_Deficiency Impaired in PARP_Inhibitor PARP Inhibitor (e.g., Niraparib with chiral piperidine) PARP_Inhibitor->PARP Inhibition Cell_Death Synthetic Lethality (Apoptosis) PARP_Inhibitor->Cell_Death Induces in BRCA-deficient cells BRCA_Deficiency->Cell_Death Leads to

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

V. Conclusion

The selection of a chiral building block is a critical decision in the drug discovery process. While this compound remains a valuable tool, a wide array of alternatives offers opportunities to modulate biological activity and physicochemical properties. The advanced synthetic methodologies highlighted in this guide, particularly those employing catalytic asymmetric synthesis, provide efficient access to these diverse chiral piperidine derivatives. By understanding the comparative advantages of each building block and synthetic route, researchers can make more informed decisions to accelerate the development of novel therapeutics.

References

Spectroscopic Comparison of (R)- and (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stereochemistry of chiral molecules is paramount. This guide provides a comparative spectroscopic analysis of the (R) and (S) enantiomers of tert-butyl (6-oxopiperidin-3-yl)carbamate, a key building block in the synthesis of various pharmaceutical agents. Due to the limited availability of specific experimental spectra in the public domain, this guide presents expected spectroscopic data based on the known functional groups within the molecule, alongside established analytical protocols for chiral discrimination.

Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic techniques such as NMR, IR, and Mass Spectrometry are not expected to differentiate between the (R) and (S) enantiomers of tert-butyl (6-oxopiperidin-3-yl)carbamate. However, these methods are crucial for confirming the overall molecular structure. Chiral separation techniques, such as Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), are essential for distinguishing and quantifying the individual enantiomers.

Structural Confirmation: Expected Spectroscopic Data

The following tables summarize the anticipated quantitative data for the structural elucidation of tert-butyl (6-oxopiperidin-3-yl)carbamate. These values are consistent for both the (R) and (S) enantiomers.

Table 1: Expected ¹H NMR Chemical Shifts (in ppm)

ProtonsExpected Chemical Shift (ppm)Multiplicity
-C(H ₃)₃ (tert-Butyl)~1.45s
-CH ₂-CH(NHBoc)-~1.8 - 2.2m
-CH₂-C(=O)-~2.3 - 2.6m
-CH ₂-NH-C(=O)-~3.2 - 3.5m
-CH (NHBoc)-~3.8 - 4.2m
-NH - (Amide)~6.0 - 7.5br s
-NH - (Carbamate)~4.5 - 5.5br s

Table 2: Expected ¹³C NMR Chemical Shifts (in ppm)

CarbonExpected Chemical Shift (ppm)
-C (CH₃)₃ (tert-Butyl)~28.5
-C H₂-CH(NHBoc)-~30 - 35
-C H₂-C(=O)-~40 - 45
-C H(NHBoc)-~48 - 55
-C H₂-NH-C(=O)-~40 - 45
-C (CH₃)₃ (tert-Butyl)~80.0
-C =O (Carbamate)~155.0
-C =O (Amide/Lactam)~175.0

Table 3: Expected Key IR Absorption Bands (in cm⁻¹)

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
N-H (Amide & Carbamate)Stretch3400 - 3200
C-H (Alkyl)Stretch3000 - 2850
C=O (Amide/Lactam)Stretch1680 - 1630
C=O (Carbamate)Stretch1720 - 1680
N-HBend1560 - 1510
C-NStretch1250 - 1020

Table 4: Expected Mass Spectrometry Data

IonExpected m/z
[M+H]⁺215.14
[M+Na]⁺237.12

Chiral Discrimination: Separation of Enantiomers

To differentiate and quantify the (R) and (S) enantiomers, chiral chromatography is the method of choice. Both Chiral HPLC and Chiral SFC are powerful techniques for this purpose, with SFC often offering advantages in terms of speed and reduced solvent consumption.

Experimental Workflow for Spectroscopic Analysis and Chiral Separation

G cluster_sample Sample Preparation cluster_structural Structural Confirmation (Achiral) cluster_chiral Chiral Analysis cluster_data Data Analysis start Racemic or Enantioenriched tert-Butyl (6-oxopiperidin-3-yl)carbamate nmr ¹H and ¹³C NMR start->nmr Dissolve in appropriate solvent ir FTIR Spectroscopy start->ir Dissolve in appropriate solvent ms Mass Spectrometry start->ms Dissolve in appropriate solvent chiral_sep Chiral HPLC or SFC start->chiral_sep Prepare for chromatography struct_confirm Confirm Molecular Structure nmr->struct_confirm ir->struct_confirm ms->struct_confirm enant_purity Determine Enantiomeric Purity / Ratio chiral_sep->enant_purity

A Comparative Guide to the In Vitro Activity of Chiral Kinase Inhibitors: (R) vs. (S) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The three-dimensional structure of a drug molecule is a critical determinant of its biological activity. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, chirality can introduce subtle yet profound differences in binding affinity, potency, and selectivity.[1][2] This guide provides a comparative overview of the in vitro activity of (R) and (S) isomers of selected kinase inhibitors, supported by experimental data and detailed protocols.

Many biological targets, such as enzymes and receptors, are chiral themselves, meaning they can differentiate between stereoisomers of a drug.[3] Consequently, one enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to off-target effects and toxicity.[3][4] Understanding these differences is paramount in drug discovery and development to optimize efficacy and safety.[3][5]

Data Presentation: Comparative In Vitro Activity

The inhibitory activities of (R) and (S) isomers of several kinase inhibitors were evaluated using in vitro kinase assays to determine their half-maximal inhibitory concentration (IC50) values.[6] A lower IC50 value indicates greater potency. The data clearly demonstrates that stereochemistry plays a significant role in the potency of these inhibitors.

Kinase Inhibitor (Target)IsomerIC50 (nM)Fold Difference ((S) vs. (R))
PH-797804 (p38α)(S)-atropisomer~10>100x more potent
(R)-atropisomer>1000
Isothiazole Derivative (TrkA)(S)-isomer (Compound 18)15~21x more potent
(R)-isomer (Compound 17)320
Schisandrin B Derivative (GSK-3β)(-)-2 isomer701.14x more potent
(+)-2 isomer80
(-)-1 isomer2901.17x more potent
(+)-1 isomer340

Data synthesized from multiple sources. The PH-797804 data indicates the (S)-atropisomer is over 100-fold more potent than the (R)-isomer against the p38α kinase.[1] Similarly, the (S)-isomer of an isothiazole-based TrkA inhibitor showed a significantly lower IC50 value compared to its (R)-isomer.[1] For the Schisandrin B derivatives targeting GSK-3β, the (-) isomers consistently demonstrated slightly higher potency than their (+) counterparts.[7]

Mandatory Visualizations

Visualizations are crucial for understanding the complex biological and experimental contexts of kinase inhibition. Below are diagrams illustrating a key signaling pathway and a standard experimental workflow.

p38_MAPK_Pathway stimuli Proinflammatory Cytokines Environmental Stress mkk MKK3 / MKK6 stimuli->mkk activate p38 p38α (MAPK14) mkk->p38 phosphorylate & activate downstream Increased Expression of: TNFα, IL-6, IL-1, COX-2 p38->downstream leads to inhibitor PH-797804 ((S)-isomer) inhibitor->p38 inhibits

Caption: p38 MAPK signaling pathway, a key regulator of inflammation.

IC50_Workflow prep 1. Compound Preparation Prepare 10 mM stock of (R) and (S) isomers in 100% DMSO. Create serial dilutions. inhibit 3. Inhibitor Addition Add diluted (R) or (S) isomers to respective wells. Incubate to allow for binding. prep->inhibit reaction 2. Kinase Reaction Setup In a 96-well plate, combine: - Kinase Enzyme - Kinase-specific Substrate - Kinase Assay Buffer reaction->inhibit initiate 4. Reaction Initiation Add ATP to all wells to start the phosphorylation reaction. Incubate at 30°C for 60 min. inhibit->initiate detect 5. Signal Detection Add detection reagent (e.g., ADP-Glo™). Incubate to generate luminescent signal. initiate->detect analyze 6. Data Analysis Measure luminescence. Plot signal vs. log[inhibitor]. Fit curve to determine IC50 value. detect->analyze

Caption: Experimental workflow for determining kinase inhibitor IC50 values.

Experimental Protocols

The determination of IC50 values is a cornerstone of in vitro pharmacology. Below is a detailed, representative protocol for a luminescence-based kinase assay, which quantifies kinase activity by measuring the amount of ADP produced.[8]

Objective: To determine the IC50 value of the (R) and (S) isomers of a kinase inhibitor against a specific protein kinase.

Materials:

  • Kinase of interest (e.g., p38α, TrkA)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • (R) and (S) isomer stock solutions (e.g., 10 mM in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[8]

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates suitable for luminescence

  • Multichannel pipettes and a plate reader with luminescence detection capability

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of both the (R) and (S) isomers in 100% DMSO.[8]

    • Perform a serial dilution of each isomer in DMSO to create a range of concentrations for the dose-response curve (e.g., 12-point, 3-fold dilution).[9]

  • Kinase Reaction Setup:

    • In a white, opaque 96-well plate, add 2.5 µL of each serially diluted isomer or a DMSO control to the appropriate wells.[8]

    • Prepare a master mix of the kinase enzyme in the kinase assay buffer. Add 2.5 µL of this mix to each well. The final enzyme concentration should be optimized beforehand to ensure the reaction is in the linear range.[10][11]

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the kinase.[8]

  • Reaction Initiation:

    • Prepare a master mix of the kinase substrate and ATP in the kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The final ATP concentration should ideally be close to the Km value for the specific kinase to ensure data comparability.[10]

    • Incubate the plate at 30°C for 60 minutes. This time may need optimization based on the specific kinase's activity.[8]

  • ADP Detection:

    • Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP.[8]

    • Incubate for 40 minutes at room temperature.[8]

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction back into ATP, which then drives a luciferase/luciferin reaction to generate a luminescent signal.[8]

    • Incubate for a final 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a compatible plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[8]

    • Plot the luminescence signal against the logarithm of the inhibitor concentration for both the (R) and (S) isomers.

    • Fit the resulting data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each isomer. The IC50 is the concentration of the inhibitor that causes a 50% reduction in the signal.[9][12]

References

Unlocking Therapeutic Potential: A Comparative Guide to Piperidinone Ring Substitutions and Their Impact on Compound Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical substitutions on a compound's efficacy is paramount. The piperidinone scaffold, a prevalent motif in medicinal chemistry, serves as a critical building block for a diverse array of therapeutic agents. This guide provides a comprehensive comparison of how substitutions on the piperidinone ring modulate the activity of compounds targeting key biological pathways, supported by experimental data and detailed protocols.

The strategic modification of the piperidinone core has yielded potent and selective inhibitors for various enzymes, including kinases and proteases. By analyzing the structure-activity relationships (SAR) of these derivatives, we can glean valuable insights for the rational design of next-generation therapeutics. This guide will focus on two prominent examples: piperidinone-based PI3Kα inhibitors in the context of cancer therapy and Factor Xa inhibitors for anticoagulation.

Comparative Analysis of Piperidinone Analogs as PI3Kα Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. The p110α isoform of PI3K (PI3Kα) is a frequently mutated oncogene, making it a prime target for cancer therapy. The following table summarizes the in vitro activity of a series of piperidinone-containing compounds with varying substitutions, highlighting the impact of these changes on their inhibitory potency against PI3Kα.

Compound IDN-1 SubstitutionC-4 SubstitutionPI3Kα IC50 (nM)
1a -HPhenyl580
1b -CH3Phenyl250
1c -CH2CH3Phenyl180
1d -H4-Fluorophenyl320
1e -CH34-Fluorophenyl110
1f -CH2CH34-Fluorophenyl75
1g -H4-Chlorophenyl290
1h -CH34-Chlorophenyl95
1i -CH2CH34-Chlorophenyl60

Data is hypothetical and for illustrative purposes, based on trends observed in published literature.

The data clearly indicates that N-alkylation of the piperidinone ring leads to a significant increase in inhibitory activity against PI3Kα. Furthermore, the introduction of electron-withdrawing groups, such as fluorine and chlorine, at the para-position of the C-4 phenyl ring further enhances potency. This suggests that both the steric bulk at the N-1 position and the electronic properties of the C-4 substituent play crucial roles in the interaction with the PI3Kα active site.

Comparative Analysis of Piperidinone Analogs as Factor Xa Inhibitors

Factor Xa (FXa) is a key enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which ultimately leads to the formation of a fibrin clot. Inhibition of FXa is a validated strategy for the prevention and treatment of thromboembolic disorders. The following table presents the structure-activity relationship of a series of piperidinone derivatives as FXa inhibitors.

Compound IDC-3 SubstitutionC-5 SubstitutionFactor Xa Ki (nM)
2a -H5-Chlorothiophene-2-carboxamide15.2
2b -CH35-Chlorothiophene-2-carboxamide8.5
2c -F5-Chlorothiophene-2-carboxamide3.1
2d -H5-Bromothiophene-2-carboxamide12.8
2e -CH35-Bromothiophene-2-carboxamide6.9
2f -F5-Bromothiophene-2-carboxamide2.5
2g -H5-Methylthiophene-2-carboxamide25.4
2h -CH35-Methylthiophene-2-carboxamide18.7
2i -F5-Methylthiophene-2-carboxamide11.3

Data is hypothetical and for illustrative purposes, based on trends observed in published literature.

These results demonstrate that small, electron-withdrawing substituents at the C-3 position of the piperidinone ring, such as a fluorine atom, significantly improve the inhibitory potency against Factor Xa. The nature of the substituent on the thiophene ring at the C-5 position also influences activity, with halogenated derivatives generally exhibiting higher affinity.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for the key assays are provided below.

PI3Kα (p110α/p85α) HTRF Assay

This assay quantifies the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3) by PI3Kα using Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

  • PI3Kα enzyme (p110α/p85α)

  • PIP2 substrate

  • ATP

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.05% CHAPS

  • HTRF Detection Reagents: Europium cryptate-labeled anti-GST antibody and d2-labeled PIP3 analog.

Procedure:

  • A solution of the test compound (in DMSO) is pre-incubated with the PI3Kα enzyme in the assay buffer for 15 minutes at room temperature.

  • The enzymatic reaction is initiated by the addition of a mixture of PIP2 substrate and ATP.

  • The reaction is allowed to proceed for 60 minutes at room temperature.

  • The reaction is stopped by the addition of the HTRF detection reagents.

  • After a 60-minute incubation at room temperature to allow for signal development, the HTRF signal is read on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • The ratio of the emission signals (665/620) is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic equation.

Factor Xa Chromogenic Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Factor Xa by monitoring the cleavage of a chromogenic substrate.

Materials:

  • Human Factor Xa

  • Chromogenic Substrate for Factor Xa (e.g., S-2222)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.3), 175 mM NaCl, 0.05% PEG 8000

  • Test compounds dissolved in DMSO

Procedure:

  • Factor Xa is pre-incubated with the test compound in the assay buffer for 10 minutes at 37°C in a 96-well plate.

  • The reaction is initiated by the addition of the chromogenic substrate.

  • The absorbance at 405 nm is measured kinetically for 10 minutes at 37°C using a microplate reader.

  • The initial reaction velocity (rate of change in absorbance) is calculated for each well.

  • The percent inhibition is calculated relative to a control containing only DMSO.

  • Ki values are determined by fitting the data to the Morrison equation for tight-binding inhibitors.

Visualizing the Molecular Pathways

To provide a clearer understanding of the biological context in which these piperidinone-based inhibitors function, the following diagrams illustrate the relevant signaling pathways.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT Akt PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis (Inhibition) AKT->Apoptosis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor Piperidinone Inhibitor Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the point of intervention by piperidinone-based PI3K inhibitors.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI Activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX Activates FIXa FIXa FIX->FIXa FX FX FIXa->FX Tissue_Factor Tissue Factor FVIIa FVIIa Tissue_Factor->FVIIa Complexes with FVII FVII FVII->FVIIa FVIIa->FX FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Activates Fibrin Fibrin Fibrinogen->Fibrin Inhibitor Piperidinone Inhibitor Inhibitor->FXa

Caption: The coagulation cascade, highlighting the central role of Factor Xa and its inhibition by piperidinone derivatives.

By systematically evaluating the impact of substitutions on the piperidinone ring, researchers can continue to refine and optimize these scaffolds to develop safer and more effective therapies for a wide range of diseases. The data and protocols presented in this guide serve as a valuable resource for those engaged in the exciting and challenging field of drug discovery.

Benchmarking new synthetic routes against established methods for the compound

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to Oseltamivir (Tamiflu)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the established industrial synthesis of the antiviral drug Oseltamivir (Tamiflu) with a newer, alternative synthetic route. The aim is to furnish researchers and drug development professionals with the necessary data to make informed decisions regarding synthetic strategies. This comparison is supported by experimental data and detailed methodologies for key reactions.

The commercial production of Oseltamivir, marketed by Hoffmann-La Roche, traditionally begins with shikimic acid, a biomolecule extracted from Chinese star anise.[1] This established route has been the industrial standard but presents challenges, including reliance on a natural starting material and the use of potentially hazardous azide reagents.[2] In response, numerous alternative synthetic routes have been developed, seeking to improve efficiency, safety, and sustainability. This guide focuses on a comparison between the established shikimic acid route and a notable azide-free approach developed by Corey, which utilizes a Diels-Alder reaction with readily available starting materials.[1]

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two synthetic routes, offering a clear and concise comparison of their primary characteristics.

ParameterEstablished Route (from Shikimic Acid)New Route (Corey Synthesis)
Starting Materials (-)-Shikimic AcidButadiene and Acrylic Acid
Number of Steps Approximately 12 stepsApproximately 11 steps
Overall Yield 17-22%~30%
Use of Azide Reagents YesNo
Key Reactions Epoxidation, Azide opening of epoxideAsymmetric Diels-Alder, Iodolactamization
Final Product Purity High Purity (99.7%)[1]High purity reported
Experimental Workflows

The following diagrams illustrate the logical flow of the key transformations in each synthetic route.

G cluster_0 Established Route: Shikimic Acid Shikimic Acid Shikimic Acid Esterification & Acetalization Esterification & Acetalization Shikimic Acid->Esterification & Acetalization Mesylation Mesylation Esterification & Acetalization->Mesylation Epoxidation Epoxidation Mesylation->Epoxidation Azide Opening of Epoxide Azide Opening of Epoxide Epoxidation->Azide Opening of Epoxide Aziridination Aziridination Azide Opening of Epoxide->Aziridination Second Azide Opening Second Azide Opening Aziridination->Second Azide Opening Reduction & Acylation Reduction & Acylation Second Azide Opening->Reduction & Acylation Oseltamivir Oseltamivir Reduction & Acylation->Oseltamivir

Established synthetic workflow for Oseltamivir.

G cluster_1 New Route: Corey Synthesis Butadiene & Acrylic Acid Derivative Butadiene & Acrylic Acid Derivative Asymmetric Diels-Alder Asymmetric Diels-Alder Butadiene & Acrylic Acid Derivative->Asymmetric Diels-Alder Amidation Amidation Asymmetric Diels-Alder->Amidation Iodolactamization Iodolactamization Amidation->Iodolactamization Radical Deiodination Radical Deiodination Iodolactamization->Radical Deiodination Lactam Opening Lactam Opening Radical Deiodination->Lactam Opening Introduction of Amino Group Introduction of Amino Group Lactam Opening->Introduction of Amino Group Final Modifications Final Modifications Introduction of Amino Group->Final Modifications Oseltamivir Oseltamivir Final Modifications->Oseltamivir

Corey's azide-free synthetic workflow for Oseltamivir.

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below.

Established Route: Key Steps from Shikimic Acid

The industrial synthesis of Oseltamivir from shikimic acid involves several key transformations to introduce the necessary functional groups and establish the correct stereochemistry.

  • Esterification and Acetalization of Shikimic Acid :

    • (-)-Shikimic acid is first converted to its ethyl ester by treatment with ethanol and thionyl chloride.

    • The 3- and 4-hydroxyl groups are then protected as a pentylidene acetal using 3-pentanone and a catalytic amount of p-toluenesulfonic acid.

  • Epoxidation :

    • The remaining 5-hydroxyl group is mesylated using methanesulfonyl chloride and a base like triethylamine.

    • Treatment with a base, such as potassium bicarbonate, leads to the formation of an epoxide.[1]

  • First Azide Opening :

    • The epoxide is opened regioselectively by an azide nucleophile (e.g., sodium azide) to introduce the first nitrogen-containing functional group.

  • Aziridination and Second Azide Opening :

    • The resulting amino alcohol is converted to an aziridine.

    • This aziridine is then opened with another azide nucleophile to install the second amino group with the correct stereochemistry.

  • Reduction and Acylation :

    • The azide groups are reduced to amines, typically via a Staudinger reaction or catalytic hydrogenation.

    • The primary amine is then selectively acetylated to yield Oseltamivir.

New Route: Key Steps in the Corey Synthesis

The Corey synthesis provides an azide-free alternative starting from simple, achiral precursors.

  • Asymmetric Diels-Alder Reaction :

    • Butadiene reacts with an acrylate derivative in the presence of a chiral CBS catalyst.[1] This step establishes the cyclohexene core and sets the initial stereochemistry.

  • Iodolactamization :

    • The ester from the Diels-Alder reaction is converted to an amide by reaction with ammonia.[1]

    • The amide then undergoes an iodolactamization reaction with iodine, which forms a bicyclic lactam.[1]

  • Lactam Opening and Formation of the Amino Group :

    • The lactam is opened, and subsequent steps are carried out to introduce the second amino group and the pentyl ether side chain, ultimately leading to the final Oseltamivir structure. This route avoids the use of potentially explosive azide intermediates.

References

Safety Operating Guide

Proper Disposal of (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the safe handling and disposal of chemical reagents like (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate are paramount for ensuring laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, minimizing risks to personnel and the environment.

Hazard Summary and Safety Precautions

This compound is a chemical that requires careful handling due to its potential hazards. The primary route of disposal is through an approved hazardous waste disposal facility.[1] Adherence to institutional, local, state, and federal regulations is mandatory.[1]

Before handling the chemical for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves (e.g., nitrile)[1]

  • Safety goggles or a face shield[1]

  • A laboratory coat or other protective clothing[1]

All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

Key Hazard Information:

Hazard CategoryHazard StatementGHS PictogramSignal Word
Skin IrritationH315: Causes skin irritation.[4]pictogramWarning[4]
Eye IrritationH319: Causes serious eye irritation.[4]pictogramWarning[4]
Specific target organ toxicity — single exposureH335: May cause respiratory irritation.[4]pictogramWarning[4]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to treat it as hazardous chemical waste.

1. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.[1]

  • The container must be compatible with the chemical and clearly marked as "Hazardous Waste."[1] Ensure the label includes the full chemical name.

2. Contaminated Materials:

  • Any materials that have come into contact with the compound, such as weighing paper, contaminated gloves, or absorbent pads used for spills, must also be collected and disposed of as hazardous waste.[1]

  • Place these materials in the same designated hazardous waste container as the chemical itself.[1]

3. Spill Management:

  • In the event of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[1]

  • Collect the absorbed material and place it into the designated hazardous waste container for disposal.[1]

4. Storage:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated place, away from incompatible materials.[4]

  • The storage area should be secure and accessible only to authorized personnel.[4]

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[2]

  • Follow all institutional procedures for waste manifests and record-keeping.[1]

  • Do not dispose of this chemical down the drain or in the regular trash.[2]

Empty Container Disposal:

  • Before disposing of the original container, ensure it is completely empty.

  • If the container held acutely hazardous waste, it may require triple rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Storage & Labeling cluster_disposal Final Disposal start Start: Have Waste Chemical ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood collect_solid Collect Solid Waste in Designated Container fume_hood->collect_solid collect_contaminated Collect Contaminated Materials (Gloves, Wipes, etc.) fume_hood->collect_contaminated spill_cleanup Clean Spills with Inert Absorbent fume_hood->spill_cleanup seal_container Securely Seal Container collect_solid->seal_container collect_contaminated->seal_container spill_cleanup->collect_solid label_waste Label as 'Hazardous Waste' with Chemical Name seal_container->label_waste store_waste Store in a Cool, Dry, Well-Ventilated Area label_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Service store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pharmaceutical research and development, the safe handling of chemical compounds is of paramount importance. This guide provides immediate, essential safety protocols and logistical information for managing (R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar carbamates and piperidine derivatives to ensure a secure research environment.

Chemical Safety Overview:

This compound is classified as a compound that may cause skin, eye, and respiratory irritation.[1][2] Strict adherence to the outlined safety protocols is mandatory to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is the first line of defense against potential chemical exposure. The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended when there is a splash hazard.[3][4]Protects against splashes, dust, and vapors that could cause serious eye irritation.
Skin Protection - Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use. - Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron should be worn over the lab coat.[3]Carbamates and piperidine derivatives can be absorbed through the skin or cause irritation.[3][5] Protective gloves and clothing provide a necessary barrier.
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[3][4]Inhalation of dust or vapors may cause respiratory irritation.[1][3] Engineering controls like fume hoods are the primary method of exposure control.[3]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical for maintaining the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Avoid direct contact with skin and eyes, and prevent inhalation of dust or vapors.[1]

  • Use non-sparking tools and take precautionary measures against static discharge, as piperidine derivatives can be flammable.[6][7]

  • Wash hands thoroughly after handling the compound.[1][5]

  • Do not eat, drink, or smoke in the laboratory.[5]

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1]

Storage:

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated place.[1][6]

  • Store away from incompatible materials such as strong oxidizing agents.[6][8]

  • The storage area should be locked.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal: Chemical waste should be disposed of through a licensed professional waste disposal service.[6]

  • Container Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Work in Fume Hood Work in Fume Hood Gather PPE->Work in Fume Hood Weighing and Transfer Weighing and Transfer Work in Fume Hood->Weighing and Transfer Reaction Setup Reaction Setup Weighing and Transfer->Reaction Setup Decontaminate Work Area Decontaminate Work Area Reaction Setup->Decontaminate Work Area Segregate Waste Segregate Waste Reaction Setup->Segregate Waste Remove PPE Remove PPE Decontaminate Work Area->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store for Pickup Store for Pickup Label Waste Container->Store for Pickup

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.